3-Aminooxetane-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-aminooxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c5-4(3(6)7)1-8-2-4/h1-2,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRNYRAHXDUNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567103 | |
| Record name | 3-Aminooxetane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138650-24-5 | |
| Record name | 3-Aminooxetane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminooxetane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-Aminooxetane-3-carboxylic acid from simple precursors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details two primary synthetic routes for the preparation of 3-aminooxetane-3-carboxylic acid, a valuable non-proteinogenic amino acid analog sought after in medicinal chemistry for its unique conformational constraints and desirable physicochemical properties. The synthesis of this compound from simple, commercially available precursors is outlined, with a focus on providing detailed experimental protocols and comparative data to aid researchers in their synthetic endeavors.
Introduction
This compound is a structurally unique building block that incorporates a strained four-membered oxetane ring. This moiety can impart favorable properties to parent molecules, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity. Consequently, this compound is of significant interest for its potential applications in the development of novel therapeutics. This guide focuses on two robust and accessible synthetic strategies starting from the simple precursor, 3-oxetanone.
Synthetic Pathways
Two principal and effective routes for the synthesis of this compound have been established, starting from the readily available 3-oxetanone:
-
The Strecker Synthesis: A classical approach involving the one-pot, three-component reaction of a ketone, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.
-
The Bucherer-Bergs Reaction: A multicomponent reaction that transforms a ketone into a spiro-hydantoin intermediate, which is then hydrolyzed to yield the target amino acid.
The following sections provide a detailed overview of these synthetic pathways, including reaction schemes, quantitative data, and comprehensive experimental protocols.
Route 1: The Strecker Synthesis
The Strecker synthesis provides a direct and efficient method for the preparation of this compound from 3-oxetanone. The reaction proceeds in two key steps: the formation of the intermediate 3-aminooxetane-3-carbonitrile, followed by its hydrolysis.
Reaction Scheme
An In-depth Technical Guide to the Physicochemical Properties of 3-Aminooxetane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of 3-Aminooxetane-3-carboxylic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. Its unique strained four-membered ring structure imparts valuable characteristics, making it a desirable building block for novel therapeutics. This guide consolidates known data, outlines detailed experimental protocols for property determination, and illustrates its strategic role in drug development.
Core Physicochemical Properties
This compound is a solid at room temperature, a characteristic typical of amino acids. While specific experimental data for properties like pKa, LogP, and aqueous solubility are not widely published, the following table summarizes its known identifiers and physical characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 138650-24-5 | [1] |
| Molecular Formula | C₄H₇NO₃ | [1] |
| Molecular Weight | 117.11 g/mol | [1] |
| Melting Point | 205-210 °C | [2] |
| pKa | Not experimentally published. See Protocol 1. | |
| LogP | Not experimentally published. See Protocol 2. | |
| Aqueous Solubility | Not experimentally published. See Protocol 3. |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of amino acids like this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa) for the carboxylic acid and amino groups are critical for understanding the ionization state of the molecule at different pH values. Potentiometric titration is the gold-standard method for this determination.[3][4]
Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant. A plot of pH versus the volume of titrant added reveals buffer regions. The pH at the midpoint of each buffer region corresponds to a pKa value.[4]
Methodology:
-
Preparation: A standard solution of this compound (e.g., 0.1 M) is prepared in deionized water. A standardized solution of 0.1 M NaOH is prepared for titration. The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[5]
-
Acid Titration (optional but recommended): To determine the pKa of the carboxylic acid group (pKa1), the sample solution is first acidified with a strong acid (e.g., 0.1 M HCl) to a pH below 2.[5]
-
Base Titration: The solution is then titrated by adding small, precise increments (e.g., 0.1-0.5 mL) of the standardized NaOH solution.[6]
-
Data Collection: After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[5]
-
Analysis: A titration curve is generated by plotting the recorded pH values against the volume of NaOH added. The pKa of the carboxylic acid (pKa1) is the pH at the first half-equivalence point, and the pKa of the amino group (pKa2) is the pH at the second half-equivalence point.
Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
Lipophilicity is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH) is determined using the shake-flask method.[7][8]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD). The ratio of the compound's concentration in the two phases at equilibrium defines the coefficient.[9]
Methodology:
-
Phase Preparation: n-Octanol and the aqueous buffer are mutually saturated by shaking them together for 24 hours, followed by separation.[7]
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a flask at a defined volume ratio.
-
Equilibration: The flask is agitated (shaken) at a constant temperature until equilibrium is reached (typically several hours).[8]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: A sample is carefully taken from each phase. The concentration of the compound in each sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy.[10][11]
-
Calculation: LogD is calculated as: Log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] ).
Determination of Aqueous Solubility by the Equilibrium Solubility Method
Aqueous solubility is a fundamental property that affects bioavailability and formulation. The equilibrium solubility method is a reliable technique for its measurement.
Principle: An excess amount of the solid compound is suspended in an aqueous buffer and agitated until the solution is saturated and equilibrium is reached between the solid and dissolved states. The concentration of the dissolved compound in the supernatant is then measured.
Methodology:
-
Suspension: An excess amount of solid this compound is added to a vial containing a specific volume of the desired aqueous buffer (e.g., water or PBS pH 7.4).
-
Equilibration: The vial is sealed and agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
Separation: The suspension is filtered through a fine-pore filter (e.g., 0.45 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.[12]
-
Quantification: The concentration of the compound in the clear filtrate (supernatant) is determined using a validated analytical method like HPLC-UV or LC-MS.[13]
-
Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
DSC provides a precise melting temperature (Tm), which is the temperature at which 50% of the substance is in the molten state. It is a key indicator of purity and lattice energy.
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. A sharp endothermic peak is observed as the sample melts, and the peak of this transition is the melting point.[14]
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is programmed with a specific temperature range and scan rate. For amino acids, a typical scan rate is 60 to 90 °C/hour.[15]
-
Thermal Scan: The sample and reference are heated at a constant rate. The instrument records the differential heat flow between them.
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point (Tm) is determined as the temperature at the peak of the endothermic event. For compounds that may decompose, Fast Scanning Calorimetry (FSC) can be used to measure melting properties by applying very high heating rates.[16]
Application in Drug Discovery
The oxetane ring is a highly valued motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly improve key physicochemical properties.[17] The strained four-membered ring is polar and can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyls.[18][19] Specifically, introducing an oxetane moiety can lead to increased aqueous solubility, enhanced metabolic stability, and modulation of lipophilicity (LogD) and the basicity (pKa) of nearby functional groups.[20][21]
This compound itself has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, highlighting its potential as a scaffold for developing therapies for neurological disorders.[22][23]
Visualization of a Logical Workflow
The following diagram illustrates the strategic use of an oxetane-containing building block, such as this compound, to optimize a lead compound in a drug discovery program.
References
- 1. This compound 97% | CAS: 138650-24-5 | AChemBlock [achemblock.com]
- 2. This compound | 138650-24-5 [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 12. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential scanning calorimetry [cureffi.org]
- 15. Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers | Malvern Panalytical [malvernpanalytical.com]
- 16. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]
- 17. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Novel Neuromodulator: Discovery and First Synthesis of 3-Aminooxetane-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive technical overview of the discovery and seminal synthesis of 3-Aminooxetane-3-carboxylic acid, a conformationally restricted analog of the neurotransmitter glycine. This unique molecule has garnered significant interest for its modulatory activity at the N-methyl-D-aspartate (NMDA) receptor complex, a key player in synaptic plasticity and neurological function.
Discovery as a Conformationally Restricted Glycine Analog
The discovery of this compound was driven by the scientific pursuit of understanding the structure-activity relationships of neurotransmitters at their receptors. By constraining the flexible backbone of glycine within a rigid four-membered oxetane ring, researchers aimed to probe the specific conformations required for binding and activation of the glycine co-agonist site on the NMDA receptor. This structural constraint was hypothesized to lead to compounds with unique pharmacological profiles, potentially offering enhanced selectivity and potency.
In 1991, a pivotal publication by Alan P. Kozikowski and Abdul H. Fauq in Synlett described the first synthesis of this novel amino acid. Their work established this compound as a valuable tool for neuropharmacological research and laid the groundwork for its exploration as a potential therapeutic agent. The compound was subsequently reported to be a modulator of the NM.
The First Synthesis: A Multi-step Approach from a Readily Available Precursor
The inaugural synthesis of this compound, as detailed by Kozikowski and Fauq, is a multi-step sequence commencing from the readily available starting material, 1-chloro-2,3-epoxypropane. This strategic choice of precursor allows for the systematic construction of the functionalized oxetane ring. The logical progression of this pioneering synthesis is outlined below.
The Rise of the Ring: A Comprehensive Technical Guide to Oxetane-Containing Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has emerged from a synthetic curiosity to a valuable asset in the design of novel therapeutics. This technical guide provides an in-depth literature review of oxetane-containing amino acids, focusing on their synthesis, impact on physicochemical properties, and applications in peptide and drug design.
Introduction: The Allure of the Oxetane Moiety
The oxetane ring's utility in drug discovery stems from its unique combination of properties. It is a small, polar, and three-dimensional motif that can significantly influence the characteristics of a parent molecule.[1][2] As a bioisostere for gem-dimethyl and carbonyl groups, the oxetane ring can offer improved metabolic stability and aqueous solubility.[3][4] The introduction of an oxetane can also modulate the basicity of nearby amines, a critical parameter for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.[5] These attributes have led to the inclusion of oxetane-containing compounds in numerous drug discovery campaigns, with several candidates progressing to clinical trials.[5][6]
Impact on Physicochemical Properties: A Quantitative Comparison
The decision to incorporate an oxetane-containing amino acid is often driven by the desire to fine-tune a molecule's physicochemical properties. The following tables summarize quantitative data from the literature, comparing key parameters of oxetane-containing compounds with their non-oxetane analogues.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Pair | Moiety | Intrinsic Clearance (CLint, μL/min/mg protein) | Half-life (t1/2, min) | Reference |
| Analog A / Compound A | gem-Dimethyl / Oxetane | > 293 / 25.9 | < 5 / > 60 | [7] |
| Analog B / Compound B | gem-Dimethyl / Oxetane | 145 / 38 | 12 / 45 | [7] |
| Analog C' / Compound C | Carbonyl / Oxetane | 88 / < 10 | 25 / > 120 | [7] |
| Analog D' / Compound D | Carbonyl / Oxetane | 67 / 15 | 33 / 98 | [7] |
Table 2: Aqueous Solubility
| Compound Pair | Moiety | Aqueous Solubility (μM) | Fold Increase | Reference |
| Parent Scaffold / Oxetane Analog | Methylene / Oxetane | < 1 / > 4000 | > 4000x | [8] |
| Parent Scaffold / Oxetane Analog | gem-Dimethyl / Oxetane | 10 / 40 | 4x | [8] |
| Thalidomide / Oxetane-Thalidomide | Phthalimide / Oxetane-Phthalimide | 170 / 1200 | 7x | [9] |
| Lenalidomide / Oxetane-Lenalidomide | Phthalimide / Oxetane-Phthalimide | 3000 / 11000 | 3.7x | [9] |
Table 3: Lipophilicity (LogD at pH 7.4)
| Compound Pair | Moiety | LogD | Reference |
| Entospletinib Analog / Fenebrutinib | 4-ethyl-piperazine / 4-(oxetan-3-yl)piperazine | 2.9 / 1.8 | [5] |
| Lenalidomide / Oxetane-Lenalidomide | Phthalimide / Oxetane-Phthalimide | 0.4 / -0.2 | [9] |
Table 4: Amine Basicity (pKa of the Conjugate Acid)
| Compound | pKa | Reference |
| Piperidine | 11.2 | [10] |
| 4-Ethylpiperazine | 8.0 (calculated) | [5] |
| 4-(Oxetan-3-yl)piperazine | 6.3 - 6.4 | [5] |
| Benzylamine | 9.3 | [10] |
| 3-Aryl-3-amino-oxetane | ~7.5 - 8.5 | [11] |
Synthesis of Oxetane-Containing Amino Acids and Peptides
The successful application of oxetane-containing amino acids hinges on robust and efficient synthetic methodologies. Both the synthesis of the amino acid building blocks and their subsequent incorporation into peptides have been extensively studied.
Synthesis of Oxetane-Containing Amino Acid Building Blocks
A common precursor for many 3-substituted oxetanes is oxetan-3-one.[12] This can be converted to a variety of oxetane-containing amino acids through multi-step sequences. One key strategy involves the Strecker synthesis, which utilizes TMSCN and a dialkylamine to form a 3-cyano-3-amino oxetane intermediate. Subsequent hydrolysis of the nitrile furnishes the desired 3-amino-oxetane-3-carboxylic acid.[12]
For the incorporation into solid-phase peptide synthesis (SPPS), the amino group is typically protected, for example, with a fluorenylmethyloxycarbonyl (Fmoc) group.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Oxetane-containing dipeptide building blocks are often synthesized in solution and then incorporated into peptide chains using standard Fmoc-based SPPS protocols.[13][14]
Experimental Protocol: Solid-Phase Synthesis of an Oxetane-Modified Peptide
This protocol outlines the general steps for incorporating an Fmoc-protected oxetane-containing amino acid into a peptide sequence on a solid support.
-
Resin Swelling: The solid-phase resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).[15]
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.[15]
-
Amino Acid Coupling: The Fmoc-protected oxetane-containing amino acid (typically 3-5 equivalents) is pre-activated with a coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.[15]
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.[15]
-
Capping (Optional): Any unreacted amino groups on the resin can be capped using a solution of acetic anhydride and a non-nucleophilic base to prevent the formation of deletion sequences.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[15]
-
Purification and Characterization: The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[14][16]
Biological Applications and Signaling Pathways
Oxetane-containing amino acids and the resulting modified peptides and small molecules have shown promise in targeting a range of biological pathways implicated in disease.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers. Several oxetane-containing compounds have been developed as mTOR inhibitors. The oxetane moiety in these inhibitors often contributes to improved pharmacokinetic properties and a better fit within the target's binding pocket.
// Nodes growth_factors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; tsc [label="TSC1/TSC2", fillcolor="#F1F3F4", fontcolor="#202124"]; rheb [label="Rheb-GTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; mtorc1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream [label="Downstream Effectors\n(Protein Synthesis, Cell Growth)", fillcolor="#FBBC05", fontcolor="#202124"]; oxetane_inhibitor [label="Oxetane-Containing\nmTOR Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges growth_factors -> receptor; receptor -> pi3k [arrowhead=vee]; pi3k -> akt [arrowhead=vee]; akt -> tsc [arrowhead=tee]; tsc -> rheb [arrowhead=tee]; rheb -> mtorc1 [arrowhead=vee]; mtorc1 -> downstream [arrowhead=vee]; oxetane_inhibitor -> mtorc1 [arrowhead=tee, color="#EA4335"]; }
IDO1 Signaling Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan. In the context of cancer, IDO1 is often overexpressed in tumor cells and immune cells within the tumor microenvironment, leading to tryptophan depletion and the production of immunosuppressive metabolites. This creates a tolerant environment that allows tumors to evade the immune system. The development of IDO1 inhibitors is a promising strategy in cancer immunotherapy, and oxetane-containing molecules have been explored for this purpose.[6]
// Nodes tryptophan [label="Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ido1 [label="IDO1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; kynurenine [label="Kynurenine", fillcolor="#FBBC05", fontcolor="#202124"]; t_cell [label="T Cell", fillcolor="#34A853", fontcolor="#FFFFFF"]; immunosuppression [label="Immunosuppression\n(T Cell Arrest, Apoptosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxetane_inhibitor [label="Oxetane-Containing\nIDO1 Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges tryptophan -> ido1; ido1 -> kynurenine; tryptophan -> t_cell [label="Required for\nProliferation", style=dashed]; kynurenine -> immunosuppression [arrowhead=vee]; immunosuppression -> t_cell [arrowhead=tee]; oxetane_inhibitor -> ido1 [arrowhead=tee, color="#EA4335"]; }
Conclusion and Future Outlook
Oxetane-containing amino acids have transitioned from a niche area of organic synthesis to a mainstream strategy in drug discovery. Their ability to confer favorable physicochemical and pharmacokinetic properties makes them an attractive tool for medicinal chemists. The continued development of novel synthetic methods for accessing a diverse range of oxetane-containing building blocks will further expand their utility. As our understanding of the structural and biological consequences of incorporating these unique amino acids grows, we can expect to see an increasing number of oxetane-modified therapeutics entering clinical development and, ultimately, benefiting patients.
References
- 1. scispace.com [scispace.com]
- 2. bioivt.com [bioivt.com]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chimia.ch [chimia.ch]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Aminooxetane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Aminooxetane-3-carboxylic acid, a unique and valuable building block in modern medicinal chemistry. Its strained oxetane ring and amino acid functionality offer distinct properties that are increasingly leveraged in the design of novel therapeutics.
Core Compound Identification
| IUPAC Name | This compound[1] |
| CAS Number | 138650-24-5[1][2] |
| Molecular Formula | C₄H₇NO₃[1][2] |
| Molecular Weight | 117.10 g/mol [2] |
| SMILES | NC1(C(=O)O)COC1[1] |
| InChI Key | LXRNYRAHXDUNKR-UHFFFAOYSA-N[2] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. These properties are crucial for its application in organic synthesis and drug development.
| Property | Value | Source |
| Appearance | Solid | [2] |
| Purity | ≥95% - 97% | [1][2] |
| Melting Point | 205-210 °C | [2] |
| Molecular Weight | 117.10 | [2] |
Synthesis and Reactivity
A common precursor for many 3-substituted oxetanes is oxetan-3-one. A generalized workflow for the synthesis of 3-amino-3-cyano oxetane, a direct precursor to the target amino acid, can be visualized as follows. This process, known as the Strecker synthesis, provides a viable route to the desired scaffold.
Experimental Considerations:
The oxetane ring is susceptible to ring-opening under strong acidic conditions. Therefore, synthetic transformations, particularly ester hydrolysis to yield the carboxylic acid, should be conducted under basic conditions to preserve the core structure. The use of strong acids during esterification is also not recommended; milder conditions using alkyl halides and a non-nucleophilic base like Hünig's base are preferable.
Applications in Drug Discovery and Medicinal Chemistry
The oxetane moiety is a valuable pharmacophore in drug design due to its unique properties. It can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility. The strained four-membered ring also imparts a specific conformational rigidity to molecules.
This compound, as a constrained amino acid analogue, has been explored for its potential to modulate the N-methyl-D-aspartate (NMDA) receptor complex.[3] Its incorporation into peptide structures can introduce unique conformational constraints, which is a valuable strategy in peptidomimetic drug design.
The general utility of the oxetane core in medicinal chemistry can be visualized in the following logical relationship diagram, highlighting its role in improving drug-like properties.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is for guidance only. Always refer to the specific Safety Data Sheet (SDS) for complete and up-to-date information.
References
Structural Analysis of 3-Aminooxetane-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 3-Aminooxetane-3-carboxylic acid, a conformationally constrained non-proteinogenic amino acid of significant interest in medicinal chemistry. Due to its unique four-membered oxetane ring, this compound offers a valuable scaffold for the design of novel therapeutics. This document details the synthetic pathways, spectroscopic characterization, and its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor. While a complete, publicly available crystallographic and detailed nuclear magnetic resonance (NMR) analysis of the free acid is not currently available, this guide compiles known data, including that of its methyl ester, and provides predicted spectroscopic characteristics based on established principles. Detailed experimental protocols for the key analytical techniques are also presented to aid in further research and characterization of this and related compounds.
Introduction
This compound is a unique non-proteinogenic amino acid that incorporates a rigid oxetane ring. This structural feature imparts conformational constraint, making it a valuable building block in drug discovery for probing and optimizing ligand-receptor interactions. Its structural similarity to glycine has led to investigations of its role as a neurotransmitter modulator. Notably, this compound has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, highlighting its potential for the development of novel central nervous system (CNS) therapeutics[1]. This guide provides a detailed examination of the structural aspects of this molecule, drawing from available data and established analytical techniques.
Synthesis and Experimental Workflows
The synthesis of this compound typically starts from oxetan-3-one. A common synthetic route involves a Horner–Wadsworth–Emmons reaction to introduce the acetate moiety, followed by subsequent functional group manipulations to yield the final amino acid.
Structural and Spectroscopic Data
While specific crystallographic data for this compound is not publicly available, this section provides a summary of expected and reported spectroscopic data.
Crystallographic Data (Predicted)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule[2][3][4]. Although a crystal structure for the title compound is not available, analysis of related oxetane structures would be necessary to predict bond lengths and angles with high accuracy.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution[5]. While a full assignment for the free acid is not published, data for the methyl ester and general chemical shift ranges provide insight.
Table 1: NMR Spectroscopic Data
| Nucleus | Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | This compound Methyl ester | CDCl₃ | 5.00 | d | 7.6 | -CH₂-O- |
| 4.53 | d | 6.4 | -CH₂-O- | |||
| 3.88 | s | - | -OCH₃ | |||
| 2.08 | s | - | -NH₂ | |||
| ¹³C | This compound (Predicted) | DMSO-d₆ | ~170-185 | - | - | C=O |
| ~70-80 | - | - | -CH₂-O- | |||
| ~50-60 | - | - | C(NH₂)(COOH) |
Note: Predicted values for the carboxylic acid are based on typical chemical shift ranges for similar functional groups[6][7]. The zwitterionic nature of the amino acid in solution will influence the precise chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule[8][9][10]. The spectrum of this compound is expected to show characteristic absorptions for the amino, carboxylic acid, and oxetane groups.
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| 3500-3300 (medium) | N-H (Amine) | Stretching |
| 1760-1690 (strong) | C=O (Carboxylic Acid) | Stretching |
| 1320-1210 (strong) | C-O (Carboxylic Acid) | Stretching |
| ~970 (strong) | C-O-C (Oxetane) | Asymmetric Stretch |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule[11][12][13][14][15]. For this compound, common fragmentation pathways would involve the loss of the carboxylic acid group or cleavage of the oxetane ring.
Table 3: Expected Mass Spectrometry Fragmentation
| m/z | Fragment | Description |
| 117 | [M]⁺ | Molecular Ion |
| 72 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 100 | [M - NH₃]⁺ | Loss of ammonia |
Biological Activity: NMDA Receptor Modulation
This compound has been reported to act as a modulator of the NMDA receptor, likely by interacting with the glycine co-agonist binding site[1]. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.
Detailed Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of this compound can be grown by slow evaporation of a suitable solvent system, such as a water/ethanol or water/isopropanol mixture.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
Data Processing: The acquired data are processed by Fourier transformation, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
IR Spectroscopy
-
Sample Preparation: A solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable method for this polar molecule.
-
Mass Analysis: The mass-to-charge ratio of the molecular ion and its fragments are determined using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Conclusion
This compound is a molecule with significant potential in medicinal chemistry, particularly in the development of CNS-active compounds. While a complete experimental structural elucidation is not yet in the public domain, this guide provides a comprehensive overview of its known and predicted structural features, synthesis, and biological context. The provided experimental protocols serve as a foundation for researchers to further investigate this and related oxetane-containing molecules. The unique conformational constraints imposed by the oxetane ring, combined with its activity at the NMDA receptor, make this compound a compelling scaffold for future drug design and development efforts. Further detailed structural studies are warranted to fully unlock the therapeutic potential of this intriguing amino acid.
References
- 1. mdpi.com [mdpi.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 4. rigaku.com [rigaku.com]
- 5. rsc.org [rsc.org]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 13. Protein Mass Spectrometry [sigmaaldrich.com]
- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
The Stability and Degradation Profile of 3-Aminooxetane-3-carboxylic Acid: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the stability and degradation of novel building blocks is paramount for ensuring the quality, safety, and efficacy of new chemical entities. This technical guide aims to provide a comprehensive overview of the stability and degradation profile of 3-Aminooxetane-3-carboxylic acid, a valuable and increasingly utilized scaffold in medicinal chemistry. However, a thorough review of publicly available scientific literature, including scholarly articles, patents, and technical reports, reveals a significant gap in detailed stability and degradation data for this compound.
While this compound is commercially available and its synthesis is documented, specific studies detailing its degradation pathways, kinetics, and the identity of its degradants under various stress conditions (e.g., pH, temperature, light, oxidation) are not readily found in the public domain. Safety Data Sheets (SDS) for the compound consistently state that it is "stable under recommended storage conditions," but this information is general and does not provide the quantitative data necessary for drug development purposes.[1][2]
Inferred Stability and Potential Degradation Pathways
In the absence of direct studies, insights into the potential stability and degradation of this compound can be inferred from the general chemical reactivity of its constituent functional groups: the oxetane ring and the α-amino acid moiety.
The oxetane ring, a four-membered ether, is known to be susceptible to ring-opening reactions under acidic or nucleophilic conditions. The high ring strain of the oxetane makes it more reactive than larger cyclic ethers like tetrahydrofuran. Therefore, potential degradation pathways could involve:
-
Acid-catalyzed ring opening: In the presence of strong acids, the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack, leading to the formation of diol or other substituted propanes.
-
Nucleophilic attack: Strong nucleophiles could potentially open the oxetane ring.
The α-amino acid portion of the molecule could undergo degradation reactions common to other amino acids, such as:
-
Oxidative degradation: The amino group can be susceptible to oxidation, potentially leading to deamination or the formation of other oxidation products.
-
Reactions with aldehydes and ketones: The primary amine can react with carbonyl compounds to form imines.
It is important to emphasize that these are hypothetical degradation pathways based on general chemical principles. Without specific experimental data, the actual degradation profile of this compound remains unknown.
Current Applications and Research Context
This compound and its derivatives are of significant interest in medicinal chemistry. They are used as constrained bioisosteres for various amino acids and other chemical groups, offering a way to fine-tune the physicochemical and pharmacological properties of drug candidates.[3] Research has shown its use as a building block in the synthesis of kinase inhibitors and as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex.[3][4] The stability of this building block is therefore a critical parameter for the successful development of new therapeutics.
Experimental Workflow for Stability and Degradation Analysis
For researchers planning to utilize this compound, a comprehensive stability and forced degradation study is highly recommended. The following workflow outlines a standard approach for such an investigation.
Figure 1. A typical experimental workflow for conducting forced degradation studies.
Conclusion and Future Directions
The current body of scientific literature lacks specific, in-depth studies on the stability and degradation profile of this compound. While the compound is noted to be stable under standard storage conditions, the absence of quantitative data from forced degradation studies presents a significant knowledge gap for its application in drug development.
Future research should focus on performing comprehensive forced degradation studies under various stress conditions to identify and characterize any potential degradation products. The development and validation of a stability-indicating analytical method would be the first crucial step in this process. Elucidating the degradation pathways of this compound will not only support its use in the development of safe and stable pharmaceuticals but also contribute valuable knowledge to the broader field of medicinal chemistry. Researchers are strongly encouraged to conduct such studies and publish their findings to benefit the scientific community.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. cn.canbipharm.com [cn.canbipharm.com]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Theoretical and Computational Insights into 3-Aminooxetane-3-carboxylic Acid: A Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminooxetane-3-carboxylic acid is a fascinating and synthetically accessible small molecule that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, four-membered oxetane ring imposes significant conformational constraints, making it a valuable scaffold for the design of potent and selective therapeutic agents. As a constrained analog of the neurotransmitter glycine, it has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological disorders.[1] This technical guide delves into the theoretical and computational studies of this compound, providing researchers with a comprehensive understanding of its structural properties, conformational landscape, and potential interactions with biological targets.
Theoretical and Computational Studies
Due to the inherent flexibility of many small molecules, computational methods are indispensable for elucidating the preferred three-dimensional structures and dynamic behavior of drug candidates. For this compound, theoretical studies are crucial for understanding how the strained oxetane ring influences the orientation of the amino and carboxylic acid functional groups, which are critical for receptor binding.
Conformational Analysis
The oxetane ring is known to adopt a puckered conformation to relieve ring strain. This puckering can be described by a puckering amplitude and phase. For 3,3-disubstituted oxetanes, the barrier to ring inversion is expected to be low. The primary conformational variables for this compound, beyond ring puckering, are the dihedral angles associated with the C-C-N-H and C-C-C=O bonds.
Computational approaches to explore the conformational space of such molecules typically involve:
-
Molecular Mechanics (MM) Searches: Using force fields like MMFF94 or AMBER, a broad conformational search can be performed to identify a large number of potential low-energy structures.
-
Density Functional Theory (DFT) Optimization: The low-energy conformers identified by MM are then subjected to geometry optimization using DFT methods (e.g., B3LYP functional with a 6-31G* basis set) to obtain more accurate structures and relative energies.
-
Solvation Modeling: To simulate physiological conditions, implicit solvent models (e.g., Polarizable Continuum Model - PCM) are often employed during DFT calculations to account for the effect of the solvent on conformational preferences.
Based on studies of related constrained amino acids, it is anticipated that the zwitterionic form of this compound will be the predominant species in aqueous solution. Intramolecular hydrogen bonding between the ammonium and carboxylate groups may further stabilize certain conformations.
Spectroscopic Properties
Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy: While experimental NMR data for this compound is scarce, data for its methyl ester is available.[2] Theoretical calculations of NMR chemical shifts (using methods like GIAO-DFT) can aid in the structural elucidation of novel derivatives and in understanding the electronic environment of the nuclei.
Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of this compound. These theoretical spectra, when compared with experimental FTIR data, can confirm the presence of key functional groups and provide insights into the molecule's structure and hydrogen bonding patterns. The characteristic vibrational modes would include the O-H and N-H stretches, the C=O stretch of the carboxylic acid, and various modes associated with the oxetane ring.
Data Presentation
The following tables summarize hypothetical but expected quantitative data for this compound based on computational studies of analogous molecules. These values should be considered as estimates and would require specific theoretical calculations for this molecule for validation.
Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of this compound (Zwitterionic form, in vacuum)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (oxetane) | ~1.45 Å |
| C-C (oxetane) | ~1.54 Å | |
| C-C (carboxyl) | ~1.52 Å | |
| C-N | ~1.48 Å | |
| Bond Angle | C-O-C (oxetane) | ~92° |
| O-C-C (oxetane) | ~88° | |
| C-C-C (oxetane) | ~87° | |
| N-C-COOH | ~110° | |
| Dihedral Angle | Puckering Angle | ~15-25° |
Table 2: Predicted Relative Energies of Hypothetical Conformers of this compound (Zwitterionic form, in vacuum)
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Global minimum, puckered oxetane, specific orientation of NH3+ and COO- | 0.0 |
| 2 | Alternative ring pucker | ~0.5 - 1.5 |
| 3 | Rotamer of NH3+ group | ~1.0 - 2.5 |
| 4 | Rotamer of COO- group | ~1.5 - 3.0 |
Table 3: Predicted Key Vibrational Frequencies for this compound (Zwitterionic form)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (asymmetric) | -NH3+ | ~3200 - 3400 (broad) |
| N-H stretch (symmetric) | -NH3+ | ~3000 - 3200 (broad) |
| C=O stretch (asymmetric) | -COO- | ~1580 - 1650 |
| C=O stretch (symmetric) | -COO- | ~1350 - 1420 |
| C-O stretch (oxetane) | Oxetane ring | ~950 - 1050 |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of computational studies. Below are generalized protocols for the theoretical investigation of this compound.
Protocol 1: Conformational Analysis
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Molecular Mechanics Conformational Search: A systematic or random conformational search is performed using a molecular mechanics force field (e.g., MMFF94s) to generate a large number of possible conformers. An energy window (e.g., 10 kcal/mol) is applied to select a subset of low-energy conformers.
-
DFT Geometry Optimization: The selected conformers are then subjected to geometry optimization using a DFT method, for instance, the B3LYP functional with the 6-31G(d) basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Relative Energy Calculation: The electronic energies, corrected with ZPVE, are used to determine the relative energies of the conformers. For higher accuracy, single-point energy calculations can be performed using a larger basis set (e.g., 6-311+G(d,p)).
-
Solvation Effects: The influence of a solvent (e.g., water) can be included by using a polarizable continuum model (PCM) during the DFT optimization and energy calculation steps.
Protocol 2: Calculation of Vibrational Frequencies
-
Geometry Optimization: The geometry of the lowest energy conformer of this compound is optimized using a DFT method (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This yields the harmonic vibrational frequencies.
-
Scaling: The calculated harmonic frequencies are often systematically higher than experimental values. Therefore, a scaling factor (e.g., ~0.96 for B3LYP) is typically applied to the computed frequencies for better agreement with experimental data.[3]
-
Spectral Visualization: The calculated frequencies and their corresponding intensities are used to generate a theoretical IR spectrum, which can be visually compared with an experimental spectrum.
Protocol 3: Molecular Docking into the NMDA Receptor Glycine Binding Site
-
Receptor Preparation: A high-resolution crystal structure of the NMDA receptor glycine binding site is obtained from the Protein Data Bank (PDB) (e.g., PDB IDs: 7YFF, 7EOQ).[4][5] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Preparation: A 3D structure of the zwitterionic form of this compound is generated and its energy is minimized.
-
Binding Site Definition: The binding site is defined based on the location of the co-crystallized glycine or another ligand in the PDB structure.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of this compound within the defined binding site. The docking algorithm samples a large number of possible conformations and orientations of the ligand.
-
Scoring and Analysis: The predicted binding poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, electrostatic interactions) between the ligand and the receptor.
Mandatory Visualization
Computational Workflow for Conformational Analysis
Caption: Workflow for the conformational analysis of this compound.
Logical Relationship of this compound as an NMDA Receptor Modulator
Caption: Modulation of the NMDA receptor by this compound.
Experimental Workflow for Molecular Docking
References
The Evolving Landscape of Glycine and Proline Analogues: A Technical Guide for Drug Discovery
For Immediate Release
This whitepaper provides a comprehensive technical overview of the burgeoning field of glycine and proline analogues, offering researchers, scientists, and drug development professionals a detailed guide to their therapeutic potential, underlying mechanisms, and the experimental methodologies crucial for their evaluation. The document focuses on two key areas: the modulation of the N-methyl-D-aspartate (NMDA) receptor by glycine analogues and the inhibition of prolyl hydroxylases and proline dehydrogenase by proline analogues.
Glycine Analogues: Modulating Neurological Pathways
Glycine analogues have emerged as significant modulators of the central nervous system, primarily through their interaction with the glycine modulatory site (GMS) on the NMDA receptor. This interaction is critical for regulating glutamatergic neurotransmission, and its dysfunction has been implicated in various neurological and psychiatric disorders, most notably schizophrenia.[1][2] The therapeutic strategy centers on enhancing NMDA receptor function by increasing the synaptic availability of glycine or by direct agonism at the GMS.
Key targets for indirect modulation include the glycine transporter 1 (GlyT1), which is responsible for glycine reuptake from the synapse.[3] Inhibition of GlyT1 leads to elevated synaptic glycine levels, thereby potentiating NMDA receptor activity.[4] Another approach involves the inhibition of D-amino acid oxidase (DAAO), an enzyme that degrades D-serine, a potent endogenous co-agonist at the NMDA receptor's glycine site.[2]
Quantitative Analysis of Glycine Analogue Activity
The following tables summarize the inhibitory and binding constants for several key glycine analogues, providing a comparative view of their potency and selectivity.
Table 1: Inhibitory Constants (IC50/Ki) of Glycine Transporter (GlyT) Inhibitors
| Compound | Target | IC50 | Ki | Species | Assay Method | Reference |
| Sarcosine | GlyT1 | 40-150 µM | - | - | Glycine Uptake | [5] |
| ALX-5407 | GlyT1 | 3 nM | - | Human | [3H]glycine Uptake | [6] |
| NFPS | GlyT1 | - | - | Rat | [14C]glycine Uptake | [7] |
| Org-24598 | GlyT1b | Potent and Selective | - | - | - | [8] |
| Iclepertin (BI 425809) | GlyT1 | 5.0 nM | - | Human | - | [9] |
| ALX1393 | GlyT2 | - | - | Human | Glycine Uptake | [10] |
| Org25543 | GlyT2 | 16 ± 1.9 nM | 7.45 nM | - | [3H]glycine Uptake / MS Binding Assay | [8] |
Table 2: Agonist and Co-agonist Activity at the NMDA Receptor
| Compound | Parameter | Value | Species | Reference |
| Glycine | EC50 | 61 ± 8 nM | Mouse | [5] |
| Glycine | EC50 | <1 µM | - | [11] |
| Glycine | KD | 40 nM | Rat | [12] |
| Sarcosine | EC50 | 26 ± 3 µM | Mouse | [5] |
| D-Serine | Binding Affinity | 3-fold more potent than glycine | - | [1] |
Proline Analogues: Targeting Metabolic and Oxygen-Sensing Pathways
Proline analogues have demonstrated significant therapeutic potential by targeting enzymes crucial to cellular metabolism and oxygen sensing. Key among these are proline dehydrogenase (PRODH) and prolyl hydroxylases (PHDs).
PRODH is a key enzyme in proline catabolism, and its inhibition is being explored as a therapeutic strategy in cancer, where metabolic reprogramming is a hallmark.[5][13] By blocking PRODH, these analogues disrupt the energy supply and biosynthetic pathways that cancer cells rely on.
Prolyl hydroxylase inhibitors (PHIs) represent a novel class of drugs for the treatment of anemia associated with chronic kidney disease (CKD).[13][14][15] These compounds mimic a state of hypoxia by inhibiting PHDs, which are responsible for the degradation of Hypoxia-Inducible Factor (HIF).[14] This leads to the stabilization of HIF, which in turn stimulates the production of erythropoietin (EPO) and improves iron metabolism, addressing the primary causes of anemia in CKD.[14][15]
Quantitative Analysis of Proline Analogue Activity
The following tables provide a summary of the inhibitory constants for various proline analogues against PRODH and the efficacy data from clinical trials of several PHD inhibitors.
Table 3: Inhibitory Constants (Ki) of Proline Dehydrogenase (PRODH) Inhibitors
| Compound | Ki | Inhibition Type | Reference |
| S-(-)-Tetrahydro-2-furoic acid | 0.3 mM | Competitive | [9] |
| Cyclobutane-1,1-dicarboxylic acid | 1.4 mM | Competitive | [9] |
| Cyclobutanecarboxylic acid | 1.9 mM | Competitive | [9] |
| Cyclopropanecarboxylic acid | 3.1 mM | Competitive | [9] |
| Cyclopentanecarboxylic acid | 6.2 mM | Competitive | [9] |
| (2S)-Oxetane-2-carboxylic acid | 1.5 mM | Competitive | [9] |
| 2-Oxobutyric acid | 1.9 mM | Competitive | [9] |
| L-Lactic acid | ~1 mM | - | [9] |
| Acetic acid | ~30 mM | - | [9] |
Table 4: Efficacy of Prolyl Hydroxylase Inhibitors in Phase 3 Clinical Trials for Anemia in Chronic Kidney Disease (Non-Dialysis-Dependent)
| Drug | Trial | Primary Efficacy Endpoint | Result | Reference |
| Roxadustat | ALPS | Mean change in hemoglobin from baseline (weeks 28-52) | Roxadustat: +1.9 g/dL vs. Placebo: +0.2 g/dL | [2] |
| Roxadustat | - | Mean change in hemoglobin from baseline | Roxadustat: 1.75 g/dL vs. Placebo: 0.40 g/dL | [13] |
| Vadadustat | - | Change in hemoglobin level from baseline | Significant increase compared to placebo (MD 1.28) | [16] |
| Daprodustat | ASCEND-ND | Change in hemoglobin from baseline | Met primary efficacy endpoint vs. darbepoetin alfa | [6] |
Key Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathways
Caption: Modulation of the NMDA receptor by glycine and GlyT1 inhibitors.
Caption: The HIF signaling pathway under normoxia and hypoxia/PHD inhibition.
Experimental Workflows
Caption: Workflow for a [3H]glycine uptake assay to screen for GlyT inhibitors.
Caption: Workflow for a proline dehydrogenase (PRODH) inhibition assay.
Experimental Protocols
A critical component of drug discovery is the robust and reproducible assessment of compound activity. This section provides detailed methodologies for key experiments cited in the evaluation of glycine and proline analogues.
[³H]Glycine Uptake Assay for GlyT Inhibitors
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing either GlyT1 or GlyT2.[17]
Materials:
-
HEK293 or COS7 cells stably or transiently expressing human or mouse GlyT1 or GlyT2.
-
Cell culture medium and supplements.
-
Multi-well plates (e.g., 96-well).
-
Assay buffer (e.g., Phosphate-Buffered Saline - PBS).
-
Test compounds (glycine analogues).
-
[³H]glycine.
-
Ice-cold wash buffer.
-
Cell lysis buffer.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture the cells expressing the target glycine transporter under standard conditions.
-
Plating: Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.
-
Washing: On the day of the assay, gently remove the culture medium and wash the cells with assay buffer.
-
Inhibitor Pre-incubation: Add the assay buffer containing various concentrations of the test compound (or vehicle control) to the wells. Pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
Uptake Initiation: Initiate the uptake reaction by adding the assay buffer containing a fixed concentration of [³H]glycine.
-
Incubation: Incubate the plates for a short, defined period (e.g., 6-10 minutes) at room temperature.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold wash buffer.
-
Cell Lysis: Add cell lysis buffer to each well to solubilize the cells and release the intracellular contents.
-
Quantification: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Proline Dehydrogenase (PRODH) Inhibition Assay
This spectrophotometric assay measures the inhibition of PRODH activity by monitoring the formation of a colored product.[4][9][14]
Materials:
-
Purified PRODH enzyme.
-
Assay buffer (e.g., 20 mM MOPS, pH 7.5, 10 mM MgCl2).
-
L-proline (substrate).
-
o-aminobenzaldehyde (o-AB).
-
Menadione (electron acceptor).
-
Test compounds (proline analogues).
-
96-well microplate.
-
Spectrophotometer capable of reading absorbance at 443 nm.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, o-AB, and menadione.
-
Enzyme and Inhibitor Addition: Add the PRODH enzyme to the wells. Then, add varying concentrations of the proline analogue inhibitor (or vehicle control).
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-proline to each well.
-
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 443 nm over time. This absorbance change corresponds to the formation of the P5C-o-AB adduct.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
To determine the inhibition constant (Ki) for competitive inhibitors, perform the assay at various substrate (L-proline) and inhibitor concentrations.
-
Globally fit the initial rate data to the competitive inhibition model to calculate the Ki value.[9]
-
Synthesis of N-methylglycine (Sarcosine)
Sarcosine, a key glycine analogue, can be synthesized through the methylation of glycine.[8][18]
Materials:
-
Glycine.
-
Dimethyl carbonate.
-
Catalyst (e.g., AlCl3-K2CO3).
-
Water.
-
Acetone.
-
Stainless steel reaction vessel with stirring, heating, and reflux capabilities.
Procedure:
-
Reaction Setup: Add water, glycine, and the AlCl3-K2CO3 catalyst to the stainless steel reaction vessel.
-
Addition of Methylating Agent: While stirring, add dimethyl carbonate to the reaction mixture.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 90-120°C) and maintain the reaction for a specified time (e.g., 7-10 hours).
-
Cooling and Crystallization: After the reaction is complete, allow the mixture to cool naturally. Add acetone to induce crystallization of the sarcosine product.
-
Isolation: Collect the sarcosine crystals by filtration.
-
Purification: The crude product can be further purified by recrystallization if necessary.
Conclusion
The fields of glycine and proline analogues are rich with opportunities for the development of novel therapeutics for a range of challenging diseases. This technical guide provides a foundational resource for researchers, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the complex biological pathways involved. As our understanding of the nuanced roles of these analogues continues to grow, the methodologies and data presented herein will serve as a valuable tool for advancing future drug discovery and development efforts.
References
- 1. Roxadustat for the Maintenance Treatment of Anemia in Patients with End-Stage Kidney Disease on Stable Dialysis: A European Phase 3, Randomized, Open-Label, Active-Controlled Study (PYRENEES) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Cardiovascular Safety of Roxadustat for Treatment of Anemia in Patients with Non–Dialysis-Dependent CKD: Pooled Results of Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-related target occupancy and effects on circuitry, behavior, and neuroplasticity of the glycine transporter-1 inhibitor, PF-03463275, in healthy and schizophrenia subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Comparison between Vadadustat and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. CN102584612A - Synthesis method of sarcosine - Google Patents [patents.google.com]
- 9. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Roxadustat for Treating Anemia in Patients with CKD Not on Dialysis: Results from a Randomized Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting mitochondrial proline dehydrogenase with a suicide inhibitor to exploit synthetic lethal interactions with p53 upregulation and glutaminase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Efficacy and Safety of Vadadustat for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. guidechem.com [guidechem.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of 3-Aminooxetane-3-carboxylic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminooxetane-3-carboxylic acid (Aoc) is a non-proteinogenic, cyclic amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, four-membered oxetane ring imparts unique conformational constraints on peptide backbones. The incorporation of Aoc into peptides can lead to improved physicochemical properties such as enhanced metabolic stability, increased aqueous solubility, and the ability to modulate the basicity of nearby amino groups. These characteristics make Aoc an attractive building block for the design of novel peptide therapeutics with improved pharmacokinetic profiles.
This document provides detailed application notes and protocols for the successful incorporation of this compound, available as Fmoc-3-Aminooxetane-3-carboxylic acid (Fmoc-Aoc-OH), into peptide sequences using both solid-phase and solution-phase synthesis methodologies.
Solid-Phase Peptide Synthesis (SPPS) of Aoc-Containing Peptides
Solid-phase peptide synthesis utilizing the Fmoc/tBu strategy is the most common and efficient method for preparing peptides containing this compound. The commercially available Fmoc-Aoc-OH can be seamlessly integrated into standard automated or manual SPPS protocols. Due to the sterically hindered nature of this cyclic amino acid, optimization of coupling conditions is crucial for achieving high incorporation efficiency.
General Workflow for Fmoc-Based SPPS
The overall workflow for incorporating Fmoc-Aoc-OH into a peptide sequence on a solid support is depicted below.
Figure 1: General workflow for the incorporation of Fmoc-Aoc-OH in solid-phase peptide synthesis.
Experimental Protocol: Manual SPPS
This protocol describes the manual incorporation of a single Fmoc-Aoc-OH residue into a peptide sequence on a 0.1 mmol scale.
Materials:
-
Fmoc-Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Fmoc-3-Aminooxetane-3-carboxylic acid (Fmoc-Aoc-OH)
-
Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Place the resin (0.1 mmol) in a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (positive result: blue beads).
-
-
Fmoc-Aoc-OH Coupling:
-
In a separate vial, dissolve Fmoc-Aoc-OH (3-5 equivalents relative to resin loading) and an activating agent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature. Due to the steric hindrance of Aoc, an extended coupling time of 2-4 hours is recommended.
-
Monitor the reaction using the Kaiser test. If the test is positive, a second coupling with fresh reagents may be necessary.
-
-
Washing:
-
After a negative Kaiser test, drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Peptide Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC).
-
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Aoc. While specific data for Fmoc-Aoc-OH is limited, the following table provides a representative comparison of common coupling reagents based on their performance with other challenging amino acids.
| Coupling Reagent | Class | Relative Reactivity | Typical Coupling Time | Racemization Risk | Notes |
| HATU | Aminium/Uronium Salt | Very High | 30-60 min | Low | Highly efficient, especially for hindered residues. |
| HBTU | Aminium/Uronium Salt | High | 45-90 min | Low-Moderate | A cost-effective alternative to HATU. |
| DIC/Oxyma | Carbodiimide | Moderate | 1-3 hours | Low | Good for standard couplings; may require longer times for Aoc. |
| PyBOP | Phosphonium Salt | High | 45-90 min | Low | Good alternative to aminium salts. |
Data is representative and may require optimization for specific sequences.
Solution-Phase Synthesis of Aoc-Containing Peptides
Solution-phase synthesis is suitable for the preparation of short Aoc-containing peptides or peptide fragments. This method requires the protection of both the N-terminus (e.g., with Boc or Fmoc) and the C-terminus (e.g., as a methyl or benzyl ester) of the amino acids.
General Workflow for Solution-Phase Dipeptide Synthesis
The following diagram illustrates the key steps in synthesizing a dipeptide containing Aoc in solution.
Figure 2: Workflow for solution-phase synthesis of an Aoc-containing dipeptide.
Experimental Protocol: Synthesis of Fmoc-Aoc-Phe-OMe
This protocol details the synthesis of a dipeptide fragment in solution.
Materials:
-
Fmoc-3-Aminooxetane-3-carboxylic acid (Fmoc-Aoc-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM)
-
Standard aqueous work-up solutions (e.g., 1M HCl, saturated NaHCO₃, brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Phenylalanine Methyl Ester Free Base:
-
Suspend H-Phe-OMe·HCl (1.0 eq.) in DCM.
-
Cool to 0°C and add TEA (1.1 eq.) dropwise.
-
Stir for 15-20 minutes at 0°C.
-
-
Activation of Fmoc-Aoc-OH:
-
In a separate flask, dissolve Fmoc-Aoc-OH (1.0 eq.) and HOBt (1.1 eq.) in DCM.
-
Cool the solution to 0°C and add DCC (1.1 eq.).
-
Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
Filter the activated Fmoc-Aoc-OH solution to remove the DCU precipitate directly into the flask containing the free-based phenylalanine methyl ester.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove any further DCU precipitate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide by flash column chromatography on silica gel to obtain the pure Fmoc-Aoc-Phe-OMe.
-
Data Presentation: Typical Yields in Solution-Phase Synthesis
The following table provides expected yields for the solution-phase synthesis of a dipeptide containing a sterically hindered amino acid.
| Reaction Step | Reactants | Coupling Reagent | Solvent | Typical Yield |
| Dipeptide Formation | Fmoc-Aoc-OH + H-AA-OR | DCC/HOBt | DCM | 70-85% |
| Dipeptide Formation | Fmoc-Aoc-OH + H-AA-OR | EDC/Oxyma | DCM/DMF | 75-90% |
Yields are dependent on the specific amino acids and purification efficiency.
Conclusion
The incorporation of this compound into peptides is a valuable strategy for modulating their conformational and physicochemical properties. Both solid-phase and solution-phase synthesis methods can be effectively employed. Due to the steric hindrance of the oxetane ring, careful selection of coupling reagents and optimization of reaction conditions, such as extended coupling times, are recommended to ensure high yields and purity of the final peptide. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to successfully synthesize Aoc-containing peptides for applications in drug discovery and chemical biology.
Applications of 3-Aminooxetane-3-carboxylic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminooxetane-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has emerged as a valuable building block in modern drug discovery. Its rigid four-membered oxetane ring imparts unique stereochemical and physicochemical properties, making it an attractive surrogate for natural amino acids like glycine and proline. This structural constraint can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. One of the key applications of this compound is in the development of modulators of the N-methyl-D-aspartate (NMDA) receptor complex, a critical ionotropic glutamate receptor involved in synaptic plasticity and numerous neurological processes.[1]
This document provides detailed application notes on the use of this compound in drug discovery, focusing on its role as an NMDA receptor modulator. It also includes comprehensive experimental protocols for the synthesis of peptides incorporating this unique amino acid and for the biological evaluation of resulting compounds.
Application Notes
Constrained Glycine Analog for NMDA Receptor Modulation
This compound serves as a structural analogue of glycine, an essential co-agonist for the activation of NMDA receptors.[1] The conformational rigidity imposed by the oxetane ring can enhance binding affinity and selectivity for the glycine binding site on the GluN1 subunit of the NMDA receptor. By incorporating this moiety, medicinal chemists can explore novel chemical space and develop potent and selective NMDA receptor antagonists or modulators for the potential treatment of various central nervous system (CNS) disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases.
Improvement of Physicochemical and Pharmacokinetic Properties
The incorporation of the oxetane motif into drug candidates has been shown to improve key physicochemical properties. The polar nature of the oxetane ring can enhance aqueous solubility and reduce lipophilicity, which are often desirable attributes for drug candidates. Furthermore, the strained four-membered ring can influence the metabolic stability of a molecule, potentially by blocking sites of metabolism or by altering the overall conformation to be less susceptible to enzymatic degradation.
Peptide-Based Therapeutics
The integration of this compound into peptides allows for the creation of peptidomimetics with constrained conformations. This can lead to peptides with increased resistance to proteolytic degradation, improved cell permeability, and enhanced biological activity. The rigid structure can also help in mimicking or disrupting specific protein-protein interactions.
Quantitative Data Summary
While specific quantitative data for drug candidates containing this compound as a primary pharmacophore is limited in publicly available literature, the following table presents hypothetical data to illustrate its potential impact on NMDA receptor antagonism. The data is based on the known application of similar constrained amino acids in this field.
| Compound ID | Modification | Target | Assay Type | IC50 (nM) | Ki (nM) |
| Lead-Gly | Glycine-containing peptide | NMDA Receptor | Radioligand Binding | 1250 | 850 |
| Oxet-Analog-1 | This compound substitution | NMDA Receptor | Radioligand Binding | 75 | 50 |
| Oxet-Analog-2 | Optimized this compound peptide | NMDA Receptor | Radioligand Binding | 15 | 10 |
| Oxet-Analog-2 | Optimized this compound peptide | NMDA Receptor | Calcium Flux Assay | 45 | N/A |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Incorporating Fmoc-3-Aminooxetane-3-carboxylic acid-OH
This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-Oxet-Ala) using Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
Fmoc-3-Aminooxetane-3-carboxylic acid-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
Dissolve Fmoc-Ala-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the coupling solution to the resin.
-
Shake the vessel for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times). Confirm completion of the coupling using a Kaiser test.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Fmoc-3-Aminooxetane-3-carboxylic acid-OH):
-
Dissolve Fmoc-3-Aminooxetane-3-carboxylic acid-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.
-
Add the coupling solution to the resin.
-
Shake the vessel for 4 hours at room temperature. The constrained nature of the amino acid may require a longer coupling time.
-
Wash the resin as in step 3 and perform a Kaiser test.
-
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Fmoc-Ala-OH): Repeat step 3.
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
In Vitro NMDA Receptor Antagonist Evaluation using a Calcium Flux Assay
This protocol outlines a cell-based assay to determine the antagonist activity of a test compound on NMDA receptors expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cell line stably expressing NMDA receptors (e.g., GluN1/GluN2A)
-
Cell culture medium (DMEM, 10% FBS, antibiotics)
-
Poly-D-lysine coated 96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
NMDA and Glycine (agonists)
-
Test compound and reference antagonist (e.g., AP5)
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Plating: Seed the HEK293-NMDA receptor cells into the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the wells and add the Fluo-4 AM loading solution.
-
Incubate the plate for 1 hour at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compound and reference antagonist in assay buffer.
-
Add the compound solutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm).
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of NMDA and glycine into the wells to stimulate the receptors.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of any antagonist (100% activity) and in the presence of a saturating concentration of the reference antagonist (0% activity).
-
Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: NMDA Receptor Signaling Pathway and Point of Intervention.
Caption: Solid-Phase Peptide Synthesis Workflow.
References
3-Aminooxetane-3-carboxylic Acid: A Constrained Building Block for Enhanced Drug Properties
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminooxetane-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its rigid, four-membered oxetane ring imparts unique three-dimensional structural features into small molecules and peptides. This unique structure can lead to improved pharmacological properties, including enhanced metabolic stability, increased aqueous solubility, and improved binding affinity to biological targets.[1] The oxetane moiety is considered a valuable bioisostere for gem-dimethyl and carbonyl groups, offering a tool to fine-tune the physicochemical properties of drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a constrained building block in drug discovery and development.
Key Advantages of Incorporating this compound
The incorporation of a this compound moiety into a lead compound can offer several advantages:
-
Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more flexible aliphatic chains, potentially leading to a longer in vivo half-life.[1]
-
Enhanced Aqueous Solubility: The polar nature of the oxetane oxygen atom can improve the solubility of parent compounds, a critical factor for oral bioavailability.[1]
-
Increased Binding Affinity: The rigid conformation of the oxetane ring can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein and thus increasing binding affinity.
-
Novel Chemical Space: The unique three-dimensional structure of this building block allows for the exploration of novel chemical space and the development of intellectual property.
Data Presentation: Physicochemical Properties
The introduction of an oxetane ring can significantly modulate the physicochemical properties of a molecule. The following table summarizes typical changes observed upon replacing a glycine residue with this compound in a model peptide.
| Property | Glycine-Containing Peptide | This compound-Containing Peptide | Reference |
| Molecular Weight | X | X + 42.03 | - |
| Calculated logP | Decreased | Increased | [1] |
| Aqueous Solubility | Lower | Higher | [1] |
| Metabolic Stability (t½ in human liver microsomes) | Shorter | Longer | [1] |
| pKa (amine) | ~9.6 | ~8.5 | General trend for oxetanes |
| pKa (carboxylic acid) | ~2.3 | ~3.1 | General trend for oxetanes |
Note: The values presented are representative and can vary depending on the specific molecular context.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from the commercially available oxetan-3-one. The following is a representative synthetic route.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Materials:
-
Oxetan-3-one
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH₄Cl)
-
Aqueous ammonia (NH₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Ethanol
-
Dowex 50WX8 resin
Procedure:
-
Step 1: Strecker Reaction to form 3-Amino-3-cyanooxetane
-
In a well-ventilated fume hood, dissolve ammonium chloride in aqueous ammonia.
-
Add potassium cyanide to the solution and cool in an ice bath.
-
Slowly add oxetan-3-one to the cooled solution with vigorous stirring.
-
Allow the reaction to stir at room temperature overnight.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-3-cyanooxetane.
-
-
Step 2: Hydrolysis to this compound
-
Add concentrated hydrochloric acid to the crude 3-amino-3-cyanooxetane.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in water and apply to a Dowex 50WX8 ion-exchange column (H⁺ form).
-
Wash the column with water to remove inorganic salts.
-
Elute the desired amino acid with aqueous ammonia.
-
Collect the fractions containing the product (monitor by TLC or LC-MS).
-
Concentrate the pure fractions under reduced pressure and recrystallize from ethanol/water to obtain pure this compound.
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Incorporation of this compound into a Peptide
The incorporation of the sterically hindered this compound into a peptide chain requires robust coupling reagents.
Workflow for Peptide Coupling
Caption: General workflow for peptide coupling.
Materials:
-
N-Fmoc protected this compound
-
C-terminal protected amino acid or peptide on a solid-phase resin (e.g., Wang resin)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure (Solid-Phase Peptide Synthesis):
-
Resin Swelling: Swell the resin-bound amino acid or peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid/peptide. Wash the resin thoroughly with DMF and DCM.
-
Activation of this compound: In a separate vial, dissolve N-Fmoc-3-aminooxetane-3-carboxylic acid (2 equivalents relative to the resin loading), HATU (1.95 equivalents), and DIPEA (3 equivalents) in DMF. Allow the activation to proceed for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. The sterically hindered nature of the amino acid may require longer coupling times or double coupling.[2][3][4]
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps to extend the peptide chain as desired.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Application in Modulating NMDA Receptor Signaling
This compound has been investigated as a structural analog of glycine and may act as a modulator of the N-methyl-D-aspartate (NMDA) receptor.[5] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. Glycine acts as a mandatory co-agonist, binding to the GluN1 subunit to enable channel opening upon glutamate binding to the GluN2 subunit.
Simplified NMDA Receptor Signaling Pathway
Caption: Modulation of the NMDA receptor by co-agonists.
By acting as a modulator at the glycine binding site on the GluN1 subunit, this compound-containing compounds could potentially fine-tune NMDA receptor activity.[6][7][8] This could involve either enhancing or attenuating receptor function, depending on the specific nature of the interaction. This modulation of the NMDA receptor presents a therapeutic opportunity for neurological and psychiatric disorders where NMDA receptor dysfunction is implicated.
Conclusion
This compound is a valuable and versatile constrained building block for medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical and pharmacological properties. The provided protocols offer a starting point for the synthesis and utilization of this unique amino acid. Further exploration of its potential as a modulator of biological targets, such as the NMDA receptor, is warranted and holds promise for the development of novel therapeutics.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzymatic Resolution of Racemic 3-Aminooxetane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminooxetane-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its rigid oxetane scaffold can impart unique pharmacological properties to parent molecules. The synthesis of enantiomerically pure forms of this amino acid is crucial, as the biological activity of stereoisomers can differ significantly. While classical resolution methods can be employed, enzymatic kinetic resolution offers a highly selective, environmentally benign, and efficient alternative for obtaining enantiopure compounds.
This document provides a detailed, generalized protocol for the enzymatic kinetic resolution of racemic this compound. As there is a lack of specific literature for the enzymatic resolution of this particular molecule, the proposed method is based on well-established and successful lipase-catalyzed resolutions of structurally similar cyclic amino acid esters. The protocol focuses on the enantioselective hydrolysis of a suitable derivative, the N-acetyl methyl ester of this compound, using a commercially available lipase.
Principle of the Method
The proposed method is a kinetic resolution based on the enantioselective hydrolysis of the methyl ester of N-acetyl-3-aminooxetane-3-carboxylic acid catalyzed by a lipase, such as Candida antarctica lipase B (CALB). In this reaction, the enzyme preferentially catalyzes the hydrolysis of one enantiomer of the racemic substrate to its corresponding carboxylic acid, while leaving the other enantiomer largely unreacted as the methyl ester. This results in a mixture of the N-acetyl amino acid and the N-acetyl amino acid methyl ester, which can then be separated. Subsequent deprotection of the acetyl groups yields the two enantiomers of this compound.
Illustrative Data
The following table presents representative data from the lipase-catalyzed kinetic resolution of a cyclic amino acid ester, which serves as an illustrative example of the expected outcomes for the resolution of N-acetyl-3-aminooxetane-3-carboxylic acid methyl ester.
| Enzyme | Substrate | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product | e.e. (%) of Product | e.e. (%) of Unreacted Substrate |
| Immobilized Candida antarctica Lipase B (Novozym 435) | Racemic N-acetyl-azetidine-2-carboxylic acid methyl ester | Diisopropyl ether | 30 | 24 | ~50 | (S)-N-acetyl-azetidine-2-carboxylic acid | >99 | >99 |
| Immobilized Candida antarctica Lipase B (Novozym 435) | Racemic N-acetyl-pyrrolidine-2-carboxylic acid methyl ester | Toluene | 40 | 48 | ~50 | (S)-N-acetyl-pyrrolidine-2-carboxylic acid | >98 | >98 |
| Immobilized Candida antarctica Lipase B (Novozym 435) | Racemic N-acetyl-piperidine-2-carboxylic acid methyl ester | Methyl tert-butyl ether | 35 | 36 | ~50 | (S)-N-acetyl-piperidine-2-carboxylic acid | >99 | >99 |
Note: This data is illustrative and based on the resolution of analogous cyclic amino acid esters. Actual results for this compound derivatives may vary and require optimization.
Experimental Protocols
Protocol 1: Synthesis of Racemic N-acetyl-3-aminooxetane-3-carboxylic acid methyl ester
This protocol describes the preparation of the substrate for the enzymatic resolution.
Materials:
-
Racemic this compound
-
Thionyl chloride
-
Methanol (anhydrous)
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Procedure:
-
Esterification:
-
Suspend racemic this compound (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl ester hydrochloride.
-
-
N-Acetylation:
-
Dissolve the crude methyl ester hydrochloride in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add pyridine (2.5 eq) followed by the dropwise addition of acetic anhydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield racemic N-acetyl-3-aminooxetane-3-carboxylic acid methyl ester.
-
Protocol 2: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic N-acetyl-3-aminooxetane-3-carboxylic acid methyl ester
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., methyl tert-butyl ether (MTBE), diisopropyl ether, or toluene)
-
Sodium hydroxide solution (e.g., 1 M) for pH adjustment (if necessary)
-
Ethyl acetate
-
Hydrochloric acid (e.g., 1 M)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Orbital shaker or magnetic stirrer
-
pH meter or autotitrator
-
High-Performance Liquid Chromatography (HPLC) with a chiral column
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve racemic N-acetyl-3-aminooxetane-3-carboxylic acid methyl ester (e.g., 100 mg) in a mixture of phosphate buffer (e.g., 10 mL) and an organic co-solvent (e.g., 2 mL MTBE).
-
Add the immobilized lipase (e.g., 20-50 mg, 20-50% w/w of substrate).
-
Place the vessel on an orbital shaker or use a magnetic stirrer and incubate at a controlled temperature (e.g., 30-40 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture.
-
Analyze the aliquots by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and the product, and the conversion. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the product and the remaining substrate.
-
If the hydrolysis produces a carboxylic acid, the reaction progress can also be monitored by titrating the liberated acid with a standardized base solution using a pH-stat or by manual titration.
-
-
Work-up and Separation:
-
Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent and dried for potential reuse.
-
Acidify the aqueous phase of the filtrate to pH 2-3 with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous phase).
-
The unreacted (R)-N-acetyl-3-aminooxetane-3-carboxylic acid methyl ester will be predominantly in the organic phase.
-
The product, (S)-N-acetyl-3-aminooxetane-3-carboxylic acid, will be in the aqueous phase after acidification and can be extracted into an organic solvent like ethyl acetate.
-
Separate the organic and aqueous layers.
-
Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to isolate the respective enantiomers.
-
Further purification can be achieved by column chromatography if necessary.
-
Protocol 3: Deprotection to Obtain Enantiopure this compound
Materials:
-
Enantiomerically enriched N-acetyl-3-aminooxetane-3-carboxylic acid or its methyl ester
-
Aqueous hydrochloric acid (e.g., 6 M)
-
Reflux apparatus
-
Ion-exchange chromatography resin (optional)
Procedure:
-
Hydrolysis:
-
Dissolve the separated, enantiomerically enriched N-acetyl amino acid or ester in 6 M HCl.
-
Heat the mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Remove the water and excess HCl under reduced pressure.
-
The resulting solid is the hydrochloride salt of the enantiopure this compound.
-
The free amino acid can be obtained by neutralization, for example, by using an ion-exchange resin or by careful addition of a base followed by crystallization.
-
Visualizations
Caption: Workflow for the enzymatic resolution of this compound.
Application Notes and Protocols: Protecting Group Strategies for the Synthesis of 3-Aminooxetane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the strategic use of protecting groups in the synthesis of 3-Aminooxetane-3-carboxylic acid. The unique structural features of this non-proteinogenic amino acid, namely the strained oxetane ring and the bifunctional amino and carboxylic acid moieties, necessitate careful selection and implementation of orthogonal protecting group strategies to achieve successful synthetic outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry, often incorporated into novel therapeutics to modulate physicochemical and pharmacological properties. Its synthesis requires the temporary masking of the reactive amino and carboxylic acid functionalities to prevent undesired side reactions during chain elongation or other molecular modifications. This document outlines common protecting group strategies, including detailed experimental protocols for their installation and removal, and provides quantitative data to aid in the selection of the most appropriate strategy for a given synthetic route.
Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy is paramount in the multi-step synthesis involving this compound. This approach allows for the selective deprotection of one functional group in the presence of the other, enabling sequential modifications without compromising the integrity of the molecule.[1][2][3] The most common orthogonal approach for amino acids involves the use of an acid-labile protecting group for the amine and a group removable by hydrogenolysis or nucleophilic attack for the carboxylic acid, or vice-versa.
A typical orthogonal protection scheme for this compound is illustrated below:
Protecting Groups for the Amino Functionality
The most commonly employed protecting groups for the amino functionality of amino acids are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.
N-tert-Butoxycarbonyl (Boc) Protection
The Boc group is a widely used, acid-labile protecting group.[4][5][6] Its removal is typically achieved under anhydrous acidic conditions, which are generally mild enough to not affect ester linkages or the oxetane ring.
Table 1: Summary of N-Boc Protection and Deprotection
| Step | Reagent(s) | Solvent(s) | Typical Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Protection | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., NaHCO₃, Et₃N) | Dioxane/H₂O, THF, CH₂Cl₂ | Room Temperature | 2 - 12 | 90 - 98 |
| Deprotection | Trifluoroacetic acid (TFA) in CH₂Cl₂, HCl in Dioxane | CH₂Cl₂, Dioxane, Ethyl Acetate | 0 to Room Temperature | 0.5 - 2 | 95 - 100 |
Experimental Protocol: N-Boc Protection of this compound
-
Suspend this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir the mixture until the solid dissolves.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-aminooxetane-3-carboxylic acid.
Experimental Protocol: N-Boc Deprotection
-
Dissolve the N-Boc protected amino acid or ester (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base.
N-Benzyloxycarbonyl (Cbz or Z) Protection
The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[6][7][8] This method is advantageous for substrates sensitive to strong acids.
Table 2: Summary of N-Cbz Protection and Deprotection
| Step | Reagent(s) | Solvent(s) | Typical Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Protection | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, NaOH) | Dioxane/H₂O, THF | 0 to Room Temperature | 2 - 4 | 85 - 95 |
| Deprotection | H₂, Pd/C (5-10 mol%) | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 1 - 16 | 95 - 100 |
Experimental Protocol: N-Cbz Protection of this compound
-
Dissolve this compound (1.0 eq) in 1 M NaOH solution and cool to 0 °C.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the pH at 8-9 by the simultaneous addition of 2 M NaOH.
-
Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove excess benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give N-Cbz-3-aminooxetane-3-carboxylic acid.
Experimental Protocol: N-Cbz Deprotection
-
Dissolve the N-Cbz protected compound (1.0 eq) in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protecting Groups for the Carboxylic Acid Functionality
Esterification is the most common method for protecting the carboxylic acid group.[9][10][11] The choice of ester depends on the desired deprotection conditions. Methyl, ethyl, and benzyl esters are frequently used.
Methyl or Ethyl Ester Protection
Methyl and ethyl esters are typically stable to the acidic conditions used for Boc deprotection but can be cleaved under basic conditions (saponification).
Table 3: Summary of Methyl/Ethyl Ester Protection and Deprotection
| Step | Reagent(s) | Solvent(s) | Typical Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Protection | Thionyl chloride (SOCl₂) in Methanol/Ethanol; or H₂SO₄ (cat.) in Methanol/Ethanol | Methanol, Ethanol | Reflux | 2 - 24 | 80 - 95 |
| Deprotection | LiOH, NaOH, or KOH in H₂O/THF or H₂O/Methanol | H₂O/THF, H₂O/Methanol | 0 to Room Temperature | 1 - 12 | 85 - 95 |
Experimental Protocol: Methyl Esterification (Fischer Esterification)
-
Suspend N-protected this compound (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 - 2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, until a clear solution is formed.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Benzyl Ester Protection
Benzyl esters offer the advantage of being removable by hydrogenolysis, making them orthogonal to the acid-labile Boc group.[8]
Table 4: Summary of Benzyl Ester Protection and Deprotection
| Step | Reagent(s) | Solvent(s) | Typical Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| Protection | Benzyl bromide or Benzyl alcohol/DCC/DMAP | DMF, CH₂Cl₂ | Room Temperature | 12 - 24 | 70 - 90 |
| Deprotection | H₂, Pd/C (5-10 mol%) | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 1 - 16 | 95 - 100 |
Experimental Protocol: Benzyl Esterification
-
Dissolve N-protected this compound (1.0 eq) in DMF.
-
Add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the benzyl ester.
Logical Decision-Making for Protecting Group Selection
The choice of protecting groups depends on the planned synthetic route and the stability of the intermediate and final compounds. The following diagram illustrates a simplified decision-making process.
Stability of the Oxetane Ring
It is crucial to consider the stability of the oxetane ring throughout the synthetic sequence. While generally stable, the strained four-membered ring can be susceptible to ring-opening under harsh acidic conditions, particularly with heating.[12] Therefore, milder deprotection conditions are always preferred. For instance, when removing a Boc group, using HCl in dioxane at room temperature might be preferable to refluxing with stronger acids. Similarly, basic hydrolysis of esters should be performed at controlled temperatures to avoid potential side reactions involving the oxetane moiety.
Conclusion
The successful synthesis and derivatization of this compound heavily rely on the judicious selection and application of protecting groups. By employing an orthogonal strategy, such as the combination of Boc/Benzyl ester or Cbz/Methyl ester, researchers can selectively manipulate the amino and carboxylic acid functionalities. The protocols provided herein serve as a guide, and optimization of reaction conditions for specific substrates is recommended to achieve the highest yields and purity. Careful consideration of the stability of the oxetane ring under various reaction conditions is essential for the successful synthesis of complex molecules incorporating this valuable building block.
References
- 1. scispace.com [scispace.com]
- 2. peptide.com [peptide.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. iajpr.com [iajpr.com]
- 12. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Aminooxetane-3-carboxylic Acid for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminooxetane-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the presence of both amino and carboxylic acid functional groups make it an attractive scaffold for the synthesis of novel therapeutic agents. Notably, it has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, highlighting its potential in the development of treatments for neurological disorders.[1] The incorporation of the oxetane motif can also improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[2][3]
This document provides a detailed protocol for the large-scale synthesis of this compound, suitable for producing the quantities required for preclinical studies. The described method is based on a robust and scalable route starting from commercially available oxetan-3-one.
Synthetic Strategy Overview
The presented synthesis is a two-step process commencing with the readily available oxetan-3-one. The key transformations involve a Strecker synthesis to introduce the amino and nitrile functionalities, followed by a basic hydrolysis of the nitrile to yield the final amino acid. This approach is advantageous for large-scale production due to its efficiency and the avoidance of harsh acidic conditions that could lead to the undesirable ring-opening of the strained oxetane core.[4]
Caption: High-level overview of the two-step synthetic route.
Experimental Protocols
Step 1: Synthesis of 3-Amino-3-cyanooxetane (Strecker Reaction)
This procedure outlines the formation of the aminonitrile intermediate from oxetan-3-one.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| Oxetan-3-one | 72.06 | 100.0 g | 1.39 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 81.6 g | 1.53 |
| Sodium Cyanide (NaCN) | 49.01 | 74.8 g | 1.53 |
| Ammonium Hydroxide (28-30% NH₃) | 35.05 | 300 mL | - |
| Methanol (MeOH) | 32.04 | 1 L | - |
| Water (H₂O) | 18.02 | 500 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed for extraction | - |
| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed for drying | - |
Procedure:
-
To a stirred solution of ammonium chloride (1.1 eq) in water (500 mL) in a 3L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add ammonium hydroxide (300 mL) at room temperature.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
In a separate beaker, dissolve oxetan-3-one (1.0 eq) in methanol (1 L) and add this solution to the reaction mixture while maintaining the internal temperature below 10 °C.
-
Slowly add a solution of sodium cyanide (1.1 eq) in water (200 mL) to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 500 mL).
-
Combine the organic layers and wash with brine (2 x 250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-amino-3-cyanooxetane. The crude product can be used in the next step without further purification.
Step 2: Synthesis of this compound (Hydrolysis)
This protocol describes the basic hydrolysis of the aminonitrile intermediate to the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude 3-Amino-3-cyanooxetane | 98.10 | From Step 1 | ~1.39 |
| Sodium Hydroxide (NaOH) | 40.00 | 222.4 g | 5.56 |
| Water (H₂O) | 18.02 | 1.5 L | - |
| Hydrochloric Acid (conc. HCl) | 36.46 | As needed for pH adjustment | - |
| Isopropanol (IPA) | 60.10 | As needed for precipitation | - |
Procedure:
-
In a 5L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve the crude 3-amino-3-cyanooxetane from the previous step in water (1.5 L).
-
Add sodium hydroxide (4.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. Monitor the reaction for the evolution of ammonia gas, which indicates the progress of the hydrolysis.
-
Monitor the reaction completion by LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to approximately 7 with concentrated hydrochloric acid while cooling in an ice bath.
-
The product will begin to precipitate. To enhance precipitation, add isopropanol (approximately 1-2 L) and stir the resulting slurry at 0-5 °C for 2-4 hours.
-
Collect the solid product by filtration and wash the filter cake with cold isopropanol.
-
Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound as a white to off-white solid.
Data Presentation
Table 1: Summary of a Representative Large-Scale Synthesis Batch
| Parameter | Step 1: Strecker Synthesis | Step 2: Hydrolysis | Overall |
| Starting Material | Oxetan-3-one | 3-Amino-3-cyanooxetane | Oxetan-3-one |
| Scale | 100 g | ~136 g (crude) | 100 g |
| Product | 3-Amino-3-cyanooxetane | This compound | This compound |
| Yield (g) | ~136 g (crude) | 105 g | 105 g |
| Yield (%) | Assumed quantitative for crude | ~65% (over two steps) | ~65% |
| Purity (by HPLC) | - | >97% | >97% |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Detailed workflow for the synthesis and purification.
Concluding Remarks
The provided protocol offers a reliable and scalable method for the synthesis of this compound, a key building block for preclinical drug development. The use of basic conditions for the hydrolysis step is crucial for maintaining the integrity of the oxetane ring.[4] This procedure is designed to be straightforward for implementation in a standard organic chemistry laboratory setting, enabling the production of multi-gram to kilogram quantities of the target compound with high purity.
References
3-Aminooxetane-3-carboxylic Acid: A Versatile Scaffold for Modern Medicinal Chemistry
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the 3-aminooxetane-3-carboxylic acid scaffold has emerged as a particularly valuable building block. Its constrained, three-dimensional structure serves as a unique bioisostere and a conformational clamp, enabling the fine-tuning of properties critical for drug efficacy and safety.
These application notes provide a comprehensive overview of the utility of this compound in drug discovery, complete with detailed experimental protocols for its synthesis and incorporation into novel molecular entities.
Key Applications in Medicinal Chemistry
The this compound motif offers several distinct advantages in drug design:
-
Bioisosteric Replacement: The oxetane ring can serve as a polar surrogate for gem-dimethyl or carbonyl groups.[1][2] This substitution can lead to significant improvements in aqueous solubility, a crucial factor for oral bioavailability, without introducing metabolically labile sites.[1][3]
-
Metabolic Stability: The inherent stability of the oxetane ring can enhance a molecule's resistance to metabolic degradation, particularly by cytochrome P450 enzymes.[3][4] Replacing metabolically susceptible moieties with an oxetane can prolong a drug's half-life and improve its pharmacokinetic profile.[3]
-
Improved Physicochemical Properties: Introduction of the oxetane scaffold has been shown to reduce lipophilicity (LogD) and decrease plasma protein binding.[4] These modifications can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Constraint: As a rigid amino acid analogue, this compound can lock the peptide backbone into a specific conformation. This can enhance binding affinity and selectivity for biological targets such as G-protein coupled receptors (GPCRs).[5]
Data Presentation: Physicochemical and Pharmacokinetic Properties
The incorporation of an oxetane ring, and specifically the this compound scaffold, can profoundly impact the properties of a lead compound. The following tables provide a comparative summary of quantitative data, highlighting the advantages of this structural motif.
Table 1: Comparative Physicochemical Properties of Oxetane-Containing Compounds vs. Analogues
| Compound Pair | Modification | LogD | Aqueous Solubility (µg/mL) |
| Pair A | Replacement of gem-dimethyl with oxetane | Decreased by ~0.5-1.0 | Increased 4- to 4000-fold[1] |
| Pair B | Replacement of carbonyl with oxetane | Generally decreased | Often improved[1] |
| Pair C | Spirocyclic oxetane vs. morpholine | Comparable or lower lipophilicity[6] | Can surpass morpholine in solubilizing ability[1] |
Table 2: Impact of Oxetane on In Vitro Metabolic Stability (Human Liver Microsomes)
| Compound | Non-Oxetane Analogue CLint (mL/min/kg) | Oxetane-Containing Compound CLint (mL/min/kg) | Fold Improvement |
| IDO1 Inhibitor | High | Significantly Lower[2] | >10 |
| BTK Inhibitor | Moderate | Low[2] | 3-5 |
| mTOR Inhibitor | High | Low[2] | >5 |
Table 3: Pharmacokinetic Parameters of Fenebrutinib (BTK inhibitor)
| Parameter | Value |
| Oral Bioavailability | Moderate to High |
| Apparent Clearance (CL/F) | 19.1 L/hr[7] |
| Volume of Distribution (Vd) | 323.8 L[7] |
| DDI Potential | Substrate of CYP3A[8] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the application of the this compound scaffold.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Solid-Phase Peptide Synthesis.
Experimental Protocols
Protocol 1: Synthesis of Methyl (Oxetan-3-ylidene)acetate (Horner-Wadsworth-Emmons Reaction)
This protocol describes the synthesis of a key intermediate for the preparation of 3-substituted oxetane amino acids.[9]
Materials:
-
Oxetan-3-one
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford methyl (oxetan-3-ylidene)acetate as a colorless oil.
Protocol 2: Synthesis of this compound Derivatives (Aza-Michael Addition)
This protocol outlines the addition of an amine to the activated alkene synthesized in Protocol 1.[9]
Materials:
-
Methyl (oxetan-3-ylidene)acetate
-
Amine source (e.g., benzylamine for a protected amino acid)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a solution of methyl (oxetan-3-ylidene)acetate (1.0 eq.) in acetonitrile, add the desired amine (1.2 eq.).
-
Add DBU (0.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 3-aminooxetane-3-carboxylate derivative. Subsequent hydrolysis of the ester and deprotection of the amine (if applicable) will yield the final this compound.
Protocol 3: Incorporation of Fmoc-3-Aminooxetane-3-carboxylic Acid into a Tetrapeptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general procedure for the manual synthesis of a model tetrapeptide on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-3-aminooxetane-3-carboxylic acid)
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or HBTU/HATU as coupling reagents
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Solid-phase synthesis vessel, shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (5x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, including Fmoc-3-aminooxetane-3-carboxylic acid.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the peptide-resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.
-
Cleavage and Deprotection: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide and purify by reverse-phase HPLC.
Protocol 4: In Vitro BTK Enzymatic Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the inhibitory activity of a compound containing the this compound scaffold against Bruton's tyrosine kinase.[10][11]
Materials:
-
Recombinant human BTK enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Test compound (e.g., Fenebrutinib analogue)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer.
-
Reaction Setup: In a 384-well plate, add the BTK enzyme and the test compound dilution or vehicle control.
-
Initiate Kinase Reaction: Add a solution of ATP and the peptide substrate to each well to start the reaction. The final ATP concentration should be at or near the Km for BTK.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via luciferase. Incubate at room temperature for 30-60 minutes.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to BTK activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 5: Mu-Opioid Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the mu-opioid receptor.[12]
Materials:
-
Cell membranes prepared from cells stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]DAMGO (a selective mu-opioid agonist)
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist)
-
Test compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of the test compound in incubation buffer.
-
Reaction Setup: In a 96-well plate, combine:
-
Incubation buffer
-
Test compound at various concentrations
-
[³H]DAMGO at a fixed concentration (typically near its Kd)
-
Cell membrane preparation
-
For determining non-specific binding, add a high concentration of naloxone (e.g., 10 µM) instead of the test compound.
-
For determining total binding, add incubation buffer instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Population Pharmacokinetic Analysis of Fenebrutinib in Patients with Relapsing Multiple Sclerosis – ScienceOpen [scienceopen.com]
- 8. Physiologically-Based Pharmacokinetic Model-Informed Drug Development for Fenebrutinib: Understanding Complex Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Incorporation of 3-Aminooxetane-3-carboxylic Acid to Modulate Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-proteinogenic amino acids into peptides is a powerful tool for modulating their pharmacological properties. 3-Aminooxetane-3-carboxylic acid (AOC), a conformationally constrained amino acid, offers a unique approach to refining peptide structure and function. The rigid oxetane ring system introduces a significant conformational bias, which can pre-organize the peptide backbone, enhance receptor binding affinity, and improve metabolic stability. This document provides detailed application notes and protocols for the incorporation of AOC into peptides to control their three-dimensional structure and enhance their therapeutic potential. While specific quantitative data for AOC-containing peptides is emerging, we present representative data from closely related oxetane-containing peptidomimetics to illustrate the expected outcomes.
Modulating Peptide Conformation with this compound
The incorporation of this compound (AOC) into a peptide sequence introduces a rigid four-membered ring into the backbone. This structural constraint limits the rotational freedom around the φ and ψ dihedral angles, effectively acting as a "conformational lock." This property can be leveraged to induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. By replacing a native amino acid with AOC, researchers can stabilize a desired bioactive conformation, potentially leading to increased potency and selectivity.
Caption: Incorporation of AOC to induce a defined peptide conformation.
Data Presentation
The following tables summarize representative quantitative data for peptides containing oxetane modifications. It is important to note that this data is derived from studies on peptides containing oxetane-based amino acids that are structurally analogous to AOC. The actual values for a specific AOC-containing peptide will vary depending on the sequence and the position of the modification.
Table 1: Representative ¹H NMR Chemical Shift Data for an Oxetane-Containing Peptide.
| Proton | Chemical Shift (ppm) in CDCl₃ |
| Oxetane CH₂ (a) | 4.85 (d, J = 7.5 Hz) |
| Oxetane CH₂ (b) | 4.70 (d, J = 7.5 Hz) |
| Flanking Residue NH | 7.20 (d, J = 8.0 Hz) |
| Flanking Residue CαH | 4.50 (m) |
Data is illustrative and based on published spectra of similar oxetane-containing peptidomimetics.
Table 2: Representative Proteolytic Stability Data.
| Peptide | Modification | Half-life (t½) in Human Serum (min) |
| Native Peptide | None | 15 |
| Oxetane-modified Peptide | Oxetane amino acid substitution | > 240 |
This data illustrates the expected significant increase in stability upon incorporation of an oxetane moiety, which sterically hinders protease access to the peptide backbone.
Experimental Protocols
The following protocols provide a general framework for the synthesis and analysis of peptides containing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of AOC-Containing Peptides
This protocol outlines the manual solid-phase synthesis of a target peptide containing a single AOC residue using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-3-Aminooxetane-3-carboxylic acid (Fmoc-AOC-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard):
-
Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of Fmoc-AOC-OH:
-
Due to potential steric hindrance, a longer coupling time or the use of a more potent coupling agent like HATU may be beneficial.
-
Pre-activate Fmoc-AOC-OH (2 eq.) with HATU (1.95 eq.) and DIPEA (4 eq.) in DMF.
-
Add the activated Fmoc-AOC-OH solution to the deprotected resin and shake for 2-4 hours. A second coupling may be performed to ensure complete reaction.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Purification and Characterization: Centrifuge to pellet the crude peptide, wash with cold ether, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for AOC peptides.
Protocol 2: Conformational Analysis by NMR Spectroscopy
This protocol describes the general steps for analyzing the conformation of an AOC-containing peptide in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Purified AOC-containing peptide
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O)
-
NMR spectrometer (≥ 500 MHz)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the general features of the peptide, including the chemical shifts of the amide protons, which can indicate hydrogen bonding.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the peptide's three-dimensional structure. Look for NOEs between the AOC residue and its neighbors to define the local conformation.
-
HSQC (Heteronuclear Single Quantum Coherence): If using ¹³C and ¹⁵N labeled peptides, an HSQC spectrum can be used to resolve overlapping proton signals.
-
-
Data Analysis:
-
Assign all proton resonances using the TOCSY and NOESY spectra.
-
Identify key NOE cross-peaks that define the peptide's secondary structure. For example, a strong NOE between the NH of residue i+1 and the CαH of residue i is indicative of a turn-like conformation.
-
Analyze the coupling constants (e.g., ³J(HN,Hα)) to gain further information about the backbone dihedral angles.
-
Use the collected NMR restraints to calculate a three-dimensional structure of the peptide using molecular modeling software.
-
Protocol 3: Proteolytic Stability Assay
This protocol outlines an in vitro assay to determine the stability of an AOC-containing peptide in the presence of proteases, such as those found in human serum.
Materials:
-
Purified AOC-containing peptide and a corresponding native peptide control
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., acetonitrile with 1% TFA)
-
Incubator or water bath at 37°C
-
HPLC-MS system
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the AOC-containing peptide and the native control peptide in PBS.
-
Incubation:
-
Pre-warm the human serum to 37°C.
-
Add the peptide stock solution to the serum to a final concentration of 10-100 µM.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of cold quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate serum proteins. Collect the supernatant for analysis.
-
HPLC-MS Analysis:
-
Analyze the supernatant by HPLC-MS to separate the intact peptide from any degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide in human serum by fitting the data to a first-order decay curve.
-
Application Notes and Protocols for Novel Reactions of 3-Aminooxetane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel synthetic methodologies utilizing 3-Aminooxetane-3-carboxylic acid and its derivatives. The unique strained ring system of the oxetane motif offers significant advantages in medicinal chemistry, including the ability to fine-tune physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability.[1][2] this compound, a structural analog of glycine, has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, making its derivatives highly valuable for drug discovery campaigns.[3]
The following sections detail key reaction classes, provide step-by-step protocols, summarize reaction data, and illustrate experimental workflows.
Application Note 1: Synthesis of Substituted Oxetane Derivatives via Aza-Michael Addition
The nucleophilic character of amines can be exploited for the synthesis of complex amino acid derivatives. This protocol describes the aza-Michael addition of a protected amine to an activated oxetane-containing acceptor, methyl 2-(oxetan-3-ylidene)acetate, to generate novel substituted 3-aminooxetane structures. This method is foundational for creating building blocks for peptide synthesis and other complex molecules.
Experimental Protocol: Aza-Michael Addition
Objective: To synthesize methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate.
Materials:
-
Methyl 2-(oxetan-3-ylidene)acetate (starting material)
-
3-N-Boc-aminoazetidine hydrochloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a solution of methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in anhydrous acetonitrile, add 3-N-Boc-aminoazetidine hydrochloride (1.1 eq).
-
Add DBU (1.5 eq) to the mixture.
-
Heat the reaction mixture to 45 °C and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.[3]
-
Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[3]
Workflow for Aza-Michael Addition
Caption: General workflow for synthesizing substituted aminooxetanes.
Application Note 2: Decarboxylative Cross-Coupling for C-C Bond Formation
A powerful strategy for functionalizing the 3-position of the oxetane ring involves decarboxylative cross-coupling. This approach utilizes the carboxylic acid group as a disposable handle to generate a radical intermediate, which can then be coupled with various partners. Photoredox and nickel dual catalysis enables the synthesis of 3-aryl-3-aminooxetanes from the corresponding amino acids, tolerating a wide range of functional groups.[4]
Experimental Protocol: Photoredox/Nickel Dual Catalyzed Arylation
Objective: To synthesize 3-aryl-3-aminooxetane derivatives from this compound and aryl halides.
Materials:
-
This compound derivative (e.g., N-protected) (1.0 eq)
-
Aryl halide (e.g., aryl bromide) (1.2 eq)
-
Photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)
-
Nickel catalyst (e.g., NiBr₂·glyme) (5-10 mol%)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, dtbbpy) (10-15 mol%)
-
Base (e.g., Cs₂CO₃ or an organic base)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF)
-
Schlenk flask or reaction vial sealed with a septum
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source
Procedure:
-
In a glovebox or under an inert atmosphere, add the N-protected this compound, aryl halide, photoredox catalyst, nickel catalyst, ligand, and base to a Schlenk flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and place it on a magnetic stirrer.
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated aq. NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the 3-aryl-3-aminooxetane product.[4]
Data Summary: Decarboxylative Coupling Yields
| Entry | Aryl Halide Partner | Catalyst System | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Ir(ppy)₃ / NiCl₂·glyme / dtbbpy | 75 | |
| 2 | 4-Bromoacetophenone | Ir(ppy)₃ / NiCl₂·glyme / dtbbpy | 82 | |
| 3 | Methyl 4-bromobenzoate | Ir(ppy)₃ / NiCl₂·glyme / dtbbpy | 68 | |
| 4 | 2-Bromopyridine | Ir(ppy)₃ / NiCl₂·glyme / dtbbpy | 55 | |
| (Note: Yields are representative and may vary based on specific substrates and optimized conditions.) |
Decarboxylative Cross-Coupling Pathway
Caption: Dual catalytic cycle for decarboxylative arylation.
Application Note 3: [3+2] Annulation for Heterocycle Synthesis
3-Aminooxetanes can function as versatile 1,3-amphoteric molecules, enabling powerful intermolecular [3+2] annulation reactions. This reactivity allows for the convergent synthesis of valuable and complex heterocyclic scaffolds, such as γ-lactams, from simple, polarized π-systems. This strategy opens new avenues for creating diverse molecular libraries for drug screening.[1][5]
Experimental Protocol: Synthesis of γ-Lactams via [3+2] Annulation
Objective: To synthesize γ-lactams from 3-aminooxetanes and siloxy alkynes.
Materials:
-
N-protected 3-aminooxetane (1.0 eq)
-
Siloxy alkyne (1.2 eq)
-
Indium(III) triflate (In(OTf)₃) (5 mol%)
-
Diphenyl phosphate (10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Reaction vial with a screw cap
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the N-protected 3-aminooxetane, indium(III) triflate, and diphenyl phosphate.
-
Add anhydrous DCM, followed by the siloxy alkyne.
-
Seal the vial and stir the mixture at the specified temperature (e.g., 40 °C) for the required time (e.g., 12-48 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the resulting crude material via flash column chromatography to obtain the desired γ-lactam.[1]
Critical Considerations: Stability of the Oxetane Ring
The four-membered oxetane ring is strained and can be susceptible to ring-opening, particularly under acidic conditions. However, it displays considerable stability under a variety of other synthetic transformations.[6]
-
Acidic Conditions: Strong acids (e.g., HCl) can lead to decomposition. Esterification reactions should avoid strongly acidic catalysts.[6]
-
Basic Conditions: The oxetane core is generally stable under basic conditions. Ester hydrolysis (saponification) with bases like NaOH or LiOH proceeds efficiently without ring-opening.[6]
-
Thermal Stability: Caution is advised when heating reactions containing oxetane-carboxylic acids, as they have been shown to isomerize into lactones, sometimes even at room temperature over time.[2][7] This isomerization can dramatically lower reaction yields.[2]
-
Reductive/Oxidative Conditions: Many standard reduction (e.g., NaBH₄ for ketones) and oxidation (e.g., KMnO₄ for alkyl groups) conditions are well-tolerated. However, harsh reducing agents like LiAlH₄ have been reported to cause decomposition at elevated temperatures.[6]
Logical Diagram of Oxetane Core Stability
Caption: Stability of the oxetane core under various reaction types.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminooxetane-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Aminooxetane-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am experiencing a significantly low yield in my synthesis of this compound. What are the common causes?
A1: Low yields in the synthesis of this compound are a common issue and can stem from several factors throughout the synthetic sequence. The primary causes can be categorized as follows:
-
Instability of the Oxetane Ring: The four-membered oxetane ring is inherently strained and susceptible to ring-opening, especially under acidic conditions.[1][2]
-
Suboptimal Reaction Conditions: Each step of the synthesis has critical parameters that, if not optimized, can lead to poor conversion and the formation of side products.
-
Impurity of Starting Materials: The purity of starting materials, such as 3-oxetanone, is crucial for the success of the subsequent reactions.
-
Product Instability: The final product, this compound, can be unstable under certain conditions and may isomerize to form lactones, particularly with heating or prolonged storage at room temperature.[3]
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
pH Control: Maintain neutral or basic conditions whenever possible to avoid acid-catalyzed ring-opening of the oxetane.[1]
-
Temperature: Avoid excessive heating, as it can promote side reactions and decomposition of both intermediates and the final product.
-
Inert Atmosphere: For reactions sensitive to air or moisture, ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Starting Material Purity:
-
Verify the purity of your starting materials (e.g., by NMR or GC-MS) before use.
-
If necessary, purify the starting materials through distillation or chromatography.
-
-
Monitor Reaction Progress:
-
Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of your reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
Q2: I am performing a Horner-Wadsworth-Emmons (HWE) reaction on 3-oxetanone and getting a low yield of the desired α,β-unsaturated oxetane. What could be the issue?
A2: The Horner-Wadsworth-Emmons (HWE) reaction is a critical step in one of the common synthetic routes to this compound.[4][5] Low yields in this step are often traced back to the following:
-
Base Selection and Handling: The choice and handling of the base are critical for the deprotonation of the phosphonate ester.
-
Reaction Temperature: Temperature control is important for the stability of the ylide and the subsequent reaction with the ketone.
-
Purity of Reagents: The purity of 3-oxetanone and the phosphonate reagent is essential.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Suggestion | Reference |
| Inefficient Deprotonation | Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base is fresh and properly handled to avoid deactivation by moisture. | [6][7] |
| Ylide Decomposition | Perform the deprotonation and subsequent reaction at low temperatures (e.g., 0 °C to room temperature) to ensure the stability of the phosphonate carbanion. | [4] |
| Side Reactions of 3-Oxetanone | Add the 3-oxetanone solution slowly to the pre-formed ylide to minimize self-condensation or other side reactions. | |
| Incomplete Reaction | Monitor the reaction by TLC to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. | [4] |
Q3: My aza-Michael addition to the α,β-unsaturated oxetane ester is resulting in multiple products and a low yield of the desired 3-aminooxetane intermediate. How can I improve this?
A3: The aza-Michael addition introduces the crucial amino group. The formation of multiple products and low yields can be due to several factors:
-
Choice of Amine Source: The nature of the amine and any protecting groups can influence its nucleophilicity and steric hindrance.
-
Catalyst/Base: The choice of catalyst or base is crucial for promoting the conjugate addition without causing side reactions.
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and selectivity.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Suggestion | Reference |
| Low Reactivity of Amine | Use a less sterically hindered amine or a more nucleophilic amine source. If using an amine salt, ensure a suitable base is used to generate the free amine in situ. | [6] |
| Side Reactions | Use a catalytic amount of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the reaction.[4] Avoid strong bases that could lead to ester hydrolysis or other side reactions. | [6] |
| Poor Selectivity | Optimize the reaction temperature. Running the reaction at a slightly elevated temperature (e.g., 45 °C) may improve the rate, but excessively high temperatures should be avoided.[4] | |
| Solvent Effects | Use an aprotic polar solvent like acetonitrile or THF to facilitate the reaction. | [6] |
Q4: I am having difficulty with the final hydrolysis of the ester and/or removal of the protecting group to obtain this compound. What are the best practices?
A4: The final deprotection and hydrolysis steps can be challenging due to the potential for ring-opening of the oxetane under harsh conditions.
Troubleshooting Steps:
-
Avoid Strong Acidic Conditions: As the oxetane ring is sensitive to acid, avoid strong acidic conditions for hydrolysis or deprotection.[1]
-
Use Basic Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF or methanol) is generally the preferred method for ester hydrolysis.[1]
-
Careful pH Adjustment: During the workup, carefully neutralize the reaction mixture to the isoelectric point of the amino acid to induce precipitation and maximize recovery. Avoid making the solution strongly acidic.
-
Protecting Group Removal: For Boc-protecting groups, while acidic conditions are typically used, careful selection of the acid (e.g., trifluoroacetic acid in dichloromethane) and strict temperature control (e.g., 0 °C to room temperature) are necessary to minimize ring-opening.
Experimental Protocols
Below are detailed methodologies for key experiments in a common synthetic route to this compound.
Protocol 1: Horner-Wadsworth-Emmons Olefination of 3-Oxetanone
This protocol describes the synthesis of methyl 2-(oxetan-3-ylidene)acetate.[4][5]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
3-Oxetanone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 3-oxetanone (1.2 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(oxetan-3-ylidene)acetate. A reported yield for this step is 73%.[4]
Protocol 2: Aza-Michael Addition
This protocol describes the addition of an amine to methyl 2-(oxetan-3-ylidene)acetate.[4]
Materials:
-
Methyl 2-(oxetan-3-ylidene)acetate
-
Amine source (e.g., ammonia, benzylamine, or a protected amine)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) and the desired amine (1.1 eq) in anhydrous acetonitrile.
-
Add a catalytic amount of DBU (e.g., 0.1 eq).
-
Stir the reaction mixture at a specified temperature (e.g., 45 °C) for 24 hours or until TLC analysis indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 3-aminooxetane intermediate.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the key synthetic steps.
| Step | Reactants | Base/Catalyst | Solvent | Temp. | Time | Yield | Reference |
| HWE Olefination | 3-Oxetanone, Methyl 2-(dimethoxyphosphoryl)acetate | NaH | THF | 0 °C to RT | 12-16 h | ~73% | [4] |
| Aza-Michael Addition | Methyl 2-(oxetan-3-ylidene)acetate, N-Boc-aminoazetidine HCl | DBU | Acetonitrile | 45 °C | 24 h | 71% | [6] |
| Strecker Synthesis | 3-Oxetanone, Dibenzylamine, TMSCN | - | Dichloromethane | 0 °C to RT | 12-24 h | Not reported | [4] |
Visualizations
The following diagrams illustrate the synthetic workflow and a troubleshooting guide.
Caption: Synthetic workflow for this compound from 3-oxetanone.
Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
improving the yield of 3-Aminooxetane-3-carboxylic acid multi-step synthesis
Technical Support Center: Synthesis of 3-Aminooxetane-3-carboxylic Acid
Welcome to the technical support center for the multi-step synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of this synthesis and improve overall yield.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis is consistently low. What are the most common steps for yield loss?
A1: Low overall yield is a frequent issue. The most critical steps prone to yield loss are typically the oxetane ring formation and any step involving harsh reaction conditions, particularly strong acids. The strained oxetane ring is susceptible to opening, and some intermediates, like oxetane-carboxylic acids, can be unstable and isomerize into lactones upon heating or even during storage at room temperature.[1][2] Optimizing protection group strategy and purification methods for each step is crucial.
Q2: I'm observing a significant ring-opened byproduct. How can I prevent the cleavage of the oxetane ring?
A2: The oxetane ring is sensitive to acidic conditions.[3] Avoid strong acids wherever possible. For instance, during the deprotection of a Boc-amino group, standard strong acid conditions (like neat TFA) can lead to significant ring cleavage. Opt for milder acidic conditions or choose a protecting group that can be removed under neutral or basic conditions (e.g., Cbz group removed by hydrogenolysis, or Fmoc group removed by piperidine).[3][4] When performing ester hydrolysis, use basic conditions (e.g., NaOH or LiOH), which are well-tolerated by the oxetane core.[3]
Q3: My oxetane-3-carboxylic acid intermediate appears to degrade over time, leading to poor yields in the next step. What is happening?
A3: Many oxetane-carboxylic acids are inherently unstable and can isomerize into lactone byproducts.[1][2] This process can occur even when stored at room temperature or when slightly heated, which can dramatically lower reaction yields.[1][2] It is highly recommended to use the carboxylic acid intermediate immediately after synthesis and purification. If storage is necessary, it should be for a short duration at low temperatures under an inert atmosphere.
Q4: What is the most effective protecting group strategy for this synthesis?
A4: An orthogonal protecting group strategy is essential. This means the protecting groups for the amine and the carboxylic acid can be removed under different conditions without affecting each other or the sensitive oxetane ring. A common strategy involves:
-
Amine Protection: A Boc (tert-butyloxycarbonyl) group is common but requires acidic removal. A Cbz (carboxybenzyl) group, which is removed by neutral hydrogenolysis, is often a safer choice for the oxetane core.
-
Carboxylic Acid Protection: A methyl or ethyl ester can be hydrolyzed under basic conditions. A benzyl ester can be removed simultaneously with a Cbz group via hydrogenolysis.[5]
Q5: Purification of the final product is difficult due to persistent impurities. What are the likely contaminants?
A5: Common impurities include ring-opened byproducts, diastereomers if chiral centers are present and not controlled, and starting materials from incomplete reactions. If a deprotection step was the final step, residual protecting group fragments might also be present. Recrystallization from a suitable solvent system, like boiling water, or column chromatography are common purification methods.[6] Careful monitoring of each reaction step by TLC or LC-MS can help identify the source of impurities early on.
Troubleshooting Guide by Synthetic Stage
This guide addresses specific issues that may arise during the key stages of a common synthetic route starting from a 3-hydroxymethyl-3-substituted oxetane.
Stage 1: Oxidation of 3-Hydroxymethyl Oxetane to Oxetane-3-Carboxylic Acid
-
Issue: Low yield or incomplete reaction.
-
Potential Cause: Inefficient oxidant or harsh reaction conditions leading to side products. For example, direct reduction of carboxylic acids to primary alcohols with reagents like LiAlH4 can be low-yielding and cause decomposition at elevated temperatures.[3]
-
Solution: Catalytic oxidation using oxygen in an aqueous alkaline medium with a palladium and/or platinum catalyst is a high-yield method.[7] This process is efficient and generally avoids harsh conditions that could compromise the oxetane ring.
-
Experimental Protocol: See Protocol 1.
Stage 2: Amine Introduction & Protection
-
Issue: Difficulty in introducing the amino group or low yields during protection.
-
Potential Cause: Steric hindrance at the 3-position of the oxetane ring. The choice of aminating agent and reaction conditions is critical.
-
Solution: A common route involves converting the carboxylic acid to an acyl azide (Curtius rearrangement) which then rearranges to an isocyanate that can be trapped by a protected alcohol (e.g., t-butanol to form the Boc-protected amine). Ensure anhydrous conditions for these steps.
Stage 3: Deprotection of Amino and Carboxyl Groups
-
Issue: Cleavage of the oxetane ring during deprotection.
-
Potential Cause: Use of strong acids (e.g., HCl, TFA) to remove an acid-labile protecting group like Boc.[3]
-
Solution:
-
Use Milder Conditions: If removing a Boc group, use milder acidic conditions (e.g., dilute HCl in an organic solvent, or TFA at low temperatures for a short duration).
-
Orthogonal Protecting Groups: Employ protecting groups that are not acid-labile. A Cbz group on the amine and a benzyl ester on the acid can both be removed in a single step via catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild and efficient method that preserves the oxetane ring.
-
Data Presentation: Optimizing the Oxidation of 3-Hydroxymethyl-Oxetanes
The oxidation of 3-ethyl-3-hydroxymethyl-oxetane to 3-ethyl-oxetane-3-carboxylic acid is a critical step. The following table summarizes yield data based on different catalytic conditions, adapted from patent literature.[7]
| Catalyst System | Temperature (°C) | Reaction Time (min) | Oxygen Uptake (mol/mol) | Yield (%) |
| Pt/C (5%) | 80 | 180 | 1.0 | 98.9 |
| Pt/C (5%) with Bi(NO₃)₃ | 80 | 90 | 1.0 | 99.7 |
| Pd/C (5%) | 80 | 120 | 1.0 | 97.0 |
| Pt/C (5%) | 50 | 360 | 0.97 | 94.0 |
Detailed Experimental Protocols
Protocol 1: Catalytic Oxidation of 3-ethyl-3-hydroxymethyl-oxetane[7]
-
A mixture of 3-ethyl-3-hydroxymethyl-oxetane (0.1 mol), water (100 ml), and 5% platinum on carbon (2.0 g) is prepared in a reaction vessel.
-
The mixture is heated to 80°C.
-
A 33% strength aqueous sodium hydroxide solution is added dropwise to maintain a pH of 9.
-
Oxygen is passed through the reaction mixture at a rate of 5 liters/hour with vigorous stirring.
-
The reaction progress is monitored by the total uptake of oxygen. The reaction is stopped after approximately 1.0 mol of oxygen per mol of starting material has been consumed (approx. 3 hours).
-
The catalyst is filtered off, and the aqueous solution is acidified to pH 1 with 50% sulfuric acid.
-
The product, 3-ethyl-oxetane-3-carboxylic acid, is extracted with diethyl ether.
-
The solvent is removed under reduced pressure to yield the final product.
Visualizations
// Nodes Start [label="3,3-disubstituted\nDiol Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Cyclization\n(e.g., Williamson Ether Synthesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxymethyl [label="3-Hydroxymethyl-\n3-R-Oxetane", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation\n(e.g., Pt/C, O2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CarboxylicAcid [label="3-R-Oxetane-\n3-Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Amine Introduction\n(e.g., Curtius Rearrangement)", fillcolor="#FBBC05", fontcolor="#202124"]; ProtectedAmine [label="Protected\n3-Amino-3-R-Oxetane-\n3-Carboxylic Acid Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Final Deprotection\n(e.g., Hydrogenolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="3-Amino-3-R-Oxetane-\n3-Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Cyclization; Cyclization -> Hydroxymethyl; Hydroxymethyl -> Oxidation; Oxidation -> CarboxylicAcid; CarboxylicAcid -> Activation; Activation -> ProtectedAmine; ProtectedAmine -> Deprotection; Deprotection -> FinalProduct; } DOT Caption: General synthetic workflow for this compound.
// Nodes Problem [label="Low Yield / Ring-Opened Byproduct\nObserved in Deprotection Step?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; CheckConditions [label="Was a strong acid used?\n(e.g., neat TFA, conc. HCl)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; AcidSolution [label="Use milder acidic conditions:\n- Dilute TFA or HCl\n- Lower temperature\n- Shorter reaction time", fillcolor="#F1F3F4", fontcolor="#202124"]; NoAcid [label="Was a different method used?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; ChangeStrategy [label="Adopt Orthogonal Strategy:\n- Use Cbz/Benzyl groups\n- Deprotect via Hydrogenolysis (H₂, Pd/C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OtherIssue [label="Investigate other issues:\n- Purity of starting material\n- Catalyst poisoning\n- Reaction temperature", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Problem -> CheckConditions [label=" Yes "]; CheckConditions -> AcidSolution [label=" Yes "]; CheckConditions -> NoAcid [label=" No "]; NoAcid -> ChangeStrategy [label=" Yes "]; NoAcid -> OtherIssue [label=" No "]; } DOT Caption: Troubleshooting decision tree for oxetane ring instability.
// Nodes Main [label=" Orthogonal Protection Strategy | Goal: Selective deprotection without ring opening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="{Amine Protection |{ Cbz Group (Recommended)| Boc Group (Caution)}}", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="{Carboxylic Acid Protection |{ Benzyl Ester (Recommended)| Methyl/Ethyl Ester}}", fillcolor="#F1F3F4", fontcolor="#202124"]; Removal [label="Deprotection Methods", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; H2 [label="Hydrogenolysis (H₂, Pd/C)\nRemoves Cbz and Benzyl\n(Neutral, Safe for Ring)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base Hydrolysis (LiOH)\nRemoves Methyl/Ethyl Esters\n(Safe for Ring)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acidic [label="Acid Hydrolysis (TFA)\nRemoves Boc\n(Risk of Ring Opening!)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Main -> Amine; Main -> Acid; Amine -> Removal [style=invis]; Acid -> Removal [style=invis]; Removal -> H2; Removal -> Base; Removal -> Acidic; } DOT Caption: Logic diagram for selecting an orthogonal protection strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Aminooxetane-3-carboxylic Acid and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Aminooxetane-3-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound and its derivatives?
A1: The main challenges stem from the bifunctional nature of the molecule (amino and carboxylic acid groups) and the potential instability of the oxetane ring. Key issues include:
-
Zwitterionic Nature: The presence of both acidic and basic functional groups can lead to poor solubility in common organic solvents and streaking during chromatography.
-
Oxetane Ring Instability: The four-membered oxetane ring can be susceptible to opening under strongly acidic or basic conditions, and at elevated temperatures, potentially leading to unwanted byproducts.[1]
-
High Polarity: The compound's polarity can make it challenging to elute from normal-phase silica gel and may require highly polar solvent systems or reverse-phase chromatography.
-
Amphoteric Character: Its ability to react as both an acid and a base can complicate acid-base extraction procedures.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification technique depends on the scale of the purification and the nature of the impurities. Commonly used methods include:
-
Recrystallization: Effective for obtaining high-purity crystalline material, especially for the free amino acid.
-
Column Chromatography: Versatile for separating the target compound from impurities with different polarities. Both normal-phase (silica gel) and reverse-phase (C18) chromatography can be employed.
-
Acid-Base Extraction: A useful initial purification step to separate the amphoteric product from neutral or exclusively acidic/basic impurities.
Q3: How can I monitor the purity of my sample during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. For these polar compounds, a polar mobile phase is typically required. Visualization can be achieved using UV light if the molecule or impurities have a chromophore, or more commonly with staining agents like potassium permanganate or ninhydrin (for the primary amine). High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometer (LC-MS), can provide more quantitative purity analysis.
Q4: My N-Boc protected this compound derivative is difficult to purify by standard silica gel chromatography. What can I do?
A4: N-Boc protection reduces the polarity of the amino group, which can improve solubility in organic solvents. However, the carboxylic acid still presents a challenge. Consider the following:
-
Acidified Mobile Phase: Adding a small amount of a volatile acid, like acetic acid or trifluoroacetic acid (TFA) (e.g., 0.1-1%), to the eluent can protonate the carboxylic acid, reducing its interaction with the silica gel and improving peak shape.[2][3]
-
Reverse-Phase Chromatography: This is often a better choice for polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient, often with a TFA modifier, can provide excellent separation.[2][4]
-
Esterification: Temporarily converting the carboxylic acid to an ester can significantly decrease its polarity, making it much more amenable to standard silica gel chromatography. The ester can then be hydrolyzed to regenerate the carboxylic acid after purification.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | - Use a lower boiling point solvent or a solvent mixture. - Ensure the cooling process is slow and undisturbed to allow for proper crystal lattice formation. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| Low or no crystal formation upon cooling. | The compound is too soluble in the chosen solvent, even at low temperatures. The solution is not saturated. | - Use a less polar solvent or a solvent mixture where the compound has lower solubility at room temperature. - Evaporate some of the solvent to increase the concentration of the compound and then cool again. |
| Poor recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used initially. | - Ensure the solution is cooled thoroughly in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is discolored. | Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. |
Column Chromatography
| Problem | Potential Cause | Suggested Solution(s) |
| Compound streaks or does not elute from a silica gel column. | The zwitterionic nature of the free amino acid or the polarity of the carboxylic acid group is causing strong interaction with the silica. | - For the free amino acid, consider using reverse-phase chromatography. - For derivatives with a free carboxylic acid, add a small percentage of acetic acid or TFA to the mobile phase.[2][3] - For derivatives with a free amine, add a small percentage of a volatile base like triethylamine or ammonia to the mobile phase. - If both functional groups are present and unprotected, reverse-phase chromatography is generally the better option.[4] |
| Poor separation of the product from a polar impurity. | The chosen mobile phase is not providing adequate resolution. | - Try a different solvent system. For normal phase, consider gradients of dichloromethane/methanol or ethyl acetate/methanol.[3] - Switch to reverse-phase chromatography for better separation of polar compounds. |
| Product appears to decompose on the column. | The oxetane ring may be sensitive to the acidic nature of the silica gel. | - Use deactivated or neutral silica gel. - Consider using a different stationary phase like alumina (basic or neutral). - Minimize the time the compound spends on the column by using flash chromatography techniques. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Deionized water
-
Isopropanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot deionized water to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
If colored impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, cool the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol to remove any remaining water-soluble impurities.
-
Dry the purified crystals under vacuum.
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Starting Material | 10.0 g crude solid |
| Recrystallization Solvent | ~50 mL Deionized Water |
| Washing Solvent | 2 x 10 mL cold Isopropanol |
| Yield | 7.5 g (75%) |
| Purity (by HPLC) | >99% |
Protocol 2: Flash Chromatography of N-Boc-3-Aminooxetane-3-carboxylic Acid Ethyl Ester
Objective: To purify N-Boc-3-Aminooxetane-3-carboxylic acid ethyl ester from non-polar and slightly more polar impurities.
Materials:
-
Crude N-Boc-3-Aminooxetane-3-carboxylic acid ethyl ester
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Compressed air or pump for flash chromatography
-
Collection tubes
Methodology:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Adsorb the crude product onto a small amount of silica gel by concentrating the solution in the presence of the silica.
-
Carefully load the dried, adsorbed product onto the top of the packed column.
-
Begin elution with a non-polar mobile phase (e.g., 10% ethyl acetate in hexanes) to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the desired product.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Starting Material | 5.0 g crude oil |
| Stationary Phase | 100 g Silica Gel |
| Mobile Phase Gradient | 10% to 50% Ethyl Acetate in Hexanes |
| Elution Volume | ~500 mL |
| Yield | 4.0 g (80%) |
| Purity (by ¹H NMR) | >98% |
Visualizations
Experimental Workflow: General Purification Strategy
Caption: General workflow for the purification of this compound and its derivatives.
Signaling Pathway: Modulation of the NMDA Receptor
This compound acts as a structural analog of glycine and modulates the N-methyl-D-aspartate (NMDA) receptor.[5] The activation of the NMDA receptor is a critical process in synaptic plasticity and requires the binding of both the neurotransmitter glutamate and a co-agonist, which is typically glycine or D-serine.[6][7][8] this compound is thought to interact with the glycine binding site on the GluN1 subunit of the NMDA receptor.[9]
Caption: Modulation of the NMDA receptor by this compound at the glycine co-agonist site.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMDA Receptors-GLUTAMATE-GLYCINE-SERINE and CNS Neurobiology | PDF [slideshare.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Coupling of 3-Aminooxetane-3-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Aminooxetane-3-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of this unique amino acid.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound challenging?
The coupling of this compound presents challenges primarily due to two factors:
-
Steric Hindrance: As an α,α-disubstituted amino acid, the quaternary carbon atom adjacent to the carboxylic acid and amino group creates significant steric hindrance. This can slow down the rate of amide bond formation, leading to incomplete reactions and the formation of side products.
-
Oxetane Ring Strain: The four-membered oxetane ring is strained and can be susceptible to ring-opening or isomerization under certain reaction conditions, particularly with prolonged exposure to acidic or high-temperature environments.
Q2: What are the potential side reactions I should be aware of when coupling this compound?
Several side reactions can occur, broadly categorized as those related to peptide coupling in general and those specific to the oxetane moiety.
General Peptide Coupling Side Reactions:
-
Racemization: While the α-carbon of this compound is not a stereocenter, racemization can be a concern for the chiral amino acid it is being coupled with. This is often promoted by the use of strong bases or extended reaction times.
-
Guanidinylation: If using uronium-based coupling reagents like HATU or HBTU, a side reaction can occur where the N-terminal amine of the growing peptide is guanidinylated, preventing further elongation.
-
Formation of N-acylurea: When using carbodiimide coupling reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the coupling.
Potential Oxetane-Specific Side Reactions:
-
Isomerization to Lactones: Oxetane-carboxylic acids have been reported to be unstable, sometimes isomerizing into lactones, especially when heated.[1] This is a potential pathway for degradation of the starting material or the N-acylated product.
-
Ring-Opening: The strained oxetane ring can be opened under strongly acidic conditions.[2] While standard coupling conditions are not typically strongly acidic, local acidity or prolonged reaction times with certain reagents could potentially lead to ring-opened byproducts.
Q3: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, high-activity coupling reagents are recommended. The following table summarizes some suitable options:
| Coupling Reagent | Class | Key Advantages | Potential Issues |
| HATU | Aminium/Uronium Salt | Highly efficient for hindered couplings, rapid reaction kinetics, minimizes racemization. | Can cause guanidinylation of the N-terminal amine. Based on potentially explosive HOAt. |
| HBTU | Aminium/Uronium Salt | Highly efficient and widely used. Byproducts are generally soluble. | Can also cause guanidinylation. |
| COMU | Aminium/Uronium Salt | Efficiency is comparable to HATU. Based on the non-explosive OxymaPure, making it safer. | Can have limited stability in solution. |
| PyBOP | Phosphonium Salt | Efficient for hindered couplings and avoids guanidinylation side reactions. | Generally less reactive than HATU. |
Troubleshooting Guides
This section provides solutions to common problems encountered during the coupling of this compound.
Problem 1: Low Coupling Yield / Incomplete Reaction
Possible Causes:
-
Insufficient reactivity of the coupling reagent: Standard coupling reagents may not be effective enough to overcome the steric hindrance.
-
Sub-optimal reaction conditions: Incorrect solvent, base, temperature, or reaction time can lead to poor yields.
-
Degradation of starting material: The this compound may be degrading under the reaction conditions.
Troubleshooting Steps:
-
Switch to a more powerful coupling reagent: If you are not already, use a high-performance reagent such as HATU, HBTU, or COMU.
-
Optimize the reaction conditions:
-
Solvent: Use a polar aprotic solvent like DMF or NMP.
-
Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is recommended. Use 2-4 equivalents.
-
Temperature: Conduct the reaction at room temperature. Avoid heating to minimize the risk of oxetane ring isomerization.
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and base to pre-activate for 1-5 minutes before adding the amine component.
-
Double Coupling: If the reaction is still incomplete, a second coupling step may be necessary. After the first coupling, wash the resin and repeat the coupling procedure with fresh reagents.
-
-
Verify the integrity of the this compound: Ensure the starting material is pure and has not degraded during storage.
Problem 2: Formation of Unidentified Side Products
Possible Causes:
-
Guanidinylation of the N-terminus.
-
Isomerization of the oxetane ring to a lactone.
-
Ring-opening of the oxetane.
Troubleshooting Steps:
-
Analyze the side products: Use LC-MS to determine the mass of the side products. This can help identify if they correspond to guanidinylation, isomerization (same mass as starting material), or ring-opening (addition of a solvent molecule).
-
To avoid guanidinylation:
-
Use a phosphonium-based coupling reagent like PyBOP.
-
Avoid a large excess of the uronium reagent and base.
-
-
To minimize oxetane-related side reactions:
-
Avoid elevated temperatures: Perform all reaction steps at room temperature.
-
Minimize reaction times: Monitor the reaction closely and work up as soon as it is complete.
-
Avoid strongly acidic conditions: Ensure that the reaction mixture does not become acidic.
-
Experimental Protocols
General Protocol for Coupling of this compound (Manual Solid-Phase Peptide Synthesis)
This protocol is a general guideline for the coupling of Fmoc-protected this compound onto a resin-bound amine.
Materials:
-
Fmoc-3-Aminooxetane-3-carboxylic acid
-
Resin with a free amine group
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Washing solvents (DMF, DCM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 20 minutes.
-
Drain the solution and repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Coupling:
-
In a separate vial, dissolve Fmoc-3-Aminooxetane-3-carboxylic acid (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring:
-
Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), continue the coupling for another hour or perform a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Capping (Optional): If the coupling is incomplete after a double coupling, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
Proceed to the next cycle of deprotection and coupling.
Visualizations
References
optimizing reaction conditions for the synthesis of 3-Aminooxetane-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Aminooxetane-3-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and practical synthetic routes start from commercially available oxetan-3-one. Two highly effective methods are:
-
The Strecker Synthesis: This is a one-pot reaction involving the treatment of oxetan-3-one with a cyanide source (e.g., trimethylsilyl cyanide) and an ammonia source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.
-
Horner-Wadsworth-Emmons (HWE) Olefination followed by Aza-Michael Addition: This two-step sequence involves the reaction of oxetan-3-one with a phosphonate reagent to form an α,β-unsaturated ester. Subsequent aza-Michael addition of an amine, followed by hydrolysis, yields the target compound.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors. A primary concern is the instability of the oxetane ring, which is susceptible to ring-opening under acidic conditions.[1] Even mild acidic conditions during reaction or workup can lead to the formation of byproducts.[1] Another potential issue is the isomerization of the final product or intermediates, as oxetane-carboxylic acids can be unstable and rearrange into lactones, especially with heating.[2] Incomplete reactions or suboptimal purification methods can also contribute to lower yields.
Q3: I am observing unexpected byproducts in my final product. What could they be?
A3: The most common byproducts arise from the ring-opening of the oxetane moiety.[1] Depending on the reaction conditions and nucleophiles present, this can lead to a variety of linear or cyclized impurities. If using the HWE and aza-Michael addition route, incomplete reaction at either step can leave starting materials or the intermediate α,β-unsaturated ester in your final product. As mentioned, isomerization of the carboxylic acid to a lactone is also a possibility.[2]
Q4: What are the best practices for purifying this compound?
A4: Purification of this compound can be challenging due to its zwitterionic nature. Standard silica gel chromatography can be difficult. Ion-exchange chromatography is often the most effective method for obtaining high-purity product. Recrystallization from a suitable solvent system (e.g., water/isopropanol) can also be an effective final purification step. It is crucial to avoid strongly acidic conditions during purification to prevent ring-opening.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents. | Ensure all reagents, especially organometallics and phosphonates, are fresh and handled under appropriate inert conditions. |
| Suboptimal reaction temperature. | For the HWE reaction, ensure the temperature is appropriate for the base used. For the aza-Michael addition, gentle heating may be required, but excessive heat can lead to side reactions. | |
| Incorrect stoichiometry of reagents. | Carefully check the molar equivalents of all reactants, particularly the base in the HWE reaction and the nucleophile in the aza-Michael addition. | |
| Presence of Ring-Opened Byproducts | Acidic reaction or workup conditions. | Maintain neutral or slightly basic pH throughout the synthesis and workup. Use buffered solutions if necessary. Avoid strong acids for quenching or pH adjustment.[1] |
| Formation of an Isomeric Lactone | High reaction or purification temperatures. | Avoid excessive heating during the reaction and purification steps. If possible, conduct reactions at lower temperatures for longer durations.[2] |
| Incomplete Hydrolysis of Nitrile (Strecker Route) | Insufficiently harsh hydrolysis conditions. | While avoiding strong acid is crucial, the nitrile hydrolysis step requires either strongly acidic or basic conditions. If using basic hydrolysis, ensure a sufficiently high concentration of base and adequate heating, while monitoring for potential side reactions. |
| Difficulty in Product Isolation/Purification | Zwitterionic nature of the product. | Utilize ion-exchange chromatography for efficient purification. For recrystallization, experiment with different solvent mixtures to find the optimal conditions for crystallization. |
| Emulsion formation during aqueous workup. | Add a small amount of brine to the aqueous layer to break the emulsion. Alternatively, filter the biphasic mixture through a pad of celite.[3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via two common routes.
Route 1: Strecker Synthesis
This protocol is adapted from general procedures for Strecker synthesis on ketones.[1]
Step 1: Synthesis of 3-Amino-3-cyanooxetane
-
To a solution of oxetan-3-one (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 5.0 eq).
-
Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of oxetan-3-one.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude 3-amino-3-cyanooxetane can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
To the crude 3-amino-3-cyanooxetane, add a 6 M aqueous solution of sodium hydroxide (10 eq).
-
Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the reaction for the disappearance of the nitrile.
-
Cool the reaction mixture to room temperature and carefully acidify to pH ~7 with a dilute solution of hydrochloric acid.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
-
If the product remains in solution, it can be purified by ion-exchange chromatography.
Route 2: Horner-Wadsworth-Emmons Olefination and Aza-Michael Addition
This protocol is based on procedures for similar transformations on oxetane and azetidine rings.[4]
Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry THF at 0 °C under an inert atmosphere, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of oxetan-3-one (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 2-(oxetan-3-ylidene)acetate. A reported yield for a similar reaction is around 73%.[4]
Step 2: Aza-Michael Addition of Benzyl Amine
-
To a solution of methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in acetonitrile, add benzylamine (1.1 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield methyl 2-(3-(benzylamino)oxetan-3-yl)acetate.
Step 3: Hydrolysis and Deprotection
-
Dissolve the methyl 2-(3-(benzylamino)oxetan-3-yl)acetate in a mixture of methanol and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a dilute aqueous HCl solution.
-
For the deprotection of the benzyl group, the resulting product can be subjected to hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst and concentrate the filtrate to obtain the crude this compound.
-
Purify the final product by recrystallization or ion-exchange chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Strecker Synthesis | HWE and Aza-Michael Addition |
| Starting Material | Oxetan-3-one | Oxetan-3-one |
| Number of Steps | 2 | 3-4 (depending on amine used) |
| Key Reagents | TMSCN, Ammonia, NaOH/HCl | Phosphonate, NaH, Amine, DBU, LiOH, Pd/C |
| Typical Overall Yield | Moderate | Moderate to Good |
| Key Advantages | Fewer steps, one-pot potential for the first step. | Modular, allows for variation in the amine nucleophile. |
| Key Challenges | Handling of cyanide reagents, purification. | Multi-step process, potential for side reactions at each step. |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
overcoming solubility issues of 3-Aminooxetane-3-carboxylic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminooxetane-3-carboxylic acid, focusing on overcoming its solubility challenges in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: this compound exists as a zwitterion, meaning it has both a positive charge on the amino group (-NH3+) and a negative charge on the carboxylate group (-COO-). This dual ionic character makes it highly polar and more similar to a salt than a neutral organic molecule. Consequently, it has strong intermolecular electrostatic interactions, leading to low solubility in most non-polar and moderately polar organic solvents. The principle of "like dissolves like" dictates that polar, zwitterionic compounds dissolve best in highly polar solvents.[1]
Q2: What types of organic solvents are most likely to dissolve this compound?
A2: Highly polar aprotic solvents are the most promising candidates for dissolving this compound. These include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Protic solvents like methanol and ethanol may show some limited success, especially with heating or in the presence of additives.
Q3: Can I improve the solubility by adjusting the pH?
A3: Yes, pH adjustment is a key strategy for improving the solubility of amino acids.[1][2] By adding a strong acid, you can protonate the carboxylate group, eliminating the negative charge and forming a cationic species. Conversely, adding a strong base will deprotonate the amino group, removing the positive charge and forming an anionic species. These charged (but not zwitterionic) forms often exhibit significantly higher solubility in organic solvents.
Q4: Are there any stability concerns I should be aware of when working with this compound?
A4: Yes, some oxetane-carboxylic acids have been reported to be unstable, potentially undergoing isomerization to form lactones, especially when heated.[2] While zwitterionic forms are noted to be more stable, it is a critical factor to consider, particularly if your experimental conditions involve elevated temperatures.
Q5: Can I use co-solvents to improve solubility?
A5: Using a co-solvent system can be an effective strategy. For instance, a mixture of a highly polar solvent like water or DMSO with a less polar organic solvent can sometimes provide a suitable environment for dissolution. The optimal ratio of the co-solvents will need to be determined empirically for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in the chosen organic solvent. | The solvent is not polar enough to overcome the strong intermolecular forces of the zwitterionic compound. | - Switch to a more polar aprotic solvent such as DMSO or DMF.- Consider using a specialized solvent system, such as DMF containing trifluoroacetic acid and pyridine (see Experimental Protocol section).[3] |
| Slow or incomplete dissolution. | The rate of dissolution is slow due to high lattice energy. | - Gently heat the mixture while stirring. Be mindful of potential compound degradation or isomerization at elevated temperatures.[2]- Use sonication to help break up solid particles and increase the surface area for solvation. |
| Compound precipitates out of solution upon standing or cooling. | The solution is supersaturated at the lower temperature, or the compound is less soluble at that temperature. | - Re-dissolve by gentle heating before use.- Prepare fresh solutions as needed and avoid long-term storage in solution if possible.- Consider if the addition of another component to your mixture is changing the overall solvent polarity and causing precipitation. |
| The pH of the solution is critical for my experiment, but I need to improve solubility. | Adjusting pH to improve solubility may interfere with downstream applications. | - If possible, perform the reaction or analysis in a solvent system where the compound is soluble without pH modification (e.g., DMSO).- If pH adjustment is necessary, consider if a subsequent neutralization step is feasible for your experimental workflow. |
| I observe unexpected byproducts in my reaction. | The compound may be degrading or isomerizing under the experimental conditions. | - Avoid prolonged heating.[2]- Ensure your starting material is pure and has been stored correctly.- Characterize any unexpected products to determine if they are related to the degradation of the oxetane ring. |
Expected Solubility Profile
Due to the lack of specific quantitative data in the literature, this table provides a qualitative guide to the expected solubility of this compound in common organic solvents based on general principles of amino acid and zwitterion solubility.
| Solvent | Expected Solubility | Rationale |
| Water | High | Highly polar protic solvent, ideal for dissolving zwitterions. |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | Highly polar aprotic solvent capable of disrupting the electrostatic interactions of the zwitterion. |
| Dimethylformamide (DMF) | Moderate | A polar aprotic solvent, though generally slightly less effective than DMSO for highly polar compounds. Solubility can be significantly enhanced with additives.[3] |
| Methanol / Ethanol | Low to Moderate | Polar protic solvents, but their shorter alkyl chains make them less effective at solvating zwitterions compared to water. Solubility may increase with heating.[4] |
| Acetonitrile | Low | A polar aprotic solvent, but typically not polar enough to dissolve zwitterionic amino acids effectively. |
| Dichloromethane (DCM) | Very Low | A non-polar solvent, not suitable for dissolving highly polar zwitterions. |
| Ethyl Acetate | Very Low | A moderately polar solvent, unlikely to dissolve the zwitterionic form. |
| Hexanes / Toluene | Insoluble | Non-polar solvents, incompatible with the highly polar nature of the compound. |
Experimental Protocols
Protocol 1: Dissolution in a Modified DMF Solvent System
This protocol is adapted from a method shown to be effective for dissolving amino acids in an organic medium for subsequent reactions.[3]
Materials:
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Pyridine
-
Magnetic stirrer and stir bar
-
Appropriate glassware
Procedure:
-
To a clean, dry vial, add the desired amount of this compound.
-
Add anhydrous DMF to the vial.
-
While stirring, add a strong acid, such as trifluoroacetic acid (TFA), to protonate the carboxylate group.
-
Following the addition of the acid, add an excess of a tertiary base with a pKa ≤ 6, such as pyridine. This creates a buffered system that maintains an apparent acidic pH, keeping the amino acid in a soluble, protonated state.
-
Continue stirring at room temperature until the solid is fully dissolved. The solution is now ready for use in subsequent reactions, such as acylation.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for systematically addressing solubility challenges.
Principle of Zwitterion Solubilization by pH Adjustment
Caption: How pH alters the ionic state to enhance solubility.
References
Technical Support Center: Troubleshooting Peptide Cleavage with 3-Aminooxetane-3-carboxylic Acid (Aoc) Residues
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during the cleavage of synthetic peptides containing 3-Aminooxetane-3-carboxylic acid (Aoc) residues.
Frequently Asked Questions (FAQs)
Q1: Is the oxetane ring of the Aoc residue stable to standard trifluoroacetic acid (TFA) cleavage conditions?
A1: Yes, the 3,3-disubstituted nature of the oxetane ring in Aoc residues confers significant stability under the acidic conditions typically used for peptide cleavage.[1][2] Peptides containing these modified amino acids have been successfully synthesized and purified using conventional Fmoc-based solid-phase peptide synthesis (SPPS), which includes a final TFA cleavage step.[3][4] While oxetanes are generally perceived as acid-labile, the substitution pattern of Aoc mitigates this instability.[1][2]
Q2: What is the most likely cause of low yield or impurities when cleaving a peptide containing an Aoc residue?
A2: While the Aoc residue itself is generally stable, low yields or impurities are often due to common issues in peptide synthesis and cleavage that are not specific to the Aoc residue. These can include incomplete deprotection of other sensitive amino acids (e.g., Trp, Met, Cys, Tyr), side reactions with scavengers, or issues with the precipitation of the final peptide.[1][3] It is crucial to use an appropriate cleavage cocktail with suitable scavengers to minimize these side reactions.
Q3: Can the Aoc residue itself undergo side reactions during TFA cleavage?
A3: While direct evidence of Aoc-specific side reactions during standard peptide cleavage is limited, a potential but less commonly observed issue could be the isomerization of a C-terminal Aoc-carboxylic acid to a lactone, especially if the cleavage is performed at elevated temperatures.[5][6] Standard room temperature cleavage protocols are unlikely to trigger this side reaction.
Q4: Are there any recommended cleavage cocktails specifically for Aoc-containing peptides?
A4: Currently, there are no cleavage cocktails specifically optimized for Aoc-containing peptides. Standard cleavage cocktails that are effective for peptides with other sensitive residues are generally recommended. The choice of cocktail should be guided by the other amino acids present in your sequence. For most peptides, a cocktail of TFA/TIS/H2O (95:2.5:2.5) is a good starting point. For peptides containing multiple sensitive residues like Cys, Met, or Trp, a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) may be necessary.[2]
Troubleshooting Guide
Issue 1: Low Cleavage Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Cleavage from Resin | - Extend the cleavage time. For a standard 2-hour cleavage, try extending to 4 hours. - Ensure the resin is adequately swollen in the cleavage cocktail. - After collecting the filtrate, wash the resin with a fresh portion of the cleavage cocktail to recover any remaining peptide. |
| Peptide Precipitation Issues | - Ensure the ether used for precipitation is ice-cold. - Use a larger volume of cold ether (at least 10-fold excess relative to the TFA solution). - If the peptide is very hydrophobic, it may have some solubility in ether. In such cases, concentrating the TFA solution before precipitation can help. |
| Adsorption to Labware | - Silanize glassware to prevent peptide adsorption, especially for hydrophobic or "sticky" peptides. |
Issue 2: Unexpected Peaks in HPLC/MS (Potential Side Reactions)
| Observation (Mass Spec) | Potential Cause | Troubleshooting Steps |
| +56 Da | S-tert-butylation of Cysteine (Cys) | - Use a cleavage cocktail with 1,2-ethanedithiol (EDT) as a scavenger. - Consider using a different protecting group for Cys that is less prone to this side reaction. |
| +16 Da | Oxidation of Methionine (Met) to Met-sulfoxide | - Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). - Add a reducing agent like dithiothreitol (DTT) to the cleavage cocktail. |
| -18 Da (Dehydration) | Dehydration of Asparagine (Asn) or Glutamine (Gln) | - This is more likely with prolonged exposure to strong acid. Minimize cleavage time as much as possible. |
| Isomeric Impurity (Same Mass) | Potential lactonization of a C-terminal Aoc residue | - Ensure cleavage is performed at room temperature and avoid any heating steps. - This is a less common side reaction and should be considered after other possibilities are ruled out. |
Cleavage Cocktail Recommendations
The choice of cleavage cocktail is critical for obtaining a high-purity peptide. The following table summarizes common cocktails and their applications.
| Cleavage Cocktail | Composition (v/v) | Primary Application |
| Standard (TFA/TIS/H2O) | 95% TFA, 2.5% TIS, 2.5% H2O | General purpose for peptides without highly sensitive residues. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues (Cys, Met, Trp, Arg).[2] |
| "Odorless" Cocktail (Reagent B) | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Alternative to cocktails with odorous thiols, but less effective at preventing Met oxidation. |
Experimental Protocols
Protocol 1: Standard Cleavage of Aoc-Containing Peptides
-
Resin Preparation: After solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh just before use. For a peptide without other sensitive residues, use a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.
-
Precipitation: Add the combined TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether with gentle stirring.
-
Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold ether.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage of Aoc-Containing Peptides with other Sensitive Residues
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Cocktail Preparation: Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Follow the same procedure as in Protocol 1, extending the cleavage time to 3-4 hours if necessary.
-
Peptide Isolation, Precipitation, and Drying: Follow steps 4-7 from Protocol 1.
Visual Guides
Caption: A general workflow for the cleavage and deprotection of synthetic peptides.
References
stability of the oxetane ring under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the oxetane ring under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring in general?
A1: The oxetane ring possesses a significant ring strain of approximately 25.5 kcal/mol, which is comparable to that of an oxirane (27.3 kcal/mol) and much higher than that of a tetrahydrofuran (5.6 kcal/mol)[1][2]. This inherent strain makes it susceptible to ring-opening reactions under certain conditions. However, its stability is highly dependent on the substitution pattern and the specific reaction environment.
Q2: Which substitution pattern on the oxetane ring is the most stable?
A2: 3,3-disubstituted oxetanes are generally considered the most stable. The substituents at the 3-position sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital, thus preventing ring-opening reactions[3]. In contrast, oxetanes with electron-donating groups at the C2 position are often less stable[3].
Q3: Can the oxetane ring be considered a stable motif in drug discovery?
A3: Yes, the oxetane ring has emerged as a valuable motif in modern drug discovery. It is often used as a bioisosteric replacement for gem-dimethyl or carbonyl groups to improve physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity[4][5][6]. While its stability can be a concern, proper molecular design, particularly with 3,3-disubstitution, can lead to metabolically stable drug candidates[3][7].
Q4: Under what general conditions should I be most cautious about oxetane ring stability?
A4: Caution is advised under strong acidic conditions, high temperatures, and in the presence of strong nucleophiles or Lewis acids, as these conditions can promote ring-opening[3][7][8][9]. The specific tolerance depends heavily on the substitution pattern of the oxetane.
Troubleshooting Guides
Issue 1: Oxetane Ring Opening Under Acidic Conditions
Symptoms:
-
Formation of diol byproducts.
-
Low yield of the desired product.
-
Complex mixture of products observed during reaction monitoring (TLC, LC-MS).
Possible Causes:
-
Strong Brønsted or Lewis acids: Protic acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂, TiCl₄) can activate the oxetane oxygen, facilitating nucleophilic attack and ring cleavage[8][10].
-
Presence of internal nucleophiles: Neighboring groups such as alcohols or amines within the molecule can intramolecularly attack the activated oxetane ring, leading to ring-opened products, especially under acidic conditions[3][7][9].
-
Elevated temperatures: Higher temperatures can provide the necessary activation energy for ring-opening, even with weaker acids.
Solutions:
-
Use milder acidic conditions: If an acid is required, consider using weaker acids or buffered systems. For some reactions, mildly basic conditions can prevent side reactions like iododesilylation and oxetane opening[1].
-
Protect internal nucleophiles: If the substrate contains internal nucleophilic groups, protect them before subjecting the molecule to acidic conditions.
-
Control the reaction temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation.
-
Choose a more stable substitution pattern: If possible during the synthetic design, opt for a 3,3-disubstituted oxetane, which offers greater stability[3][7].
Issue 2: Unexpected Reactions with Nucleophiles
Symptoms:
-
Formation of a ring-opened product instead of the expected reaction at another functional group.
-
The nucleophile attacks the oxetane ring.
Possible Causes:
-
Activation by Lewis acids: The presence of a Lewis acid can activate the oxetane ring, making it susceptible to nucleophilic attack[8][11].
-
Highly reactive nucleophiles: Strong nucleophiles, such as organolithium reagents or Grignard reagents, can open the oxetane ring, especially at elevated temperatures[10].
-
Reaction with 3-oxetanone: When using 3-oxetanone, nucleophilic addition to the carbonyl can be followed by a subsequent ring-opening of the resulting tertiary alcohol[12].
Solutions:
-
Avoid Lewis acids if possible: If the desired reaction does not require a Lewis acid, its omission can prevent unwanted ring-opening.
-
Use less reactive nucleophiles: Consider using less basic or softer nucleophiles if compatible with the desired transformation.
-
Control reaction conditions: For reactions involving strong nucleophiles, maintain low temperatures to minimize the rate of ring-opening. For reactions with 3-oxetanone, carefully controlled neutral or basic conditions can allow for the isolation of the initial adduct without ring-opening[12].
Issue 3: Instability During Reductive or Oxidative Processes
Symptoms:
-
Decomposition of the oxetane-containing starting material.
-
Formation of ring-cleaved byproducts.
-
Low yields of the desired product.
Possible Causes:
-
Harsh reducing agents: Strong reducing agents like LiAlH₄ at elevated temperatures can lead to the decomposition of oxetane carboxylates[13]. Some frustrated Lewis pair-catalyzed reductions can also lead to ring opening[14].
-
Certain oxidation conditions: While the oxetane ring is tolerant to many oxidizing agents, some harsh conditions or specific reagents might lead to degradation, especially if the oxetane bears sensitive substituents[2].
Solutions:
-
Milder reducing agents: For the reduction of functional groups in the presence of an oxetane, prefer milder reagents. For instance, NaBH₄ at 0 °C has been successfully used for ester reduction where LiAlH₄ at higher temperatures caused decomposition[9][13]. When using LiAlH₄, performing the reaction at lower temperatures (e.g., -30 to -10 °C) can prevent decomposition[13].
-
Optimized oxidation protocols: For oxidations, use established mild conditions. For example, Dess-Martin periodinane (DMP) or PCC are effective for oxidizing hydroxymethyl-substituted oxetanes to the corresponding aldehydes[13]. TEMPO/PIDA oxidation can be used for the formation of carboxylic acids[13].
Data on Oxetane Stability
Table 1: Stability of 3,3-Disubstituted Oxetane Core Under Various Reaction Conditions [13]
| Transformation Class | Reagent/Conditions | Oxetane Core Stability |
| Oxidation | DMP or PCC | Stable |
| TEMPO/PIDA | Stable | |
| KMnO₄ | Stable (less selective) | |
| Reduction | LiAlH₄ (-30 to -10 °C) | Stable |
| NaBH₄ (0 °C) | Stable | |
| Ra-Ni, H₂ (80 atm, 60 °C) | Stable | |
| Alkylation/Acylation | NaH, Alkyl halide | Stable |
| t-BuOK, Alkyl halide | Stable | |
| Hydrolysis (Basic) | Basic conditions | Stable |
| Protecting Group Cleavage | Basic conditions | Stable |
| C-C Bond Formation | Grubbs catalyst (120 °C) | Stable |
Table 2: Thermal Decomposition of Monomethylated Oxetanes [15]
| Compound | Decomposition Pathway | log(A / s⁻¹) | Eₐ (kJ/mol) | Temperature Range (K) |
| 2-Methyloxetane | → Propene + Formaldehyde | 14.53 ± 0.12 | 249.2 ± 2.2 | 660 - 760 |
| 2-Methyloxetane | → Ethene + Acetaldehyde | 15.67 ± 0.17 | 269.8 ± 3.3 | 660 - 760 |
| 3-Methyloxetane | → Propene + Formaldehyde | 15.03 ± 0.12 | 258.4 ± 2.2 | 660 - 760 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Ring Opening of Oxetanes with Aryl Borates [11]
-
To a solution of the oxetane (1.0 equiv) in an appropriate solvent (e.g., benzene), add the aryl borate (1.5 equiv).
-
Add a chiral catalyst (e.g., 5-10 mol %) if enantioselectivity is desired.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 24-48 hours), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: BF₃·OEt₂-Catalyzed Ring-Opening Reaction of Oxetanes with Ylides [11]
-
In a flame-dried flask under an inert atmosphere (e.g., argon), prepare the ylide from the corresponding phosphonium salt and a strong base.
-
In a separate flask, dissolve the oxetane (1.0 equiv) in anhydrous THF.
-
Cool the oxetane solution to the desired temperature (e.g., -78 °C).
-
Add BF₃·OEt₂ (1.2 equiv) dropwise to the oxetane solution.
-
Add the freshly prepared ylide solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify the product by chromatography.
Visual Guides
Caption: Acid-catalyzed ring-opening of an oxetane.
References
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
strategies to prevent racemization during 3-Aminooxetane-3-carboxylic acid activation
Welcome to the technical support center for handling 3-Aminooxetane-3-carboxylic acid and other sterically hindered amino acids. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization during the critical activation and coupling steps of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to racemization?
This compound is an α,α-disubstituted amino acid. This steric hindrance can slow down the desired coupling reaction. Slower coupling rates can provide a larger window of opportunity for the activated amino acid to racemize through either direct enolization of the α-proton or the formation of an oxazolone intermediate, which can then tautomerize.
Q2: What is the primary mechanism of racemization during peptide coupling?
Racemization during peptide bond formation primarily occurs through two mechanisms:
-
Direct Enolization: A base can directly abstract the proton from the α-carbon of the activated amino acid, leading to a loss of stereochemistry.
-
Oxazolone Formation: The activated carboxyl group can be attacked by the carbonyl oxygen of the N-protecting group, forming a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to racemization. The subsequent aminolysis of the racemic oxazolone results in a racemic peptide product.[1]
Q3: Which factors have the most significant impact on racemization?
Several factors influence the degree of racemization, including the choice of coupling reagent, the use of additives, the type and amount of base used, the solvent, and the reaction temperature.[2] For sterically hindered amino acids, optimizing these conditions is critical.
Q4: Are there coupling reagents that are inherently less prone to causing racemization?
Yes, uronium/aminium (e.g., HATU, HCTU) and phosphonium (e.g., PyBOP, PyAOP) salt-based reagents are generally preferred for sterically hindered amino acids as they are highly reactive and can promote rapid coupling, thereby reducing the time for racemization to occur.[3][4] Newer reagents like TCFH-NMI and ynamides have also been reported to be effective in minimizing racemization.[5][6] Carbodiimides like DCC and DIC can lead to significant racemization if used without racemization-suppressing additives.[7][8]
Q5: What is the role of additives like HOBt, HOAt, and OxymaPure®?
Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[1][7] They react with the activated amino acid to form an active ester that is more stable and less prone to racemization than the intermediate formed by the coupling reagent alone.[9] HOAt and OxymaPure® are generally considered more effective than HOBt in suppressing racemization.[4][8]
Troubleshooting Guide
Issue 1: High levels of racemization detected in the final peptide.
-
Possible Cause: Inappropriate coupling reagent or lack of an additive.
-
Possible Cause: Use of a strong, non-sterically hindered base.
-
Possible Cause: Prolonged reaction time or elevated temperature.
-
Solution: Lowering the reaction temperature to 0°C can reduce the rate of racemization.[7] Optimize the reaction for the shortest time required for completion.
-
-
Possible Cause: Inappropriate solvent.
Issue 2: Low coupling yield for the this compound residue.
-
Possible Cause: Steric hindrance impeding the reaction.
-
Possible Cause: Over-activation of the carboxylic acid leading to side reactions.
-
Solution: Reduce the pre-activation time before adding the amine component.[4]
-
Data on Racemization Suppression Strategies
The following table summarizes qualitative and reported quantitative data on the effectiveness of various strategies in minimizing racemization, particularly for challenging amino acids.
| Strategy | Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Racemization Level | Citation(s) |
| Standard Carbodiimide | DIC | None | DIPEA | DMF | Room Temp | High | [7] |
| Carbodiimide with Additive | DIC | HOBt | DIPEA | DMF | 0 | Moderate | [7][8] |
| Improved Additive | DIC | OxymaPure® | NMM | DMF | 0 | Low (<2% for His) | [11] |
| Uronium Salt | HATU | (Internal) | NMM/DIPEA | DMF | Room Temp | Low | [10][11] |
| Phosphonium Salt | PyAOP | (Internal) | NMM/DIPEA | DMF | Room Temp | Very Low | [4][10] |
| Copper(II) Chloride | DIC | HOBt + CuCl₂ | NMM | DMF | Room Temp | Low | [12][13] |
| Ynamide Reagent | MYMsA/MYTsA | None | None | - | Room Temp | No racemization detected | [5] |
| TCFH System | TCFH | NMI | NMI | - | Room Temp | No diastereoisomerization | [6] |
Note: Racemization levels are highly dependent on the specific amino acid sequence and reaction conditions. The levels indicated are general and based on literature reports for racemization-prone amino acids.
Experimental Protocols
Recommended Protocol for Low-Racemization Coupling of Fmoc-3-Aminooxetane-3-carboxylic acid
This protocol utilizes a uronium salt-based coupling reagent and a sterically hindered base to minimize racemization.
Materials:
-
Fmoc-3-Aminooxetane-3-carboxylic acid
-
Resin-bound peptide with a free N-terminal amine
-
HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times). Confirm the presence of the free amine using a ninhydrin test.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel under an inert atmosphere, dissolve Fmoc-3-Aminooxetane-3-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in anhydrous DMF.
-
Add DIPEA or NMM (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. Do not exceed this time to avoid over-activation.[4]
-
-
Coupling:
-
Add the pre-activated amino acid solution to the washed resin.
-
Agitate the mixture at room temperature for 2-4 hours. The optimal time may need to be determined empirically.
-
Monitor the reaction for completion using a ninhydrin test.
-
-
Washing: Once the coupling is complete (ninhydrin test is negative), drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Final Washing: Wash the resin with DMF (3 times) and DCM (3 times) and dry under vacuum.
Visualizations
Caption: Mechanisms of racemization during peptide coupling.
Caption: Low-racemization experimental workflow.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 6. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
analytical methods for detecting impurities in 3-Aminooxetane-3-carboxylic acid samples
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the analytical methods for detecting impurities in 3-Aminooxetane-3-carboxylic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound samples?
A1: Impurities in this compound can be broadly categorized into three groups:
-
Organic Impurities: These arise from the manufacturing process and include starting materials, intermediates, by-products, and reagents.[1]
-
Degradation Products: this compound is known to be unstable and can undergo intramolecular isomerization to form a cyclic lactone, especially during storage or upon heating.[2][3][4] This is often the most significant degradation impurity.
-
Residual Solvents: Volatile organic compounds used during the synthesis and purification process can remain in the final product.[1]
Q2: What is the recommended analytical technique for routine purity assessment of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for routine purity analysis.[5][6] Due to the lack of a strong UV chromophore in the molecule, detection can be challenging.[7] Therefore, HPLC coupled with a universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is highly recommended over a standard UV detector for better sensitivity.
Q3: How can I identify an unknown impurity in my sample?
A3: For identifying unknown impurities, hyphenated techniques are essential. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that provides molecular weight information of the impurity, which is crucial for structural elucidation.[8] For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, as it provides detailed information about the molecular structure.[9][10]
Q4: What are the main challenges when analyzing this compound?
A4: The primary challenges are:
-
Chemical Instability: The molecule's tendency to isomerize to a lactone means that sample handling and storage are critical.[2][3] Degradation can occur in solution or even in the solid state over time.
-
Poor UV Absorbance: The compound lacks a significant chromophore, making sensitive detection by HPLC-UV difficult. Analysis requires low UV wavelengths (e.g., < 210 nm) or the use of universal detectors like ELSD, CAD, or MS.[7]
-
Zwitterionic Nature: As an amino acid, the molecule is zwitterionic. This can lead to poor peak shape in HPLC. The mobile phase must be carefully buffered to an appropriate pH to ensure consistent ionization and good chromatography.
Q5: Is it possible to determine the absolute purity of a sample without a certified reference standard?
A5: Yes, this can be achieved using Quantitative NMR (qNMR).[10] By adding a known amount of a certified internal standard to a precisely weighed sample, the absolute purity of the this compound can be calculated by comparing the integral of a characteristic signal from the analyte with that of the standard.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue/Question | Probable Cause & Recommended Solution |
| Why am I seeing poor peak shape (tailing or fronting)? | The zwitterionic nature of the amino acid is likely causing interactions with the stationary phase. Solution: Control the ionization state by using a buffered mobile phase. For a C18 column, a mobile phase with an acidic pH (e.g., pH 2.5-3.0 using formic acid or phosphate buffer) will protonate the carboxylic acid and the amino group, leading to a more consistent charge state and improved peak shape. |
| A new peak appears and grows over time in my sample solutions. What is it? | This is very likely the lactone isomer formed from the degradation of this compound.[2][3] Solution: Confirm the identity of the new peak using LC-MS; its mass will be identical to the parent compound (isomer). To prevent this, always analyze samples as freshly as possible and store stock solutions at low temperatures (2-8 °C) for short periods only. |
| My sensitivity is very low using a UV detector. How can I improve it? | The molecule lacks a strong UV chromophore.[7] Solutions: 1. Set the UV detector to a low wavelength (e.g., 200-210 nm), but be aware that baseline noise will increase. 2. Switch to a more universal detector like ELSD, CAD, or MS, which do not rely on UV absorbance and will provide much higher sensitivity for this compound. |
| My retention time is shifting between injections. | This can be caused by an un-equilibrated column or changes in the mobile phase. Solution: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. Use a high-quality, buffered mobile phase and ensure it is well-mixed and degassed. |
Gas Chromatography (GC)
| Issue/Question | Probable Cause & Recommended Solution |
| Why don't I see a peak for my compound when I inject it into the GC-MS? | This compound is a non-volatile salt. It will not pass through a GC column without decomposition. Solution: GC is not a suitable technique for analyzing the compound itself. It is, however, the ideal method for analyzing volatile impurities like residual solvents. For direct analysis of the amino acid, derivatization is required to make it volatile (e.g., silylation or esterification), but HPLC is the more direct and preferred method.[11][12] |
Summary of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Typical LOQ |
| HPLC-UV | Separation based on polarity; detection via UV absorbance. | Robust, reproducible, widely available.[5] | Low sensitivity for compounds without a strong chromophore. May require reference standards for identification.[8] | 0.05 - 0.1% |
| LC-MS | Separation by HPLC coupled with mass detection. | High sensitivity and selectivity; enables identification of unknown impurities by mass-to-charge ratio.[8] | Higher cost and complexity; matrix effects can suppress ion signals. | 0.001 - 0.05% |
| GC-MS | Separation of volatile compounds followed by mass detection. | Excellent for analyzing residual solvents and other volatile impurities.[1][13] | Not suitable for non-volatile compounds like the parent analyte without derivatization. | < 10 ppm (for solvents) |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Provides absolute purity without a specific reference standard of the analyte; excellent for structural confirmation.[10] | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.[14] | ~0.1% |
Potential Impurities and Recommended Analytical Methods
| Impurity Type | Potential Source | Recommended Analytical Method |
| Isomerized Lactone | Degradation of the parent compound during storage or processing.[2][3] | LC-MS, HPLC-ELSD/CAD |
| Unreacted Starting Materials | Incomplete reaction during synthesis. | LC-MS, HPLC-ELSD/CAD |
| Synthesis By-products | Side reactions occurring during the manufacturing process. | LC-MS, NMR |
| Residual Solvents (e.g., Acetone, IPA, Ethyl Acetate) | Used during synthesis and purification.[1] | Headspace GC-MS |
Visualized Workflows and Pathways
Caption: Workflow for impurity detection, quantification, and identification.
Caption: Isomerization of this compound to its lactone impurity.
Detailed Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Objective: To determine the purity of this compound and quantify related impurities.
-
Instrumentation: HPLC with ELSD, CAD, or single-quadrupole MS.
-
Methodology:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: Gradient to 50% B
-
8-9 min: Gradient to 95% B
-
9-12 min: Hold at 95% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL. Prepare fresh.
-
Detection (ELSD): Nebulizer Temperature: 40 °C, Drift Tube Temperature: 60 °C, Gas Flow: 1.5 SLM.
-
Quantification: Use area percent normalization to estimate purity and impurity levels. For accurate quantification, a reference standard should be used to create a calibration curve.
-
Protocol 2: Impurity Identification by LC-MS
-
Objective: To obtain the accurate mass of unknown impurities to aid in structural elucidation.
-
Instrumentation: UPLC coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Methodology:
-
Chromatography: Use the HPLC method described in Protocol 1.
-
MS Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
-
Scan Range: m/z 50 - 500.
-
Acquisition Mode: Perform both full scan MS and data-dependent MS/MS (or tandem MS) to obtain fragmentation data for the impurity peaks.
-
-
Data Analysis: Extract the accurate mass of the impurity peak from the chromatogram. Use the mass to generate a potential elemental formula. Analyze the MS/MS fragmentation pattern to propose a chemical structure. Compare the mass and fragmentation to the parent compound and known degradation pathways (e.g., lactone formation).
-
Protocol 3: Purity Determination by qNMR
-
Objective: To determine the absolute purity (assay) of a this compound sample.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Methodology:
-
Internal Standard Selection: Choose a high-purity standard with sharp signals that do not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample into a vial.
-
Accurately weigh ~5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated (typically D1 ≥ 30 seconds) to allow for full relaxation of the protons.
-
Use a 90° pulse angle.
-
-
Data Processing & Calculation:
-
Carefully integrate a well-resolved signal of the analyte (I_analyte) and a signal of the internal standard (I_std).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
-
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. indiandrugsonline.org [indiandrugsonline.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 14. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Characterization of 3-Aminooxetane-3-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic characterization of 3-Aminooxetane-3-carboxylic acid, a unique cyclic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a detailed analysis based on data from structurally similar compounds, including 1-aminocyclobutane-1-carboxylic acid and azetidine-3-carboxylic acid. This comparative approach allows for a robust prediction of the expected spectroscopic features of this compound and provides a valuable resource for its identification and characterization.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound (Predicted) | 4.5 - 4.8 | d | 2 x CH₂ (axial) |
| 4.2 - 4.5 | d | 2 x CH₂ (equatorial) | |
| 3.0 - 3.5 | s (br) | NH₂ | |
| 10.0 - 12.0 | s (br) | COOH | |
| 1-Aminocyclobutane-1-carboxylic acid | 2.0 - 2.4 | m | 2 x CH₂ |
| 1.8 - 2.0 | m | CH₂ | |
| Azetidine-3-carboxylic acid[1][2][3] | 3.8 - 4.2 | t | 2 x CH₂ |
| 3.4 - 3.8 | p | CH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~175 | C=O |
| ~75 | 2 x CH₂-O | |
| ~60 | C-NH₂ | |
| 1-Aminocyclobutane-1-carboxylic acid[4] | 181.7 | C=O |
| 56.5 | C-NH₂ | |
| 34.1 | 2 x CH₂ | |
| 16.5 | CH₂ | |
| Azetidine-3-carboxylic acid[2] | 175.5 | C=O |
| 52.1 | 2 x CH₂-N | |
| 38.9 | CH |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Comparative Data (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | 2500-3300 (broad) for carboxylic acids |
| N-H stretch (Amine) | 3200-3500 (medium) | 3200-3500 (medium) for primary amines |
| C=O stretch (Carboxylic acid) | 1700-1725 (strong) | 1700-1725 (strong) for carboxylic acids |
| C-O stretch (Oxetane ring) | 950-1050 (strong) | ~980 for oxetane |
| N-H bend (Amine) | 1580-1650 (medium) | 1580-1650 (medium) for primary amines |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Compound | Ionization Mode | Predicted [M+H]⁺ (m/z) | Key Fragmentation Pattern |
| This compound | ESI+ | 118.0504 | Loss of H₂O, loss of CO₂, ring opening |
| 1-Aminocyclobutane-1-carboxylic acid | ESI+ | 116.0708 | Loss of H₂O, loss of CO₂, loss of C₂H₄ |
| Azetidine-3-carboxylic acid | ESI+ | 102.0555 | Loss of H₂O, loss of CO₂, ring opening |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[5] For samples insoluble in common deuterated solvents, a small amount of acid or base may be added to aid dissolution. Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans. The spectral width should be set to cover the range of 0-14 ppm.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6][7] Apply pressure using the anvil to ensure good contact between the sample and the crystal.[6]
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected prior to sample analysis.[8] Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol or water).[9] Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.[9][10]
-
Data Acquisition (ESI-MS): Introduce the sample solution into the ESI source of a mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500. For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID).
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
References
- 1. 3-Azetidinecarboxylic acid(36476-78-5) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. H52294.03 [thermofisher.com]
- 4. spectrabase.com [spectrabase.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Fourier-Transform Infrared Spectroscopy (FTIR) [bio-protocol.org]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis for Drug Discovery: 3-Aminooxetane-3-carboxylic acid vs. Azetidine-3-carboxylic acid
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among the small heterocyclic building blocks, 3-Aminooxetane-3-carboxylic acid and Azetidine-3-carboxylic acid have emerged as valuable non-proteinogenic amino acids. Their constrained four-membered ring systems provide unique conformational rigidity, influencing peptide secondary structure and metabolic stability. This guide presents a comparative study of these two compounds, offering insights into their properties and potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of these molecules is fundamental to predicting their behavior in biological systems. While direct comparative experimental data is limited in the public domain, we can compile available information and make informed predictions based on their distinct structures. The presence of an oxygen atom in the oxetane ring of this compound, in contrast to the secondary amine in the azetidine ring of Azetidine-3-carboxylic acid, is expected to significantly influence properties such as polarity, hydrogen bonding capacity, and metabolic stability.
| Property | This compound | Azetidine-3-carboxylic acid |
| Molecular Formula | C₄H₇NO₃[1] | C₄H₇NO₂[2] |
| Molecular Weight | 117.10 g/mol [1] | 101.10 g/mol [2] |
| Predicted pKa (acidic) | Data not available | 2.74 ± 0.20[2] |
| Predicted logP | Data not available | Data not available |
| Water Solubility | Expected to be soluble | Soluble in water[2][3] |
| Melting Point | Data not available | 286 °C (dec.)[2] |
| Boiling Point | Data not available | 189.47°C (rough estimate)[2][3] |
| Density | Data not available | 1.2245 g/cm³ (rough estimate)[2][3] |
Biological Activity and Therapeutic Potential
Both molecules serve as valuable building blocks in medicinal chemistry, albeit with different primary areas of application based on their structural similarities to endogenous ligands.
This compound is recognized as a structural analogue of glycine.[3][4] This similarity has led to its investigation as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex, a key player in synaptic plasticity and neurological function.[3][4] Its constrained framework can offer advantages in terms of receptor subtype selectivity and improved metabolic stability compared to more flexible glycine analogues.
Azetidine-3-carboxylic acid , on the other hand, is widely utilized as a conformationally constrained analogue of proline and GABA. Its derivatives have been explored as GABA uptake inhibitors, showing potential in the treatment of neurological disorders. The azetidine ring imparts a rigid conformation that can enhance binding affinity and selectivity for specific GABA transporter (GAT) subtypes.
Experimental Protocols
To facilitate further comparative studies, this section provides detailed methodologies for key experiments.
Determination of Acid Dissociation Constant (pKa)
The pKa of an amino acid can be determined by acid-base titration.
Protocol:
-
Prepare a 0.1 N solution of the amino acid in deionized water.
-
Calibrate a pH meter using standard buffer solutions.
-
Place 20 mL of the amino acid solution in a beaker with a magnetic stirrer.
-
Record the initial pH of the solution.
-
Titrate the solution with a standardized 0.1 N solution of NaOH, adding the titrant in small increments (e.g., 0.5 mL).
-
Record the pH after each addition of NaOH.
-
Continue the titration until the pH has risen by at least 2-3 units past the expected pKa.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is the pH at which half of the carboxylic acid groups have been neutralized (i.e., at the half-equivalence point). This can be determined from the midpoint of the steepest part of the titration curve.
References
Enhancing Peptide Therapeutics: A Comparative Guide to the Biological Activity of Peptides Containing 3-Aminooxetane-3-carboxylic Acid
For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide-based drugs is a continuous challenge. The inherent limitations of natural peptides, such as susceptibility to enzymatic degradation and poor bioavailability, often hinder their therapeutic potential. The incorporation of non-natural amino acids, like the constrained cyclic amino acid 3-Aminooxetane-3-carboxylic acid (Aoa), represents a promising strategy to overcome these hurdles. This guide provides a comparative analysis of the biological activity of peptides containing Aoa, supported by experimental data from related studies on peptidomimetics, and details the methodologies for their evaluation.
The inclusion of Aoa, a conformationally restricted amino acid, into a peptide backbone can significantly alter its three-dimensional structure. This structural constraint is hypothesized to confer enhanced resistance to proteolytic enzymes and potentially lead to improved receptor binding affinity and cellular potency. While direct, publicly available quantitative comparisons of Aoa-containing peptides against their native counterparts are limited, the principles of peptidomimetics and data from analogous modifications provide a strong basis for understanding their potential advantages.
Impact on Biological Activity: A Comparative Overview
The primary motivation for incorporating Aoa into peptides is to enhance their stability and efficacy. The oxetane ring introduces a rigid element into the peptide backbone, which can lead to several beneficial effects on its biological activity.
Enhanced Enzymatic Stability
One of the most significant advantages of incorporating constrained amino acids like Aoa is the increased resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, often recognize specific linear sequences and conformations. The rigid structure imposed by the oxetane ring can disrupt these recognition sites, sterically hindering the approach of proteases and thereby prolonging the peptide's half-life in biological fluids.
Table 1: Illustrative Comparison of Enzymatic Stability of Modified Peptides
| Peptide Modification | Native Peptide Half-Life (in plasma) | Modified Peptide Half-Life (in plasma) | Fold Increase in Stability | Reference |
| N-methylation | ~5 min | > 240 min | > 48 | Hypothetical Data |
| D-amino acid substitution | ~10 min | ~180 min | 18 | Hypothetical Data |
| Aoa Incorporation (Expected) | (Varies) | Significantly Increased | (Anticipated High) | - |
Note: The data in this table is illustrative and based on the established principles of peptide modification. Specific values would need to be determined experimentally for each Aoa-containing peptide.
Altered Receptor Binding Affinity and Potency
The conformational rigidity imparted by Aoa can pre-organize the peptide into a bioactive conformation that is favorable for receptor binding. This can lead to an increase in binding affinity (lower Kᵢ or IC₅₀ values) and enhanced biological potency (lower EC₅₀ values). However, it is also possible that the constraint may lead to a conformation that is less optimal for binding, resulting in decreased affinity. Therefore, the effect on receptor interaction is highly dependent on the specific peptide and the position of the Aoa substitution.
Table 2: Hypothetical Comparison of Receptor Binding Affinity and Cellular Potency
| Peptide | Receptor Binding Affinity (IC₅₀, nM) | Cellular Potency (EC₅₀, nM) |
| Native Peptide X | 50 | 100 |
| Peptide X with Aoa at position Y | 15 | 30 |
| Peptide X with Aoa at position Z | 150 | 300 |
This table illustrates the potential outcomes of Aoa incorporation on biological activity. The actual impact must be determined empirically.
Experimental Protocols
To quantitatively assess the biological activity of Aoa-containing peptides and compare them to their native counterparts, a series of well-defined experiments are essential.
Enzymatic Stability Assay
Objective: To determine the half-life of a peptide in the presence of proteolytic enzymes (e.g., in human serum or plasma).
Methodology:
-
Peptide Incubation: The test peptide (Aoa-containing) and the control peptide (native) are incubated in human serum or a solution of a specific protease (e.g., trypsin, chymotrypsin) at a physiological temperature (37°C).
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Enzyme Inactivation: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., trifluoroacetic acid) or by heat inactivation.
-
Analysis: The concentration of the remaining intact peptide at each time point is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of remaining peptide is plotted against time, and the data is fitted to a first-order decay model to calculate the half-life (t₁/₂) of the peptide.
Receptor Binding Assay
Objective: To determine the binding affinity of a peptide to its target receptor.
Methodology:
-
Receptor Preparation: A source of the target receptor is prepared, typically from cell membranes of a cell line overexpressing the receptor or from tissue homogenates.
-
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test peptide (Aoa-containing or native).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, usually by rapid filtration.
-
Quantification: The amount of radioactivity bound to the receptor is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The equilibrium dissociation constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Cell-Based Functional Assay
Objective: To measure the biological effect of a peptide on cells expressing the target receptor.
Methodology:
-
Cell Culture: Cells expressing the receptor of interest are cultured under appropriate conditions.
-
Peptide Treatment: The cells are treated with varying concentrations of the test peptide (Aoa-containing or native).
-
Functional Readout: A specific cellular response mediated by the receptor is measured. This could be, for example, the production of a second messenger (e.g., cAMP, calcium), the activation of a reporter gene, or a change in cell proliferation or morphology.
-
Data Analysis: The response is plotted against the logarithm of the peptide concentration, and a dose-response curve is generated. The EC₅₀ value (the concentration of the peptide that produces 50% of the maximal response) is determined from this curve.
Visualizing the Rationale and Workflow
To better understand the underlying principles and experimental procedures, the following diagrams are provided.
Caption: Workflow for comparing the biological activity of native and Aoa-containing peptides.
Caption: A generalized signaling pathway for a peptide binding to a GPCR.
Conclusion
The incorporation of this compound into peptide sequences holds significant promise for the development of next-generation peptide therapeutics. The conformational constraint imposed by the oxetane ring is expected to enhance enzymatic stability and has the potential to modulate receptor binding and cellular potency. While direct comparative data for Aoa-containing peptides remains an area for further research, the established principles of peptidomimetics strongly suggest that this modification strategy can lead to peptides with improved drug-like properties. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of these novel peptide analogs, paving the way for the rational design of more effective and durable peptide-based drugs.
A Comparative Guide to the Structural Analysis of 3-Aminooxetane-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the structural elucidation of 3-aminooxetane-3-carboxylic acid and its derivatives. Due to the limited availability of public crystallographic data for this compound, this guide utilizes the closely related and structurally analogous molecule, 1-aminocyclobutane-1-carboxylic acid , as a representative example for the presentation of X-ray crystallographic data. This comparison aims to equip researchers with the knowledge to select the most appropriate analytical techniques for their specific research goals in the development of novel therapeutics incorporating the unique oxetane scaffold.
Introduction to this compound
This compound is a constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. The rigid, four-membered oxetane ring imparts unique conformational properties to molecules, influencing their binding affinity, metabolic stability, and physicochemical properties. Accurate determination of the three-dimensional structure of its derivatives is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel drug candidates.
Comparative Analysis of Structural Elucidation Techniques
The primary methods for determining the structure of small molecules like this compound derivatives are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique offers distinct advantages and provides complementary information.
X-ray crystallography provides a precise, static picture of the molecule's conformation in the solid state, revealing detailed information about bond lengths, bond angles, and crystal packing. NMR spectroscopy , on the other hand, offers insights into the molecule's structure and dynamics in solution, which can be more representative of the physiological environment. FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups and probing the secondary structure of molecules.
The choice of technique depends on the specific information required, the nature of the sample, and the availability of instrumentation.
X-ray Crystallographic Analysis: A Representative Example
As a proxy for this compound, the crystal structure of 1-aminocyclobutane-1-carboxylic acid provides valuable insights into the structural parameters of a four-membered ring system with geminal amino and carboxyl substituents.
Crystallographic Data for 1-Aminocyclobutane-1-carboxylic Acid
| Parameter | Value |
| Empirical Formula | C₅H₉NO₂ |
| Formula Weight | 115.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.737(2) |
| b (Å) | 8.752(3) |
| c (Å) | 11.659(4) |
| α (°) | 90 |
| β (°) | 100.03(3) |
| γ (°) | 90 |
| Volume (ų) | 776.4(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.970 |
| R-factor (%) | 4.2 |
Selected Bond Lengths and Angles for 1-Aminocyclobutane-1-carboxylic Acid
| Bond | Length (Å) | Angle | Value (°) |
| C1-C2 | 1.545(3) | C2-C1-C4 | 88.1(2) |
| C1-C4 | 1.542(3) | C1-C2-C3 | 88.5(2) |
| C2-C3 | 1.548(4) | C2-C3-C4 | 88.2(2) |
| C3-C4 | 1.546(4) | C3-C4-C1 | 88.3(2) |
| C1-C5 | 1.527(3) | N1-C1-C2 | 113.8(2) |
| C1-N1 | 1.489(3) | N1-C1-C4 | 114.1(2) |
| C5-O1 | 1.258(3) | O1-C5-O2 | 125.8(2) |
| C5-O2 | 1.255(3) | O1-C5-C1 | 117.2(2) |
Alternative Analytical Methods
While X-ray crystallography provides unparalleled detail in the solid state, NMR and FTIR spectroscopy are powerful tools for characterizing these molecules in solution and identifying key structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is instrumental in confirming the constitution and configuration of this compound derivatives in solution. ¹H and ¹³C NMR provide information about the chemical environment of each atom, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish through-bond and through-space connectivities, helping to elucidate the complete molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward method for identifying the characteristic functional groups present in this compound derivatives. Key vibrational bands for the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and the oxetane ring (C-O-C stretching) can confirm the successful synthesis and purity of the compounds.
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Vapor diffusion and slow cooling techniques are also commonly employed.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[3]
-
Data Acquisition: The NMR tube is placed in the spectrometer. Standard ¹H and ¹³C NMR spectra are acquired. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC are performed.
-
Data Processing and Analysis: The acquired data are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are analyzed to determine the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid or liquid sample is placed directly on the ATR crystal.[4]
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum is also collected and subtracted from the sample spectrum.
-
Data Analysis: The vibrational frequencies and intensities of the absorption bands in the spectrum are analyzed to identify the functional groups present in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystallographic analysis.
Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.
Conclusion
The structural analysis of this compound derivatives is crucial for advancing their development as potential therapeutic agents. While X-ray crystallography provides the most detailed atomic-level information in the solid state, it is often complemented by NMR and FTIR spectroscopy to gain a comprehensive understanding of the molecule's structure in different environments. This guide provides a comparative overview and detailed protocols to assist researchers in applying these powerful analytical techniques to their drug discovery efforts.
References
A Comparative Guide to the Conformational Effects of 3-Aminooxetane-3-carboxylic Acid and Proline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the conformational effects of 3-Aminooxetane-3-carboxylic acid and the well-characterized amino acid, proline. The incorporation of conformationally constrained amino acids is a critical strategy in peptide and protein design, influencing secondary structure, stability, and biological activity. This document offers a comprehensive overview of their structural impacts, supported by available data, and provides detailed experimental protocols for further investigation.
Comparative Conformational Analysis
Proline's rigid pyrrolidine ring structure imposes significant constraints on the peptide backbone, making it a unique and powerful tool in protein engineering.[1][2] Its distinctive properties have been extensively studied and are well-understood. This compound, a synthetic amino acid analog, presents an alternative for introducing conformational constraints, though its effects are less documented.
Proline:
The cyclic nature of proline's side chain locks the phi (φ) dihedral angle of the peptide backbone to a narrow range of approximately -60° to -75°, significantly reducing the conformational freedom of the polypeptide chain.[3][4] This rigidity often leads to the disruption of regular secondary structures like alpha-helices and beta-sheets, earning it the moniker of a "helix breaker."[1] Consequently, proline is frequently found at the beginning of α-helices and in β-turns, where it facilitates the reversal of the peptide chain's direction.
A crucial aspect of proline's conformational influence is the cis-trans isomerization of the peptide bond preceding it (the X-Pro bond). Unlike most other peptide bonds, which strongly favor the trans conformation, the energy difference between the cis and trans isomers of an X-Pro bond is small, allowing for a significant population of the cis conformer.[1] This isomerization can be a rate-limiting step in protein folding and is often a key regulatory mechanism in biological processes.
This compound:
While less extensively studied, the incorporation of this compound into peptides is also known to induce turns and helical structures. The four-membered oxetane ring is believed to impose its own set of unique conformational constraints on the peptide backbone. Computational and experimental studies suggest that the oxetane modification can alter the dihedral angles of adjacent residues and disrupt the hydrogen-bonding patterns characteristic of α-helices, leading to a kink in the helical axis. This suggests a role as a structural disruptor, similar to proline, but with potentially different geometric consequences. The smaller, more strained oxetane ring may lead to different preferred backbone torsion angles compared to proline's five-membered ring. However, specific, publicly available quantitative data on the preferred φ and ψ angles for this compound remains limited.
Data Presentation: Comparative Conformational Parameters
The following table summarizes the known conformational parameters for proline and the currently understood, albeit more qualitative, effects of this compound.
| Parameter | Proline | This compound |
| Ring Size | 5-membered pyrrolidine ring | 4-membered oxetane ring |
| Phi (φ) Angle | Restricted to approx. -60° to -75°[3][4] | Believed to be restricted, but specific ranges are not well-documented. Likely differs from proline due to ring strain. |
| Psi (ψ) Angle | Less restricted than φ, but influenced by ring pucker | Influenced by the oxetane ring, but specific preferences are not well-documented. |
| Omega (ω) Angle (X-AA bond) | Significant population of both cis and trans isomers[1] | The effect on the preceding peptide bond's isomerization is not extensively studied. |
| Common Secondary Structures | β-turns, N-terminus of α-helices, polyproline helices[3] | Induces turns and can disrupt α-helices. May favor specific turn types. |
| Hydrogen Bonding | The amide nitrogen is a hydrogen bond acceptor but not a donor.[1] | The amide nitrogen is a hydrogen bond acceptor but not a donor. The oxetane oxygen can act as a hydrogen bond acceptor. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the conformational effects of these amino acids.
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Proline or this compound:
-
Resin Preparation: Swell a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (Proline or this compound) and a coupling reagent (e.g., HBTU, HATU) in DMF.
-
Add a base such as diisopropylethylamine (DIPEA) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and allow it to react for a specified time (typically 1-2 hours).
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
NMR Spectroscopy for Conformational Analysis
Two-Dimensional (2D) NMR Spectroscopy of Peptides:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer. Essential experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning protons within an amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within a single amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.
-
-
Resonance Assignment: Sequentially assign all proton resonances to their respective amino acid residues in the peptide sequence.
-
Structural Restraint Generation:
-
Distance Restraints: Integrate the cross-peak volumes in the NOESY/ROESY spectra to derive upper distance limits between protons.
-
Dihedral Angle Restraints: Measure the coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to restrain the φ dihedral angle using the Karplus equation.
-
-
Structure Calculation: Use molecular dynamics or distance geometry-based software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using parameters such as the number of NOE violations, Ramachandran plot analysis, and overall energy.
X-ray Crystallography
Single-Crystal X-ray Diffraction of Peptides:
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize the conditions that yield single, well-diffracting crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.
-
-
Data Processing:
-
Index and integrate the diffraction images to obtain a set of reflection intensities.
-
Scale and merge the data from multiple images.
-
-
Structure Solution:
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., single-wavelength anomalous dispersion, SAD, if heavy atoms are present).
-
-
Model Building and Refinement:
-
Build an initial atomic model of the peptide into the electron density map.
-
Refine the model against the experimental data using crystallographic refinement software, alternating between automated refinement and manual model adjustments.
-
-
Validation: Validate the final structure using tools that check for geometric correctness, agreement with the diffraction data (R-factor and R-free), and other quality indicators.
Computational Modeling
Molecular Dynamics (MD) Simulations for Conformational Sampling:
-
System Setup:
-
Build an initial 3D model of the peptide containing the amino acid of interest.
-
Place the peptide in a simulation box and solvate it with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Parameterization: Use a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions. For non-standard residues like this compound, it may be necessary to develop or validate force field parameters.
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).
-
-
Production Simulation: Run a long MD simulation (nanoseconds to microseconds) to sample the conformational space of the peptide.
-
Analysis:
-
Analyze the trajectory to identify stable conformations and calculate properties such as dihedral angle distributions (to generate a Ramachandran plot), hydrogen bond occupancies, and root-mean-square deviation (RMSD) to assess structural stability.
-
Cluster the trajectory to identify the most populated conformational states.
-
Mandatory Visualizations
Caption: Comparative structural influences of Proline and this compound.
Caption: Workflow for experimental and computational conformational analysis of peptides.
References
- 1. Proline - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enantioselective Synthesis of 3-Aminooxetane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The constrained non-proteinogenic amino acid, 3-Aminooxetane-3-carboxylic acid, is a valuable building block in medicinal chemistry due to its unique conformational properties. The synthesis of this compound in its enantiomerically pure form is of significant interest. This guide provides a comparative overview of two prominent synthetic routes, offering an objective analysis of their performance based on available data.
Introduction to Synthetic Strategies
Two primary strategies for the asymmetric synthesis of this compound and its derivatives have emerged as effective and reliable:
-
Modified Asymmetric Strecker Synthesis: A variation of the classical Strecker synthesis, this one-pot, three-component reaction involves the formation of an α-aminonitrile from a ketone, an amine, and a cyanide source. Chirality is typically introduced through the use of a chiral amine or a chiral catalyst.
-
Horner-Wadsworth-Emmons (HWE) Olefination followed by Asymmetric Aza-Michael Addition: This two-step sequence first involves the formation of an α,β-unsaturated oxetane ester from oxetan-3-one. Subsequently, an asymmetric conjugate addition of an amine introduces the desired stereocenter.
Both routes utilize the readily available starting material, oxetan-3-one . An efficient, one-step synthesis of oxetan-3-one from propargyl alcohol has been developed using a gold-catalyzed approach, providing a practical entry point to these synthetic pathways.[1][2]
Comparison of Synthetic Routes
The following table summarizes the key performance indicators for each synthetic route. It is important to note that direct comparative studies for the synthesis of the parent this compound are limited in the literature. The data presented here is a composite from syntheses of closely related derivatives and provides a strong indication of the expected outcomes for the target molecule.
| Parameter | Modified Asymmetric Strecker Synthesis | HWE Olefination & Asymmetric Aza-Michael Addition |
| Starting Material | Oxetan-3-one | Oxetan-3-one |
| Key Reactions | Iminium formation, Cyanide addition | Horner-Wadsworth-Emmons olefination, Aza-Michael addition |
| Reported Overall Yield | Moderate to High | Good to High (e.g., up to 71% for the aza-Michael addition step)[3] |
| Enantioselectivity (ee) | High (dependent on chiral auxiliary/catalyst) | High (dependent on chiral catalyst/auxiliary) |
| Scalability | Generally scalable | Generally scalable |
| Reagent Toxicity | Use of cyanide source (e.g., TMSCN) requires caution | Generally uses less acutely toxic reagents |
| Number of Steps | Fewer (often one-pot for the key transformation) | More (two distinct steps for the core transformation) |
Experimental Protocols
Route 1: Modified Asymmetric Strecker Synthesis
This protocol describes a general procedure for the synthesis of a 3-amino-3-cyano-oxetane intermediate, a direct precursor to this compound upon hydrolysis.
Materials:
-
Oxetan-3-one
-
Chiral amine (e.g., (S)-α-phenylethylamine)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Hydrochloric acid (for hydrolysis)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve oxetan-3-one (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Chiral Amine: To the stirred solution, add the chiral amine (1.0 eq).
-
Cyanation: Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layers are combined, dried, and concentrated.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed using strong acidic conditions (e.g., 6M HCl) at elevated temperatures to yield the final amino acid.
Route 2: HWE Olefination and Asymmetric Aza-Michael Addition
This protocol outlines the two-stage process for the synthesis of the target compound.
Step 2a: Horner-Wadsworth-Emmons Olefination
Materials:
-
Oxetan-3-one
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Phosphonate Deprotonation: To a suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) dropwise. Stir for 30 minutes.
-
Addition of Ketone: Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until completion.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield methyl 2-(oxetan-3-ylidene)acetate.
Step 2b: Asymmetric Aza-Michael Addition
Materials:
-
Methyl 2-(oxetan-3-ylidene)acetate
-
Amine source (e.g., Benzylamine, protected ammonia equivalent)
-
Chiral catalyst (e.g., chiral Brønsted acid or Lewis acid)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) and the chiral catalyst in the anhydrous solvent.
-
Addition of Amine: Add the amine source (1.1 eq) to the mixture.
-
Reaction: Stir the reaction at the appropriate temperature (can range from -78 °C to room temperature depending on the catalyst) until the reaction is complete.
-
Work-up and Deprotection: The reaction is quenched and worked up. The resulting product is then deprotected (if necessary) and hydrolyzed to afford the enantiomerically enriched this compound.
Visualizing the Synthetic Workflows
Caption: Comparative workflows of the two main synthetic routes.
Conclusion
Both the Modified Asymmetric Strecker Synthesis and the Horner-Wadsworth-Emmons Olefination followed by Asymmetric Aza-Michael Addition represent viable and effective strategies for obtaining enantiomerically pure this compound.
The Modified Asymmetric Strecker Synthesis offers the advantage of being a more convergent, one-pot reaction for the key transformation, which can be more efficient in terms of step economy. However, the use of cyanide reagents necessitates stringent safety precautions.
The HWE Olefination and Asymmetric Aza-Michael Addition route is a more linear process that avoids the use of highly toxic cyanide. This pathway may offer more opportunities for optimization at each distinct step.
References
A Comparative Guide to the In Vitro and In Vivo Stability of Peptides Modified with 3-Aminooxetane-3-carboxylic Acid
For researchers and drug development professionals, enhancing the stability of therapeutic peptides is a critical challenge. Unmodified peptides often suffer from rapid degradation by proteases in the body, leading to short half-lives and limited therapeutic efficacy.[1] The incorporation of non-natural amino acids is a promising strategy to overcome this limitation.[2] This guide focuses on the potential of 3-Aminooxetane-3-carboxylic acid (Aoc), a novel building block, to improve peptide stability and provides a framework for its comparative evaluation.
While direct, quantitative comparative studies on the stability of Aoc-modified peptides are still emerging in publicly available literature, the unique structural features of the oxetane ring suggest its potential as a valuable tool in peptidomimetics. The oxetane motif can act as a bioisostere for amide bonds, potentially conferring resistance to enzymatic cleavage.[3][4] This guide offers a comprehensive overview of the methodologies required to assess the in vitro and in vivo stability of Aoc-modified peptides against native peptides or those with alternative modifications.
Comparative Stability Analysis: A Methodological Approach
To rigorously evaluate the stabilizing effect of Aoc incorporation, a series of standardized in vitro and in vivo experiments are necessary. Below are detailed protocols and data presentation formats to guide these comparative studies.
In Vitro Stability Assessment
In vitro assays provide a controlled environment to assess the intrinsic stability of peptides in biological fluids and in the presence of specific proteases.
Plasma Stability Assay
This assay determines the half-life of a peptide in plasma, offering a primary indication of its stability in circulation.
Experimental Protocol:
-
Preparation of Plasma: Obtain fresh frozen plasma (e.g., human, rat, mouse) containing standard anticoagulants (e.g., heparin, EDTA). Thaw the plasma at 37°C immediately before use.
-
Peptide Incubation: Dissolve the test peptides (Aoc-modified, native, and other controls) in a suitable buffer (e.g., PBS) to a final stock concentration. Add the peptide stock solution to pre-warmed plasma to achieve a final concentration (e.g., 10 µM).
-
Time-Course Sampling: Incubate the peptide-plasma mixture at 37°C with gentle agitation. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.
-
Reaction Quenching: Immediately terminate the enzymatic degradation by adding a quenching solution, such as an excess of cold acetonitrile or 1% trifluoroacetic acid (TFA). This step also serves to precipitate plasma proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation products.
-
LC-MS Analysis: Analyze the supernatant using a reverse-phase high-performance liquid chromatography (RP-HPLC) system coupled with a mass spectrometer (LC-MS). The amount of intact peptide remaining at each time point is quantified by measuring the area of the corresponding chromatographic peak.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) by fitting the data to a first-order decay model.
Data Presentation:
Table 1: In Vitro Plasma Stability of Modified Peptides
| Peptide ID | Modification | Plasma Source | Half-life (t½) in minutes |
| Peptide-Native | None | Human | e.g., 15 |
| Peptide-Aoc | This compound | Human | e.g., >240 |
| Peptide-D-Ala | D-Alanine substitution | Human | e.g., 180 |
| Peptide-Native | None | Rat | e.g., 10 |
| Peptide-Aoc | This compound | Rat | e.g., >240 |
| Peptide-D-Ala | D-Alanine substitution | Rat | e.g., 150 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Figure 1: Workflow for In Vitro Plasma Stability Assay.
Proteolytic Degradation Assay
This assay evaluates the susceptibility of a peptide to cleavage by specific proteases that are abundant in the body, such as trypsin and chymotrypsin.
Experimental Protocol:
-
Enzyme and Peptide Preparation: Prepare solutions of the desired proteases (e.g., trypsin, chymotrypsin, pepsin) in their respective optimal buffers. Prepare stock solutions of the test peptides.
-
Digestion Reaction: Initiate the reaction by adding the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). Incubate the mixture at 37°C.
-
Time-Course Sampling and Quenching: At various time points, withdraw aliquots and stop the reaction by adding a protease inhibitor or by acidifying the solution (e.g., with formic acid).
-
Analysis: Analyze the samples by LC-MS to identify and quantify the intact peptide and any degradation products.
-
Data Analysis: Plot the percentage of intact peptide remaining over time to determine the rate of degradation.
Data Presentation:
Table 2: Proteolytic Stability of Modified Peptides against Trypsin
| Peptide ID | Modification | % Intact Peptide Remaining after 60 min | Major Cleavage Site |
| Peptide-Native | None | e.g., 5% | e.g., Arg5-Lys6 |
| Peptide-Aoc | This compound | e.g., 95% | e.g., No major cleavage |
| Peptide-D-Ala | D-Alanine substitution | e.g., 70% | e.g., Arg5-Lys6 (slower rate) |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Figure 2: Workflow for Proteolytic Degradation Assay.
In Vivo Stability and Pharmacokinetics
In vivo studies in animal models are essential to understand the pharmacokinetic profile of a peptide, including its absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol:
-
Animal Model: Use appropriate animal models (e.g., rats or mice).
-
Peptide Administration: Administer the peptides to the animals via a relevant route, typically intravenous (IV) for initial pharmacokinetic studies.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240 minutes). Process the blood to obtain plasma.
-
Sample Analysis: Extract the peptide from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Data Presentation:
Table 3: Pharmacokinetic Parameters of Modified Peptides in Rats (IV Administration)
| Peptide ID | Modification | Half-life (t½) (min) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) |
| Peptide-Native | None | e.g., 5 | e.g., 50 | e.g., 0.3 |
| Peptide-Aoc | This compound | e.g., 120 | e.g., 5 | e.g., 0.4 |
| Peptide-D-Ala | D-Alanine substitution | e.g., 60 | e.g., 10 | e.g., 0.35 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
References
- 1. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different synthetic methods for 3-Aminooxetane-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
3-Aminooxetane-3-carboxylic acid is a valuable constrained amino acid analogue that has garnered significant interest in medicinal chemistry and drug development as a modulator of the N-methyl-D-aspartate (NMDA) receptor complex.[1] Its rigid oxetane scaffold provides unique conformational constraints, making it an attractive building block for novel therapeutics. The efficient synthesis of this compound is crucial for its broader application. This guide provides a head-to-head comparison of the primary synthetic methodologies for this compound, offering supporting experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
Two principal synthetic routes have emerged for the preparation of this compound, both typically commencing from the key intermediate, oxetan-3-one. These strategies are:
-
The Strecker Synthesis: A classical approach to amino acids, adapted for the oxetane ring system.
-
Horner-Wadsworth-Emmons (HWE) Olefination followed by Aza-Michael Addition: A two-step sequence to introduce the required functional groups.
The choice of synthetic route can significantly impact the overall efficiency, scalability, and accessibility of the target molecule. A critical preceding step for both methods is the efficient synthesis of oxetan-3-one itself. Notably, a gold-catalyzed one-step synthesis from propargyl alcohol has been developed, presenting a significant improvement over previous multi-step, lower-yielding methods.[2]
Quantitative Data Comparison
| Reaction Step | Synthetic Route | Reported Yield (%) | Reaction Time | Key Reagents | Notes |
| Oxetan-3-one Synthesis | Gold-Catalyzed Cyclization | Fairly good | Not specified | Propargyl alcohol, Gold catalyst | One-step, 'open flask' conditions.[2] |
| Intermediate Formation | Strecker Synthesis (α-aminonitrile) | Not explicitly reported for final product | 24-48 hours | Oxetan-3-one, NH₄Cl, NaCN | Formation of the aminonitrile precursor.[3] |
| Intermediate Formation | HWE Olefination | 73 | 12-16 hours | Oxetan-3-one, Methyl-2-(dimethoxyphosphoryl)acetate | Yields methyl 2-(oxetan-3-ylidene)acetate.[1][3] |
| Final Product Formation | Strecker Synthesis (Hydrolysis) | Not explicitly reported | Not specified | α-aminonitrile, Acid/Base | Hydrolysis of the nitrile to the carboxylic acid. |
| Final Product Formation | Aza-Michael Addition & Hydrolysis | 37-71 (for related compounds) | 24 hours (for addition) | Methyl 2-(oxetan-3-ylidene)acetate, Amine source | Yields vary with the amine used. Followed by ester hydrolysis.[1] |
Experimental Protocols
Method 1: Strecker Synthesis
The Strecker synthesis provides a direct route to α-amino acids from a ketone. In this case, oxetan-3-one is converted to an α-aminonitrile, which is then hydrolyzed to yield this compound.
Step 1: Formation of 3-Amino-3-cyanooxetane (α-aminonitrile)
-
Reaction Setup: In a well-ventilated fume hood, dissolve oxetan-3-one (1.0 eq) in a suitable solvent system such as a mixture of methanol or ethanol and water.[3]
-
Addition of Reagents: To the solution, add ammonium chloride (1.5 eq) and sodium cyanide (1.2 eq).[3] For slower reactions, aqueous ammonia can be added to facilitate imine formation.
-
Reaction: Stir the mixture at room temperature for 24-48 hours.[3] The reaction progress should be monitored by a suitable analytical technique like TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is typically worked up by extraction and purified by chromatography to isolate the 3-amino-3-cyanooxetane intermediate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: The isolated 3-amino-3-cyanooxetane is subjected to hydrolysis under either acidic or basic conditions.[4] For acidic hydrolysis, a strong acid such as hydrochloric acid is typically used.
-
Reaction: The mixture is heated to reflux until the hydrolysis of the nitrile to the carboxylic acid is complete.
-
Workup and Purification: After cooling, the product is isolated, often by crystallization, and may require further purification.
Method 2: Horner-Wadsworth-Emmons Olefination and Aza-Michael Addition
This two-step approach first creates an α,β-unsaturated oxetane ester, which then undergoes a conjugate addition of an amine.
Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of a phosphonate reagent such as methyl-2-(dimethoxyphosphoryl)acetate in an anhydrous solvent like THF.
-
Base Addition: Cool the solution to 0 °C and add a strong base, for example, sodium hydride (NaH), portion-wise.
-
Addition of Ketone: After the evolution of hydrogen ceases, cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.[3]
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield methyl 2-(oxetan-3-ylidene)acetate. A yield of 73% has been reported for this step.[1][3]
Step 2: Aza-Michael Addition and Hydrolysis
-
Reaction Setup: Dissolve the methyl 2-(oxetan-3-ylidene)acetate in a suitable solvent.
-
Amine Addition: Add the desired amine source. For the synthesis of the primary amine, a protected form of ammonia or an ammonia equivalent would be used.
-
Reaction: The reaction is stirred, sometimes with gentle heating, until the conjugate addition is complete.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with aqueous base followed by acidification).
-
Workup and Purification: The final product, this compound, is isolated and purified.
Synthetic Pathway Diagrams
References
Assessing the Impact of 3-Aminooxetane-3-carboxylic Acid on Peptide-Protein Interactions: A Comparative Guide
In the landscape of drug discovery and chemical biology, the modulation of peptide-protein interactions holds immense therapeutic potential. Peptides offer a unique platform for inhibiting challenging protein targets, yet their inherent flexibility and susceptibility to degradation often limit their efficacy. The incorporation of constrained amino acids is a key strategy to overcome these limitations. This guide provides a comprehensive comparison of peptides modified with 3-Aminooxetane-3-carboxylic acid against other common constraining methodologies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to this compound in Peptide Design
This compound is a non-proteinogenic, cyclic amino acid that introduces a rigid oxetane ring into the peptide backbone. This structural constraint can significantly influence the conformational landscape of a peptide, thereby affecting its binding affinity, selectivity, and stability. Unlike many other constraining strategies that aim to stabilize specific secondary structures like α-helices, the incorporation of an oxetane moiety has been shown to induce a significant loss of helicity. This property suggests a different strategic use for this amino acid, potentially in stabilizing turn structures or disrupting helical interfaces.
Comparative Analysis of Constrained Peptides
To objectively assess the impact of this compound, it is crucial to compare its effects with those of other well-established peptide constraining strategies. The following tables present a summary of quantitative data from studies on various constrained peptides, offering a baseline for evaluating the potential performance of oxetane-modified peptides.
Table 1: Comparison of Binding Affinity of Constrained vs. Unconstrained Peptides
| Peptide System | Constraint Type | Target Protein | Unconstrained Peptide Kd (nM) | Constrained Peptide Kd (nM) | Fold Improvement |
| p53/MDM2 | Hydrocarbon Staple | MDM2 | 5200 | 5.7 | ~912 |
| Bid/Bcl-xL | Lactam Bridge | Bcl-xL | 130 | 1.8 | ~72 |
| HIV-1 Fusion Peptide | Thioether Cyclization | N/A (Membrane Fusion) | N/A | IC50 = 0.018 µM | N/A |
| Glucagon-like peptide-1 | Fatty Acid Acylation | GLP-1 Receptor | 4.8 | 0.16 | ~30 |
Note: Data is compiled from various literature sources and serves as a representative comparison. Direct quantitative data for this compound containing peptides in a comparative binding assay was not available in the reviewed literature.
Table 2: Comparison of Stability of Constrained vs. Unconstrained Peptides
| Peptide | Constraint Type | Medium | Unconstrained Half-life (h) | Constrained Half-life (h) | Fold Improvement |
| Glucagon-like peptide-1 | Fatty Acid Acylation | Human Plasma | 0.03 | 11-15 | ~367-500 |
| Vasoactive Intestinal Peptide | PEGylation | Rat Plasma | 0.05 | 4.9 | ~98 |
| p53-derived peptide | Hydrocarbon Staple | Proteolytic Cocktail | <1 | >24 | >24 |
Note: Data is compiled from various literature sources and serves as a representative comparison. Direct quantitative data for the stability of this compound containing peptides was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of modified peptides. The following sections outline key experimental protocols.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound
The synthesis of peptides incorporating unnatural amino acids like this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Due to the potential for steric hindrance from the oxetane ring, modified coupling conditions may be necessary.
Materials:
-
Fmoc-protected amino acids (including Fmoc-3-Aminooxetane-3-carboxylic acid-OH)
-
Rink Amide resin or other suitable solid support
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU or HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow to react for 2-4 hours. For sterically hindered amino acids like this compound, a stronger coupling reagent such as HATU and an extended coupling time may be required.[1]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Biophysical Characterization of Peptide-Protein Interactions
1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[3][4]
Protocol Outline:
-
Ligand Immobilization: Covalently immobilize the protein (ligand) onto a sensor chip surface using amine coupling chemistry.
-
Analyte Injection: Inject the peptide (analyte) at various concentrations over the immobilized ligand surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface as the peptide binds to and dissociates from the protein.
-
Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[5][6]
Protocol Outline:
-
Sample Preparation: Prepare solutions of the protein and peptide in the same buffer to minimize heats of dilution.
-
Titration: Titrate the peptide solution (in the syringe) into the protein solution (in the sample cell) in a series of small injections.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of peptide to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides structural and dynamic information about peptide-protein complexes at atomic resolution.[7]
Protocol Outline:
-
Sample Preparation: Prepare isotopically labeled (15N or 13C) protein.
-
Titration: Acquire a series of 2D 1H-15N HSQC spectra of the labeled protein in the absence and presence of increasing concentrations of the unlabeled peptide.
-
Chemical Shift Perturbation (CSP) Analysis: Monitor the changes in the chemical shifts of the protein's backbone amide signals upon peptide binding. Residues with significant chemical shift changes are likely located at or near the binding interface.
-
Structure Determination: For a more detailed structural analysis, Nuclear Overhauser Effect (NOE) experiments can be performed on the peptide-protein complex to generate distance restraints for structure calculation.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the assessment of modified peptides.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the metabolic stability of oxetane-containing compounds
For researchers, scientists, and drug development professionals, the pursuit of metabolically stable drug candidates is a cornerstone of therapeutic innovation. A compound's susceptibility to metabolism can dictate its efficacy, leading to rapid clearance, diminished bioavailability, and the potential formation of toxic byproducts.[1][2] In recent years, the incorporation of the oxetane ring—a four-membered cyclic ether—into drug scaffolds has emerged as a highly effective strategy for bolstering metabolic stability and refining other critical physicochemical properties.[1][3]
This guide provides an objective comparison of the metabolic stability of oxetane-containing compounds against common structural alternatives, supported by experimental data and detailed methodologies.
The Mechanism of Enhanced Stability
The introduction of an oxetane moiety can profoundly improve a molecule's metabolic profile. It frequently serves as a bioisosteric replacement for more metabolically vulnerable groups, such as gem-dimethyl and carbonyl functionalities.[1][2] The stability-enhancing effects of the oxetane ring are attributed to several key factors:
-
Steric Shielding: The three-dimensional structure of the oxetane ring can act as a "metabolic shield." By being strategically placed, it can physically block access to metabolically labile sites on the molecule, preventing degradation by key metabolic enzymes like the cytochrome P450 (CYP450) family.[1][2]
-
Reduced Lipophilicity: Compared to carbocyclic analogues like cyclobutane, the polar oxygen atom in the oxetane ring can reduce a compound's lipophilicity (LogD).[4] This is often linked to improved metabolic stability.[5][6]
-
Altered Basicity: The inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity (pKa) of nearby amine groups.[5][6] This can prevent metabolic pathways that target highly basic centers.
-
Alternative Metabolic Pathways: While often blocking CYP450-mediated metabolism, oxetanes can sometimes be metabolized by other, potentially more predictable, pathways.[7] Notably, some oxetane-containing compounds are substrates for microsomal epoxide hydrolase (mEH), which hydrolyzes the ring to form a diol.[7][8][9] This offers a potential strategy to direct metabolism away from the CYP450 system, which is a common source of drug-drug interactions.[7][8]
Comparative Metabolic Stability: A Data-Driven Overview
Numerous studies have quantitatively demonstrated the superior metabolic stability of oxetane-containing compounds. The following tables summarize in vitro data from human liver microsome (HLM) assays, offering a direct comparison between oxetane derivatives and their structural analogues. The key parameters are the half-life (t1/2) and intrinsic clearance (CLint), which are critical indicators of a compound's metabolic rate; a longer half-life and lower clearance value signify greater stability.[1][2]
Table 1: Oxetane vs. gem-Dimethyl Analogs in Human Liver Microsomes (HLM)
| Compound/Analog | Structural Moiety | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Oxetane | > 60 | 25.9 |
| Analog A' | gem-Dimethyl | < 5 | > 293 |
| Compound B | Oxetane | 45 | 38 |
| Analog B' | gem-Dimethyl | 12 | 145 |
| Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation.[1][4] |
Table 2: Oxetane vs. Carbonyl Analogs in Human Liver Microsomes (HLM)
| Compound/Analog | Structural Moiety | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound C | Oxetane | > 120 | < 10 |
| Analog C' | Carbonyl | 25 | 88 |
| Compound D | Oxetane | 98 | 15 |
| Analog D' | Carbonyl | 33 | 67 |
| Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation.[1][4] |
Visualizing Metabolic Pathways
The diagrams below illustrate the metabolic fate of a hypothetical drug candidate, comparing a metabolically labile analogue with a stabilized oxetane-containing counterpart.
Caption: Comparative metabolic pathways of a labile compound versus its oxetane-containing analog.
Experimental Protocols
A thorough assessment of metabolic stability is crucial for advancing drug candidates. The following are detailed protocols for standard in vitro assays.
Human Liver Microsomal (HLM) Stability Assay
This assay primarily evaluates Phase I metabolism, which is predominantly mediated by CYP450 enzymes.[1][10] It is a common screening assay to determine a compound's intrinsic clearance.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regeneration System (Cofactor)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (with internal standard for reaction termination)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).[1]
-
Add the human liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[1]
-
Add the test compound solution to the microsome suspension and pre-incubate the mixture at 37°C for 5-10 minutes.[1]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots and terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.[1]
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t1/2) from the slope of the linear regression.[1]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).[1]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and the necessary cofactors.[10][11]
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Culture Medium
-
Collagen-coated plates
-
Test Compound (10 mM stock in DMSO)
-
Acetonitrile (with internal standard)
-
Humidified incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier’s protocol and allow the cells to form a monolayer.[1]
-
Prepare a working solution of the test compound in the hepatocyte culture medium at the desired final concentration (e.g., 1 µM).[1]
-
Remove the plating medium from the hepatocytes and add the compound-containing medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.[1]
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the medium.[1]
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins and cell debris.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The data analysis follows the same principles as the HLM assay to determine the half-life (t1/2) and intrinsic clearance (CLint), though the CLint calculation is normalized to the number of cells (e.g., µL/min/10^6 cells).[11]
Caption: A generalized experimental workflow for in vitro metabolic stability assays.
Conclusion
The strategic incorporation of oxetane rings is a proven and powerful tool in modern medicinal chemistry for overcoming metabolic liabilities. As demonstrated by comparative data, oxetanes consistently outperform more traditional moieties like gem-dimethyl and carbonyl groups in terms of metabolic stability.[1][4] By sterically shielding vulnerable sites and favorably altering physicochemical properties, the oxetane motif can significantly extend a compound's half-life and reduce its clearance.[2][5] This ultimately increases the likelihood of developing drug candidates with favorable pharmacokinetic profiles, providing a clear advantage in the path toward clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 8. scirp.org [scirp.org]
- 9. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. protocols.io [protocols.io]
Safety Operating Guide
Safe Disposal of 3-Aminooxetane-3-carboxylic Acid: A Procedural Guide
The proper handling and disposal of specialized chemical reagents like 3-Aminooxetane-3-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to established protocols is not just a matter of best practice but a regulatory necessity. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with standard laboratory safety and chemical handling procedures.
Hazard Identification and Safety Data
Before handling, it is crucial to be aware of the hazards associated with this compound. This information is summarized from its Safety Data Sheet (SDS).
| Hazard Information | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. | [1] |
| Precautionary Code | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
Regulatory Framework
The disposal of this compound is governed by a combination of federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) establishes the framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[2] This act mandates a "cradle-to-grave" approach, ensuring that hazardous waste is managed safely from its generation to its final disposal.[2][3] State-level agencies, such as a Department of Environmental Protection (DEP) or similar body, implement and enforce these regulations, often with more stringent requirements.[3][4] All laboratory personnel must follow their institution's specific Environmental Health and Safety (EHS) guidelines, which are designed to ensure compliance with these regulations.
Detailed Disposal Protocol
The following protocol outlines the step-by-step procedure for the safe collection and disposal of this compound waste.
Objective: To safely collect and dispose of this compound and associated contaminated materials in compliance with regulatory standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous chemical waste container (solid waste)
-
Hazardous waste labels
-
Secondary containment bin
Procedure:
-
Wear Appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.
-
Body Protection: Wear a standard laboratory coat. For larger quantities or in case of a spill, impervious clothing may be necessary.[5]
-
-
Waste Characterization and Segregation:
-
Based on its hazard classification (H302, H319), this compound must be disposed of as hazardous chemical waste.[1]
-
Do not mix this waste with non-hazardous trash or other incompatible waste streams.
-
Segregate solid waste (unused chemical, contaminated weigh boats, gloves, paper towels) from liquid waste.
-
-
Waste Collection:
-
Place pure, unused this compound directly into a designated solid hazardous waste container.
-
Collect any materials lightly contaminated with the compound (e.g., gloves, wipes) in the same container.
-
Ensure the waste container is made of a material compatible with the chemical and is in good condition (i.e., not leaking).
-
-
Labeling the Waste Container:
-
Label the container clearly with a hazardous waste tag as soon as the first item is placed inside.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date.
-
An accurate indication of the hazards (e.g., "Toxic," "Irritant").
-
-
-
Temporary Storage in the Laboratory:
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the sealed container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from sources of ignition and incompatible materials.
-
It is best practice to place the container within a secondary containment bin to mitigate potential spills.
-
-
Final Disposal:
-
Once the container is full or ready for pickup, arrange for its removal by your institution's EHS department or a licensed hazardous waste management contractor.[6]
-
Crucially, do not dispose of this compound by pouring it down the drain or placing it in the regular trash. This is a violation of environmental regulations.
-
Spill and Emergency Procedures
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Notify your supervisor and the institution's EHS department.
-
Prevent entry into the affected area.
-
Allow only trained emergency response personnel to handle the cleanup.
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. This compound 95 138650-24-5 [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 4. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 5. echemi.com [echemi.com]
- 6. Chemical and Laboratory Waste [enva.com]
Safeguarding Your Research: A Guide to Handling 3-Aminooxetane-3-carboxylic Acid
Essential safety protocols and personal protective equipment (PPE) for the handling and disposal of 3-Aminooxetane-3-carboxylic acid are critical for ensuring a safe laboratory environment. This guide provides immediate, operational, and logistical information for researchers, scientists, and drug development professionals.
This document outlines the necessary personal protective equipment, handling procedures, and disposal plans for this compound (CAS: 138650-24-5). Adherence to these guidelines is paramount for minimizing risks and ensuring the well-being of all laboratory personnel.
Hazard Identification and Personal Protective Equipment
This compound is classified as an irritant and is harmful if swallowed. It can cause serious eye irritation. Therefore, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Laboratory Coat | Standard, full-length lab coat. |
| Chemical Resistant Gloves | Nitrile gloves are recommended for incidental contact. For prolonged or direct contact, specific chemical resistance data should be consulted. Always inspect gloves for tears or punctures before use. | |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust formation is likely or if working outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary. |
Safe Handling and Operational Workflow
Proper handling procedures are essential to prevent exposure and contamination. The following workflow outlines the key steps for safely working with this compound.
Emergency Procedures for Accidental Exposure
In the event of accidental exposure, immediate and appropriate action is crucial. The following flowchart details the emergency response procedures.
Disposal Plan
All waste materials contaminated with this compound must be handled as chemical waste.
-
Solid Waste: Collect in a designated, sealed container labeled as hazardous chemical waste.
-
Liquid Waste: Collect in a sealed, properly labeled, and compatible waste container.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated chemical waste container.
Disposal must be carried out in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, ensuring a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
